Product packaging for 2-Hydroxyerlotinib(Cat. No.:)

2-Hydroxyerlotinib

Cat. No.: B15290312
M. Wt: 409.4 g/mol
InChI Key: SPIIJDKCIZIHNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxyerlotinib is a key oxidative metabolite of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Erlotinib . Metabolites like this compound are crucial for studying the complete pharmacological profile, metabolic pathways, and potential active species contributing to the overall efficacy of the parent drug. Research into this compound is essential for understanding drug-drug interactions, pharmacokinetics, and the mechanisms of action and resistance associated with Erlotinib therapy . As a reference standard or a tool compound, it facilitates in vitro and in vivo studies aimed at elucidating the complex biology of EGFR signaling in various cancer models. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23N3O5 B15290312 2-Hydroxyerlotinib

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H23N3O5

Molecular Weight

409.4 g/mol

IUPAC Name

4-(3-ethynylanilino)-6,7-bis(2-methoxyethoxy)-1H-quinazolin-2-one

InChI

InChI=1S/C22H23N3O5/c1-4-15-6-5-7-16(12-15)23-21-17-13-19(29-10-8-27-2)20(30-11-9-28-3)14-18(17)24-22(26)25-21/h1,5-7,12-14H,8-11H2,2-3H3,(H2,23,24,25,26)

InChI Key

SPIIJDKCIZIHNE-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC(=O)N2)NC3=CC=CC(=C3)C#C)OCCOC

Origin of Product

United States

Foundational & Exploratory

2-Hydroxyerlotinib: A Technical Guide to its Discovery and Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a cornerstone in the treatment of non-small cell lung cancer and pancreatic cancer. Its clinical efficacy is influenced by its metabolic profile, which includes the formation of several derivatives. This technical guide provides an in-depth exploration of a key hydroxylated metabolite of erlotinib, commonly referred to in metabolic studies as M16, and for the purpose of this guide, conceptually termed 2-Hydroxyerlotinib. While the precise position of hydroxylation on the phenyl-acetylene ring for M16 is not consistently specified as the '2' position in publicly available literature, this document will focus on the discovery, significance, and experimental protocols related to the primary aromatic hydroxylated metabolite of erlotinib. This guide includes a detailed examination of its role as a metabolite, its effects on EGFR signaling, and presents relevant quantitative data. Furthermore, it provides detailed experimental methodologies and visualizations to facilitate further research and drug development efforts in this area.

Discovery and Significance

Erlotinib undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 enzyme system, with CYP3A4 being the major contributor.[1] This biotransformation results in the formation of several metabolites, two of the most significant being an O-desmethylated product, OSI-420 (also known as M14), and a hydroxylated product, M16.[2][3] OSI-420 is a pharmacologically active metabolite, contributing to the overall therapeutic effect of erlotinib.[2]

The metabolite M16 is the result of aromatic hydroxylation on the phenyl-acetylene moiety of the erlotinib molecule.[2][4] While the term "this compound" is not the standard nomenclature found in the primary literature, it conceptually represents a direct hydroxylation of the erlotinib structure. The formation of hydroxylated metabolites like M16 is a significant pathway in the clearance of erlotinib.[2] Understanding the biological activity of these metabolites is crucial for a complete picture of erlotinib's pharmacology and for assessing their potential contribution to both efficacy and toxicity.

Quantitative Data

A critical aspect of understanding the significance of any drug metabolite is to quantify its biological activity relative to the parent compound. For EGFR inhibitors, this is typically represented by the half-maximal inhibitory concentration (IC50) against the EGFR kinase.

CompoundTargetIC50 (nM)Reference
ErlotinibEGFR2
OSI-420 (M14)EGFR20
M16 (Hydroxyerlotinib) EGFR Not Reported -

Note: Despite a comprehensive review of the scientific literature, a specific IC50 value for the hydroxylated metabolite M16 (Hydroxyerlotinib) against EGFR has not been reported. The table includes the IC50 value for the major active metabolite, OSI-420, for comparative purposes.

Experimental Protocols

Plausible Synthesis of a Hydroxyerlotinib Derivative

While a specific protocol for the synthesis of the M16 metabolite is not detailed in the available literature, a plausible synthetic route can be devised based on the known synthesis of erlotinib and the chemical reactions required for hydroxylation. This would likely involve the synthesis of a hydroxylated precursor to the 3-ethynylaniline moiety, which is then coupled with the quinazoline core.

Objective: To synthesize a hydroxylated erlotinib derivative.

Materials:

  • 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

  • A hydroxylated 3-ethynylaniline derivative (e.g., 3-ethynyl-2-aminophenol)

  • An appropriate solvent (e.g., isopropanol)

  • A suitable base (e.g., pyridine)

Procedure:

  • Preparation of Hydroxylated Precursor: Synthesize the required hydroxylated 3-ethynylaniline. This can be a multi-step process starting from a commercially available substituted aniline.

  • Coupling Reaction: In a reaction vessel, dissolve 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline and the hydroxylated 3-ethynylaniline derivative in the chosen solvent.

  • Add the base to the reaction mixture to facilitate the nucleophilic aromatic substitution reaction.

  • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The crude product can be purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization: Confirm the structure of the final product using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

In Vitro EGFR Kinase Assay

Objective: To determine the IC50 value of a test compound (e.g., a hydroxylated erlotinib metabolite) against EGFR.

Materials:

  • Recombinant human EGFR kinase domain

  • ATP

  • A suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compound (dissolved in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 96-well plate, add the EGFR kinase, the peptide substrate, and the test compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based EGFR Phosphorylation Assay (Western Blot)

Objective: To assess the effect of a test compound on EGFR autophosphorylation in a cellular context.

Materials:

  • A suitable cancer cell line with high EGFR expression (e.g., A431)

  • Cell culture medium and supplements

  • Test compound

  • Epidermal Growth Factor (EGF)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068) and anti-total-EGFR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Seed A431 cells in culture plates and allow them to adhere and grow.

  • Starve the cells in serum-free medium for several hours to reduce basal EGFR phosphorylation.

  • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-10 minutes) to induce EGFR phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary anti-phospho-EGFR antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an anti-total-EGFR antibody to confirm equal protein loading.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated EGFR as a function of the test compound concentration.

Visualizations

Erlotinib Metabolism Pathway

Erlotinib_Metabolism Erlotinib Erlotinib OSI420 OSI-420 (M14) (O-desmethylerlotinib) Active Metabolite Erlotinib->OSI420 CYP3A4 (O-demethylation) M16 M16 (Hydroxyerlotinib) Erlotinib->M16 CYP3A4 (Aromatic Hydroxylation) Other Other Metabolites Erlotinib->Other Other CYP Enzymes

Caption: Simplified metabolic pathways of erlotinib.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compound Incubation Incubate Compound with Kinase Mix and ATP Compound_Prep->Incubation Assay_Prep Prepare Kinase Reaction Mix (EGFR, Substrate, Buffer) Assay_Prep->Incubation Detection Measure Kinase Activity (e.g., ADP-Glo) Incubation->Detection Data_Plot Plot % Inhibition vs. log(Concentration) Detection->Data_Plot IC50_Calc Calculate IC50 Value Data_Plot->IC50_Calc

Caption: Workflow for in vitro EGFR kinase IC50 determination.

EGFR Signaling Pathway Inhibition

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Erlotinib Erlotinib / This compound Erlotinib->EGFR Inhibits (ATP-competitive) RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of EGFR signaling by erlotinib.

References

Mechanism of Action of 2-Hydroxyerlotinib: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyerlotinib, also known as OSI-420, is the principal active metabolite of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), erlotinib. This document provides a comprehensive technical overview of the mechanism of action of this compound, consolidating available data on its biochemical activity, cellular effects, and pharmacokinetic profile. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support further research and development in the field of oncology and precision medicine. While direct comparative kinase profiling data with its parent compound is limited, existing evidence strongly suggests an equipotent inhibition of EGFR, positioning this compound as a significant contributor to the overall clinical efficacy of erlotinib.

Introduction

Erlotinib is a first-generation EGFR TKI widely used in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer. Following oral administration, erlotinib is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major contributor, and CYP1A1, CYP1A2, and CYP3A5 playing secondary roles.[1] One of the main biotransformation pathways is the O-demethylation of erlotinib, leading to the formation of its active metabolite, this compound (OSI-420).[1] This metabolite is pharmacologically active and circulates in the plasma, contributing to the overall therapeutic effect of erlotinib treatment.[1] Understanding the specific mechanism of action of this compound is therefore crucial for a complete comprehension of erlotinib's clinical activity and for the development of next-generation TKIs.

Core Mechanism of Action: EGFR Tyrosine Kinase Inhibition

The primary mechanism of action of this compound, mirroring that of its parent compound, is the reversible inhibition of the intracellular tyrosine kinase domain of the epidermal growth factor receptor (EGFR). By competing with adenosine triphosphate (ATP) for its binding site on the EGFR kinase domain, this compound prevents the autophosphorylation and activation of the receptor. This blockade of EGFR signaling disrupts downstream pathways crucial for tumor cell proliferation, survival, and metastasis.

The EGFR Signaling Pathway

The EGFR signaling cascade is a complex network that, upon activation by ligands such as epidermal growth factor (EGF), triggers a series of intracellular events. Key downstream pathways include the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway, both of which are central to cell cycle progression, proliferation, and inhibition of apoptosis. By inhibiting the initial step of EGFR autophosphorylation, this compound effectively dampens these pro-survival signals.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor cluster_downstream Downstream Signaling EGF EGF EGFR Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain EGF->EGFR:f0 Ligand Binding Ras Ras EGFR:f2->Ras PI3K PI3K EGFR:f2->PI3K Hydroxyerlotinib This compound Hydroxyerlotinib->EGFR:f2 Inhibition ATP ATP ATP->EGFR:f2 Binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival

Caption: EGFR Signaling Pathway Inhibition by this compound.

Quantitative Data

Kinase and Cellular Inhibitory Activity

Table 1: Inhibitory Concentration (IC50) of Erlotinib

Target/Cell LineIC50 (nM)Reference
EGFR (in vitro)2[2]
HNSCC cells20[2]
A549 (NSCLC)29 - >20,000[2]
H322 (NSCLC)29 - >20,000[2]
H3255 (NSCLC)29 - >20,000[2]
H1975 (NSCLC, L858R/T790M)>20,000[2]
PC-9 (NSCLC, exon 19 del)7[3]
H3255 (NSCLC, L858R)12[3]
PC-9ER (Erlotinib-resistant)>20,000[3]
EGFR-H2 chimera290 (p42/p44 MAPK inhibition)[4]

Table 2: Inhibitory Concentration (IC50) of this compound (OSI-420)

Target/Cell LineIC50 (nM)Reference
EGFR (in intact tumor cells)20 (as combined erlotinib + OSI-420)[2]

Note: Specific IC50 values for this compound against a panel of kinases are not well-documented in publicly available literature. The available data suggests equipotency with erlotinib.

Pharmacokinetic Parameters

Table 3: Pharmacokinetic Parameters of Erlotinib and this compound (OSI-420) in Humans

ParameterErlotinibThis compound (OSI-420)Reference
Cmax (ng/mL) Varies with dose (e.g., ~1750 for 150 mg)~100-200
AUC (ng·h/mL) Varies with dose (e.g., ~20,000 for 150 mg)Exposure is ~30% of erlotinib AUC
t½ (hours) ~36Not explicitly stated, but clearance is >5-fold higher than erlotinib
Clearance (L/h) ~4.9>5-fold higher than erlotinib

Experimental Protocols

In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a continuous-read kinase assay to determine the inhibitory potency of compounds against EGFR.

  • Preparation of Reagents:

    • Prepare a 10X stock of recombinant human EGFR (wild-type or mutant) in 1X kinase reaction buffer (20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).

    • Prepare a 1.13X stock of ATP and a suitable peptide substrate (e.g., Y12-Sox) in the same kinase reaction buffer.

    • Prepare serial dilutions of the test compound (e.g., this compound) in 50% DMSO.

  • Assay Procedure:

    • In a 384-well white, non-binding surface microtiter plate, pre-incubate 5 µL of the 10X EGFR enzyme stock with 0.5 µL of the serially diluted compound or 50% DMSO (vehicle control) for 30 minutes at 27°C.

    • Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix.

    • Monitor the reaction kinetics by measuring fluorescence (λex360/λem485) every 71 seconds for 30-120 minutes in a plate reader.

  • Data Analysis:

    • Examine the progress curves for linear reaction kinetics.

    • Determine the initial velocity of the reaction from the slope of the linear portion of the curve (relative fluorescence units vs. time).

    • Plot the initial velocity against the inhibitor concentration and fit the data to a suitable model (e.g., log[Inhibitor] vs. Response, Variable Slope) to determine the IC50 value.

Cell Proliferation (MTT) Assay

This protocol describes the use of an MTT assay to assess the effect of this compound on the proliferation of cancer cell lines.

  • Cell Seeding:

    • Seed cancer cells (e.g., A549, H1975) in a 96-well plate at a density of 4 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value.

Western Blotting for EGFR Pathway Analysis

This protocol details the steps for analyzing the phosphorylation status of EGFR and downstream signaling proteins.

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Metabolic Pathway of Erlotinib to this compound

Erlotinib_Metabolism Erlotinib Erlotinib Hydroxyerlotinib This compound (OSI-420) Erlotinib->Hydroxyerlotinib O-demethylation Liver Liver (Primary Site) CYP3A4 CYP3A4 (major) CYP3A4->Erlotinib CYP1A1_1A2 CYP1A1/1A2 (minor) CYP1A1_1A2->Erlotinib

Caption: Metabolic conversion of Erlotinib to this compound.
Experimental Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Pre_incubation Pre-incubate Enzyme and Inhibitor Prepare_Reagents->Pre_incubation Initiate_Reaction Initiate Reaction with ATP/Substrate Pre_incubation->Initiate_Reaction Monitor_Kinetics Monitor Reaction Kinetics (Fluorescence) Initiate_Reaction->Monitor_Kinetics Data_Analysis Data Analysis (Calculate IC50) Monitor_Kinetics->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

This compound (OSI-420) is a pharmacologically active metabolite of erlotinib that significantly contributes to its anti-cancer efficacy. Its primary mechanism of action is the competitive and reversible inhibition of the EGFR tyrosine kinase, leading to the suppression of key downstream signaling pathways involved in cell proliferation and survival. While direct, comprehensive comparative data on its kinase selectivity against a broad panel of kinases is limited, the available evidence strongly supports its equipotency to erlotinib in inhibiting EGFR. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of targeted cancer therapy, facilitating further investigation into the nuanced roles of drug metabolites in clinical outcomes. A deeper understanding of the distinct contributions of parent drugs and their active metabolites is essential for the optimization of existing therapies and the rational design of novel therapeutic agents.

References

2-Hydroxyerlotinib: An In-Depth Technical Guide on its Effect on the EGFR Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxyerlotinib (OSI-420), the primary active metabolite of the well-established epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), Erlotinib. It delves into the core mechanism of action of this compound, its quantitative impact on the EGFR signaling cascade, and detailed experimental protocols for its study. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and cancer biology, offering a consolidated repository of technical information to facilitate further investigation and therapeutic innovation.

Introduction

The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of various malignancies, making it a critical target for cancer therapy. Erlotinib is a potent and selective inhibitor of the EGFR tyrosine kinase, and its clinical efficacy is well-documented. Upon administration, Erlotinib is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 to its active metabolite, this compound, also known as OSI-420. Crucially, this compound is considered to be equipotent to its parent compound, Erlotinib, in its ability to inhibit EGFR. This guide will focus on the specific effects of this compound on the EGFR signaling pathway.

Mechanism of Action

This compound, like Erlotinib, is a reversible inhibitor of the EGFR tyrosine kinase. It competitively binds to the adenosine triphosphate (ATP) binding site within the intracellular catalytic domain of the receptor. This binding prevents the autophosphorylation of tyrosine residues in the C-terminal tail of the receptor, a critical step for the activation of downstream signaling cascades. By inhibiting EGFR autophosphorylation, this compound effectively blocks the initiation of multiple signaling pathways that are crucial for tumor growth and survival.

EGFR_Inhibition cluster_membrane Cell Membrane EGFR EGFR P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Autophosphorylation Ligand EGF/TGF-α Ligand->EGFR Binds 2_Hydroxyerlotinib This compound (OSI-420) 2_Hydroxyerlotinib->EGFR Inhibits ATP Binding Cell_Proliferation Cell Proliferation, Survival, Metastasis 2_Hydroxyerlotinib->Cell_Proliferation Inhibits ATP ATP ATP->P_EGFR Downstream_Signaling Downstream Signaling (PI3K/Akt, RAS/ERK, JAK/STAT) P_EGFR->Downstream_Signaling Activates Downstream_Signaling->Cell_Proliferation Promotes

Figure 1: Mechanism of EGFR inhibition by this compound.

Quantitative Data on EGFR Signaling Inhibition

The inhibitory activity of this compound on the EGFR signaling pathway has been quantified through various in vitro studies. Given its equipotency to Erlotinib, the following data, primarily generated from studies on Erlotinib, is directly applicable to this compound.

Inhibition of EGFR and Downstream Kinases
TargetAssay TypeCell Line/SystemIC50 ValueReference
EGFRKinase AssayHuman EGFR2 nM--INVALID-LINK--
EGFR AutophosphorylationWhole Cell AssayTumor Cells20 nM--INVALID-LINK--
EGFR AutophosphorylationWhole Cell AssayTumor Cells7.9 ng/mL (~20 nM)--INVALID-LINK--
Phospho-ERK (p42/p44 MAPK)Western BlotEGFR-expressing NR6 cells170 nM[1]
Phospho-AktWestern BlotEGFR-expressing NR6 cells2.6-fold less potent than p-ERK inhibition[1]
Inhibition of Cell Viability
Cell LineCancer TypeIC50 ValueReference
A549Non-Small Cell Lung Cancer>20 µM--INVALID-LINK--
H3255Non-Small Cell Lung Cancer29 nM--INVALID-LINK--
DiFiHuman Colon CancerInduces apoptosis at 1 µM--INVALID-LINK--
AsPC-1Pancreatic Cancer~2 µM--INVALID-LINK--
BxPC-3Pancreatic Cancer~2 µM--INVALID-LINK--

Effect on Downstream Signaling Pathways

Inhibition of EGFR by this compound leads to the suppression of major downstream signaling pathways that are critical for cancer cell proliferation and survival. These include the PI3K/Akt, RAS/ERK (MAPK), and JAK/STAT pathways.

Downstream_Signaling P_EGFR Phosphorylated EGFR PI3K PI3K P_EGFR->PI3K RAS RAS P_EGFR->RAS JAK JAK P_EGFR->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Nucleus Nucleus mTOR->Nucleus RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus STAT3 STAT3 JAK->STAT3 STAT3->Nucleus Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis, Metastasis) Nucleus->Gene_Expression

Figure 2: EGFR downstream signaling pathways inhibited by this compound.

Experimental Protocols

Western Blot for EGFR and Downstream Protein Phosphorylation

This protocol is designed to assess the phosphorylation status of EGFR, Akt, ERK, and STAT3 in response to treatment with this compound.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (with this compound) Lysis 2. Cell Lysis (RIPA buffer + inhibitors) Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA or Bradford assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF or nitrocellulose) SDS_PAGE->Transfer Blocking 6. Blocking (5% BSA or milk in TBST) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-pEGFR, anti-pAkt) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Densitometry Analysis Detection->Analysis

Figure 3: Western Blot workflow for phosphorylation analysis.

Materials:

  • Cell lines of interest

  • This compound (OSI-420)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer (with protease and phosphatase inhibitors)

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (specific for total and phosphorylated forms of EGFR, Akt, ERK, and STAT3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with desired concentrations of this compound for the specified time.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for electrophoretic separation.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-EGFR, total EGFR, p-Akt, total Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

EGFR Kinase Assay

This assay measures the direct inhibitory effect of this compound on the kinase activity of EGFR.

Materials:

  • Recombinant human EGFR

  • Kinase buffer

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • This compound (OSI-420)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing kinase buffer, recombinant EGFR, and the poly(Glu, Tyr) substrate.

  • Add serial dilutions of this compound to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit and a luminometer.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell Viability Assay (MTT/MTS)

This assay determines the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Cell culture medium

  • This compound (OSI-420)

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

  • Add MTT or MTS reagent to each well and incubate for 2-4 hours.

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion

This compound (OSI-420) is a critical active metabolite of Erlotinib that exhibits equipotent inhibitory activity against the EGFR tyrosine kinase. Its mechanism of action involves the competitive inhibition of ATP binding, leading to the suppression of EGFR autophosphorylation and the subsequent blockade of downstream signaling pathways, including the PI3K/Akt, RAS/ERK, and JAK/STAT cascades. This guide has provided a detailed overview of the quantitative effects of this compound on these pathways, along with comprehensive experimental protocols for its investigation. A thorough understanding of the molecular pharmacology of this compound is essential for the continued development and optimization of EGFR-targeted therapies in oncology.

References

Structure-Activity Relationship of 2-Hydroxyerlotinib and Related Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Erlotinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, widely used in the treatment of non-small cell lung cancer and pancreatic cancer.[1] Upon administration, erlotinib is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into several derivatives.[2][3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of erlotinib's key hydroxylated and O-demethylated metabolites, with a focus on OSI-420 (a major active metabolite sometimes referred to by the functional group 'hydroxyerlotinib') and para-hydroxyerlotinib (M16). We will explore how these structural modifications influence EGFR inhibition, downstream signaling, and overall biological activity. This document details the metabolic pathways, presents comparative quantitative data, and outlines the experimental protocols used to ascertain these activities.

Introduction: Erlotinib and its Major Metabolites

Erlotinib exerts its therapeutic effect by reversibly binding to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR, which prevents receptor autophosphorylation and abrogates downstream signaling cascades responsible for cell proliferation and survival.[2] The clinical efficacy of erlotinib is, however, influenced by its pharmacokinetic profile, which includes extensive hepatic metabolism.

The term "2-Hydroxyerlotinib" can be ambiguous. The core structure of erlotinib is a 6,7-bis(2-methoxyethoxy)quinazoline ring linked to a 3-ethynylaniline group. While hydroxylation could theoretically occur at the 2-position of the quinazoline ring, the most significant metabolites in terms of biological activity and plasma concentration result from O-demethylation of the methoxyethoxy side chains or hydroxylation of the aniline ring.

The two primary metabolites relevant to a SAR discussion are:

  • OSI-420 (M14, O-desmethylerlotinib) : This pharmacologically active metabolite is formed by the O-demethylation of one of the 2-methoxyethoxy side chains, resulting in a terminal hydroxy group.[2][3]

  • para-Hydroxyerlotinib (M16) : This is one of the three major metabolites, formed by the hydroxylation of the aromatic aniline ring.[3][4]

This guide will focus on the SAR comparing the parent drug, erlotinib, with these two key derivatives to understand the impact of these specific structural hydroxylations.

Metabolic Pathway of Erlotinib

Erlotinib is metabolized predominantly by the cytochrome P450 isoforms CYP3A4 and, to a lesser extent, CYP1A2 and CYP1A1.[2][3] The primary biotransformation pathways include O-demethylation of the side chains and aromatic hydroxylation.[3][4] The conversion of erlotinib to its main hydroxylated metabolites is a critical step that dictates the presence of these active derivatives in circulation.

Erlotinib Metabolism Erlotinib Erlotinib CYP CYP3A4, CYP1A2 (Hepatic Metabolism) Erlotinib->CYP OSI420 OSI-420 (M14) (O-desmethylerlotinib) M16 para-Hydroxyerlotinib (M16) Bioactivation Oxidation to Reactive Quinone-Imine M16->Bioactivation Further Oxidation (CYP1A1, CYP3A4) CYP->OSI420 O-demethylation CYP->M16 Aromatic Hydroxylation

Fig. 1: Metabolic conversion of Erlotinib.

Mechanism of Action and EGFR Signaling

Erlotinib and its active metabolite OSI-420 are competitive inhibitors at the ATP-binding pocket of the EGFR tyrosine kinase.[2] This inhibition prevents the downstream activation of two major signaling pathways crucial for tumor cell growth and survival: the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway. By blocking these cascades, the drug induces cell cycle arrest and apoptosis.[5]

EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimer Ras Ras EGFR->Ras Autophosphorylation & Adaptor Proteins PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binding & Dimerization Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Erlotinib / OSI-420 Inhibitor->EGFR Inhibition

Fig. 2: Inhibition of EGFR signaling by Erlotinib and OSI-420.

Quantitative Structure-Activity Relationship (SAR) Data

The central finding in the SAR of erlotinib's hydroxylated metabolites is that O-demethylation of a methoxyethoxy side chain does not compromise its inhibitory potency. The resulting metabolite, OSI-420, is equipotent to the parent drug, erlotinib.[6] This is highly significant, as OSI-420 is a major active metabolite found in human plasma.[6] In contrast, while para-hydroxyerlotinib (M16) is a major metabolite by quantity (accounting for 9.6% of an administered dose), its primary significance appears to be its role as a precursor to a reactive quinone-imine intermediate rather than as a direct, high-potency EGFR inhibitor.[3][4]

The core pharmacophore—the quinazoline ring system and the 3-ethynylaniline moiety—is essential for high-affinity binding to the ATP pocket. The modifications leading to OSI-420 and M16 occur at the periphery of the molecule, in regions likely more exposed to solvent, thus preserving the key interactions within the kinase domain.

CompoundTargetAssay TypeIC₅₀ Value (nM)Reference
Erlotinib EGFR KinaseCell-Free Biochemical2[6][7]
EGFR PhosphorylationCell-Based (HNS cells)20[6][8]
Cell ProliferationCell-Based (PC-9)7[9]
Cell ProliferationCell-Based (H3255)12[9]
OSI-420 EGFR Kinase(various)Equipotent to Erlotinib [6]

Table 1: Comparative biological activity of Erlotinib and its active metabolite OSI-420.

Experimental Protocols

The determination of inhibitory activity and structure-activity relationships relies on standardized biochemical and cell-based assays.

This assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by purified EGFR enzyme.

Methodology:

  • Plate Coating: 96-well microtiter plates are coated with a poly(Glu, Tyr) 4:1 (PGT) substrate and incubated overnight.[7]

  • Wash: Excess substrate is removed, and plates are washed three times with a wash buffer (e.g., PBS with 0.1% Tween 20).[7]

  • Compound Preparation: Test compounds (Erlotinib, this compound derivatives) are serially diluted in DMSO to create a range of concentrations.

  • Kinase Reaction: The kinase reaction is initiated by adding a mixture to each well containing:

    • Reaction Buffer (e.g., 50 mM HEPES, pH 7.3, 125 mM NaCl, 24 mM MgCl₂)[7]

    • Purified EGFR enzyme (affinity purified from A431 cells)[7]

    • Epidermal Growth Factor (EGF) to stimulate the kinase[7]

    • The test compound dilution (final DMSO concentration typically ≤2.5%)[7]

    • ATP (e.g., 20 µM) to start the phosphorylation.[7]

  • Incubation: The reaction proceeds for a set time (e.g., 8-60 minutes) at room temperature with constant shaking.[6][7]

  • Termination and Detection: The reaction is terminated by aspiration. The amount of phosphorylated substrate is quantified using an HRP-conjugated anti-phosphotyrosine antibody. The signal is read on a plate reader.[7]

  • Data Analysis: The signal intensity is plotted against the inhibitor concentration. The IC₅₀ value is calculated using a variable slope log[inhibitor] vs. response model in software like GraphPad Prism.

Kinase Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A 1. Coat 96-well plate with PGT substrate C 3. Add Reaction Mix: Buffer, EGFR, EGF, and test compound A->C B 2. Prepare serial dilutions of test compounds B->C D 4. Initiate reaction with ATP C->D E 5. Incubate at RT (8-60 min) D->E F 6. Terminate reaction and wash plate E->F G 7. Add HRP-conjugated anti-phosphotyrosine Ab F->G H 8. Read signal on plate reader G->H I 9. Calculate IC50 value H->I

Fig. 3: Workflow for a biochemical EGFR kinase assay.

This assay measures the effect of a compound on the growth and viability of cancer cell lines that express EGFR.

Methodology:

  • Cell Seeding: Cancer cells (e.g., A549, PC-9) are seeded into 96-well plates at a specific density (e.g., 3,000-5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: A dilution series of the test compounds is added to the wells. A control group receives only the vehicle (e.g., DMSO).

  • Incubation: The cells are incubated with the compounds for a prolonged period (typically 72 hours) to allow for effects on proliferation.

  • Viability Assessment: Cell viability is determined using a colorimetric or luminescent assay:

    • MTT Assay: Measures mitochondrial reductase activity in living cells.

    • CellTiter-Glo® Assay: Measures intracellular ATP levels, which correlate with cell number.[7]

  • Data Analysis: The results are normalized to the DMSO-treated control wells. The concentration of the compound that inhibits cell growth by 50% (GI₅₀ or IC₅₀) is calculated using non-linear regression analysis.

Cell Proliferation Workflow S1 1. Seed cancer cells in 96-well plates S2 2. Allow cells to adhere overnight S1->S2 S3 3. Add serial dilutions of test compounds S2->S3 S4 4. Incubate for 72 hours S3->S4 S5 5. Add viability reagent (e.g., CellTiter-Glo) S4->S5 S6 6. Measure luminescence or absorbance S5->S6 S7 7. Normalize to control and calculate GI50 S6->S7

Fig. 4: Workflow for a cell-based proliferation assay.

Conclusion

The structure-activity relationship of erlotinib's hydroxylated metabolites reveals critical insights for drug development. The primary active metabolite, OSI-420, which contains a hydroxyl group resulting from O-demethylation, is equipotent to erlotinib in its ability to inhibit the EGFR tyrosine kinase.[6] This demonstrates that modification of the 6,7-position side chains can be tolerated without loss of activity, provided the core quinazoline and aniline pharmacophores remain intact. Conversely, hydroxylation at the para-position of the aniline ring (M16) is a major metabolic route, but its primary consequence is bioactivation to a potentially reactive species rather than direct, potent EGFR inhibition.[3] This collective data underscores that while erlotinib itself is the main circulating active component, the equipotent metabolite OSI-420 contributes to the overall pharmacological effect of the drug.

References

In Vitro Activity of 2-Hydroxyerlotinib and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erlotinib, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, is a cornerstone in the treatment of certain cancers, particularly non-small cell lung cancer. Upon administration, erlotinib undergoes extensive metabolism, leading to the formation of several metabolites. Understanding the in vitro activity of these metabolites is crucial for a comprehensive assessment of the drug's overall efficacy and pharmacological profile. While direct and extensive data on "2-Hydroxyerlotinib" is limited in publicly available literature, this guide focuses on the most well-characterized and pharmacologically active metabolite, O-desmethyl erlotinib (OSI-420), which is considered equipotent to the parent drug. This document provides a detailed overview of its in vitro activity, relevant experimental protocols, and the underlying signaling pathways.

Data Presentation: In Vitro Inhibitory Activity

The in vitro potency of erlotinib and its active metabolite, OSI-420, against EGFR has been determined through various enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify and compare their inhibitory activity.

CompoundTargetAssay TypeIC50 (nM)Reference
ErlotinibEGFRCell-free Kinase Assay2[1]
OSI-420 (Desmethyl Erlotinib)EGFRCell-free Kinase Assay2[2][3]
ErlotinibEGFR Autophosphorylation in Tumor CellsCell-based Assay20[2][3]

Experimental Protocols

Detailed and reproducible methodologies are critical for the in vitro evaluation of EGFR inhibitors. Below are representative protocols for key experiments.

EGFR Kinase Inhibition Assay (Cell-Free)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR.

Objective: To determine the IC50 value of a test compound against EGFR kinase activity.

Materials:

  • Recombinant human EGFR protein

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Test compound (e.g., this compound, OSI-420) dissolved in DMSO

  • 96-well microtiter plates

  • Plate reader capable of measuring absorbance or fluorescence

Procedure:

  • Prepare a solution of the EGFR enzyme in the kinase assay buffer.

  • Serially dilute the test compound in DMSO and then in the assay buffer.

  • Add the EGFR enzyme to the wells of a microtiter plate.

  • Add the diluted test compound to the respective wells. Incubate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the poly(Glu, Tyr) substrate and ATP.

  • Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Quantify the amount of phosphorylated substrate. This can be done using various methods, such as an ELISA-based assay with an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP) or a fluorescence-based method.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay

This assay measures the effect of a compound on the proliferation and survival of cancer cell lines that are dependent on EGFR signaling.

Objective: To determine the IC50 value of a test compound for inhibiting the growth of EGFR-dependent cancer cells.

Materials:

  • Cancer cell line with known EGFR expression and dependency (e.g., A549, HCC827)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (e.g., this compound, OSI-420) dissolved in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or a reagent for measuring ATP content like CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development or signal generation.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Plot the percentage of viability against the logarithm of the test compound concentration.

  • Determine the IC50 value from the dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were created using Graphviz (DOT language) to illustrate key pathways and workflows.

EGFR Signaling Pathway

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Grb2 Grb2 P_EGFR->Grb2 PI3K PI3K P_EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Nucleus->Proliferation Gene Transcription Inhibitor This compound (or OSI-420) Inhibitor->P_EGFR Inhibits

Caption: EGFR signaling cascade and the point of inhibition by this compound/OSI-420.

Experimental Workflow: EGFR Kinase Inhibition Assay

Kinase_Assay_Workflow Start Start PrepareReagents Prepare Reagents (EGFR, ATP, Substrate, Compound) Start->PrepareReagents PlateLoading Plate Loading (EGFR + Compound) PrepareReagents->PlateLoading Incubation1 Pre-incubation PlateLoading->Incubation1 ReactionStart Initiate Reaction (Add ATP/Substrate Mix) Incubation1->ReactionStart Incubation2 Kinase Reaction ReactionStart->Incubation2 ReactionStop Stop Reaction Incubation2->ReactionStop Detection Signal Detection ReactionStop->Detection Analysis Data Analysis (IC50 Calculation) Detection->Analysis End End Analysis->End

Caption: Workflow for determining in vitro EGFR kinase inhibition.

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow Start Start CellSeeding Seed Cells in 96-well Plate Start->CellSeeding Adhesion Allow Cell Adhesion (24h) CellSeeding->Adhesion CompoundTreatment Treat with Serial Dilutions of Compound Adhesion->CompoundTreatment Incubation Incubate (72h) CompoundTreatment->Incubation AddReagent Add Viability Reagent (e.g., MTT, MTS) Incubation->AddReagent SignalDevelopment Incubate for Signal Development AddReagent->SignalDevelopment MeasureSignal Measure Absorbance/ Luminescence SignalDevelopment->MeasureSignal DataAnalysis Calculate IC50 MeasureSignal->DataAnalysis End End DataAnalysis->End

Caption: General workflow for assessing cell viability after compound treatment.

Conclusion

The in vitro activity of erlotinib's metabolites is a critical aspect of its pharmacology. The major active metabolite, OSI-420, demonstrates equipotent inhibition of EGFR to erlotinib. The provided protocols for kinase inhibition and cell viability assays represent standard methodologies for evaluating the in vitro efficacy of compounds like this compound and its analogs. The visualization of the EGFR signaling pathway and experimental workflows offers a clear understanding of the mechanism of action and the processes for its evaluation. Further research to specifically isolate and characterize the in vitro activity of this compound would provide a more complete picture of erlotinib's metabolic profile.

References

2-Hydroxyerlotinib and Erlotinib Resistance Mechanisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erlotinib, a tyrosine kinase inhibitor (TKI) targeting the epidermal growth factor receptor (EGFR), has been a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations. However, the development of resistance significantly limits its long-term efficacy. This technical guide provides a comprehensive overview of the role of erlotinib's primary active metabolite, OSI-420 (desmethyl-erlotinib), and delves into the core mechanisms of acquired resistance to erlotinib. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of critical signaling pathways to serve as a resource for researchers in oncology and drug development. While the term "2-Hydroxyerlotinib" is not commonly used for a major metabolite, this guide will focus on the well-characterized and pharmacologically active metabolite, OSI-420.

Erlotinib Metabolism and the Role of OSI-420

Erlotinib undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and to a lesser extent CYP3A5 and CYP1A1.[1][2] The principal and pharmacologically active metabolite is OSI-420, formed through O-demethylation of erlotinib.[2][3] Another metabolite, a product of aromatic hydroxylation, has been identified but is less characterized.[4]

Studies have indicated that erlotinib and its metabolite OSI-420 are equipotent in their ability to inhibit EGFR tyrosine kinase.[5] This suggests that the clinical activity of erlotinib is a result of the combined effects of the parent drug and its active metabolite.

Mechanisms of Acquired Resistance to Erlotinib

The development of resistance to erlotinib is a major clinical challenge. The primary mechanisms can be broadly categorized as on-target alterations, bypass tract activation, and downstream signaling modifications.

On-Target Alteration: The T790M "Gatekeeper" Mutation

The most common mechanism of acquired resistance, accounting for approximately 50-60% of cases, is the emergence of a secondary mutation in the EGFR gene itself.[6] The most prevalent of these is the T790M mutation, a substitution of threonine with methionine at position 790 in exon 20 of the EGFR kinase domain.[7][8] This "gatekeeper" mutation is thought to increase the affinity of the receptor for ATP, thereby reducing the potency of erlotinib's competitive inhibition.[9] While sensitive EGFR mutations (e.g., exon 19 deletions, L858R) are effectively targeted by erlotinib, the presence of the T790M mutation renders the receptor less susceptible to inhibition by first-generation TKIs like erlotinib.[7]

Bypass Tract Activation: MET Amplification

A significant proportion of erlotinib resistance, occurring in about 5-20% of cases, is driven by the amplification of the MET proto-oncogene.[6] MET is a receptor tyrosine kinase that, when overexpressed, can activate downstream signaling pathways independently of EGFR.[6] This creates a "bypass tract" that allows cancer cells to continue to proliferate despite the inhibition of EGFR by erlotinib. MET amplification can occur with or without the T790M mutation.[10]

The activation of MET signaling often leads to the phosphorylation of ErbB3 (HER3), which in turn activates the PI3K/Akt survival pathway.[6] This downstream signaling cascade promotes cell survival and proliferation, effectively circumventing the EGFR blockade.

Activation of Alternative Signaling Pathways

Beyond MET amplification, other signaling pathways can be activated to mediate erlotinib resistance. These include:

  • PI3K/Akt Pathway: Aberrations in the PI3K/Akt pathway, such as activating mutations in PIK3CA or loss of the tumor suppressor PTEN, can lead to constitutive activation of this critical survival pathway, rendering cells less dependent on EGFR signaling.[11]

  • Other Receptor Tyrosine Kinases (RTKs): Overexpression or activation of other RTKs, such as HER2 (ErbB2) or IGF-1R, can also provide alternative signaling routes to sustain cell proliferation and survival.[2]

Quantitative Data

Table 1: IC50 Values of Erlotinib in Various Cancer Cell Lines
Cell LineCancer TypeEGFR Mutation StatusErlotinib IC50Reference(s)
A549NSCLCWild-Type>20 µM[8]
H3255NSCLCL858R12 nM[7]
PC-9NSCLCExon 19 Deletion7 nM[7]
H1975NSCLCL858R + T790M>10 µM[11]
PC-9/ERNSCLCExon 19 Deletion (Erlotinib Resistant)165 nM (Afatinib)[7]
BxPC-3PancreaticWild-Type1.26 µM[12]
AsPC-1PancreaticWild-Type5.8 µM[12]
Table 2: Comparative Activity of Erlotinib and OSI-420
ParameterErlotinibOSI-420NoteReference(s)
EGFR Kinase Inhibition (IC50)2 nMEquipotent to ErlotinibCell-free assay[5][8]
EGFR Autophosphorylation in Cells (IC50)20 nMEquipotent to ErlotinibIntact tumor cells[5]

Experimental Protocols

MTT Cell Viability Assay

Objective: To determine the cytotoxic effect of erlotinib and its metabolites on cancer cell lines and to calculate the IC50 value.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Erlotinib and OSI-420 stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.

  • The following day, treat the cells with serial dilutions of erlotinib or OSI-420. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.[1]

Western Blot Analysis of EGFR Signaling

Objective: To assess the effect of erlotinib on the phosphorylation status of EGFR and downstream signaling proteins.

Materials:

  • Cancer cell lines

  • Erlotinib

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pAkt, anti-Akt, anti-pERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with erlotinib at the desired concentration for the specified time.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add chemiluminescent substrate and visualize the protein bands using an imaging system.[10]

Clonogenic Survival Assay

Objective: To evaluate the long-term effect of erlotinib on the reproductive integrity of cancer cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Complete cell culture medium

  • Erlotinib

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

  • Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of erlotinib.

  • Incubate the plates for 10-14 days, allowing colonies to form. Replace the medium with fresh medium containing the drug every 3-4 days.

  • After the incubation period, wash the colonies with PBS, fix them with methanol, and stain with crystal violet solution.

  • Count the number of colonies (typically defined as a cluster of at least 50 cells).

  • Calculate the surviving fraction for each treatment condition relative to the untreated control.[13]

Visualizations

Erlotinib Metabolism

Erlotinib_Metabolism Erlotinib Erlotinib OSI420 OSI-420 (Desmethyl-erlotinib) Active Metabolite Erlotinib->OSI420 CYP3A4, CYP1A1 (O-demethylation) Other_Metabolites Other Metabolites (e.g., Hydroxylated) Erlotinib->Other_Metabolites CYP-mediated (e.g., Hydroxylation)

Caption: Erlotinib is metabolized to its active form OSI-420.

Erlotinib Resistance Signaling Pathways

Erlotinib_Resistance cluster_EGFR EGFR Signaling cluster_MET MET Bypass Pathway EGFR EGFR EGFR_mut EGFR (Activating Mutation) PI3K PI3K EGFR_mut->PI3K ERK ERK EGFR_mut->ERK EGFR_T790M EGFR (T790M Mutation) Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation MET MET (Amplified) ErbB3 ErbB3 MET->ErbB3 ErbB3->PI3K Bypass Activation Erlotinib Erlotinib Erlotinib->EGFR_mut Inhibition Erlotinib->EGFR_T790M Reduced Inhibition

Caption: Mechanisms of acquired resistance to erlotinib.

Experimental Workflow for Assessing Erlotinib Resistance

Experimental_Workflow cluster_assays Characterization of Resistance start Start: Erlotinib-Sensitive Cancer Cell Line treatment Chronic Erlotinib Treatment (Dose Escalation) start->treatment resistant_cells Establish Erlotinib-Resistant Cell Line treatment->resistant_cells mtt MTT Assay (Confirm Resistance, IC50) resistant_cells->mtt western Western Blot (Analyze Signaling Pathways) resistant_cells->western sequencing DNA Sequencing (Check for T790M) resistant_cells->sequencing fish FISH/qPCR (Check for MET Amplification) resistant_cells->fish

Caption: Workflow for developing and characterizing erlotinib resistance.

Conclusion

Understanding the metabolic fate of erlotinib and the intricate mechanisms of acquired resistance is paramount for the development of next-generation therapies and rational combination strategies. While OSI-420 contributes to the overall efficacy of erlotinib, the emergence of resistance through on-target mutations like T790M and bypass signaling via MET amplification necessitates the development of novel inhibitors and therapeutic approaches. The experimental protocols and data presented in this guide offer a foundational resource for researchers dedicated to overcoming the challenge of erlotinib resistance in cancer therapy.

References

Unveiling the Therapeutic Potential of 2-Hydroxyerlotinib: A Technical Guide to a Key Active Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

SOUTH SAN FRANCISCO, CA – October 27, 2025 – This technical guide provides an in-depth analysis of 2-Hydroxyerlotinib (also known as OSI-420), the primary active metabolite of the well-established epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Erlotinib. Designed for researchers, scientists, and drug development professionals, this document elucidates the core mechanism of action, therapeutic targets, and associated signaling pathways of this compound. Furthermore, it furnishes detailed experimental protocols for the evaluation of this compound and presents key quantitative data to support further investigation and development.

Introduction

Erlotinib is a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC) and other malignancies characterized by EGFR mutations. Following oral administration, Erlotinib undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme system, particularly CYP3A4.[1] This biotransformation yields several metabolites, with this compound (OSI-420) being the most significant in terms of both concentration and pharmacological activity.[2] Emerging evidence underscores that this compound is not merely a byproduct but an equipotent inhibitor of EGFR, contributing substantially to the overall therapeutic effect of Erlotinib.[3] This guide focuses on the specific attributes of this compound as a therapeutic agent in its own right.

Mechanism of Action

The principal therapeutic target of this compound is the epidermal growth factor receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases.[4] Upon binding of its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain. This autophosphorylation initiates a cascade of downstream signaling pathways that regulate critical cellular processes, including proliferation, survival, and differentiation.[5]

This compound, like its parent compound, exerts its inhibitory effect by competing with adenosine triphosphate (ATP) for the binding site within the catalytic domain of the EGFR tyrosine kinase.[4] This reversible inhibition prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling pathways.[5] Notably, computational and crystallographic studies have revealed that Erlotinib can bind to both the active and inactive conformations of the EGFR tyrosine kinase domain, a characteristic likely shared by its equipotent metabolite, this compound.[4][6]

Pharmacokinetics and Metabolism of Erlotinib to this compound

Erlotinib is readily absorbed after oral administration and is primarily metabolized in the liver. The conversion to this compound is a key metabolic pathway.[2][1] While Erlotinib is the major circulating component, this compound (OSI-420) accounts for a significant portion of the pharmacologically active entities in plasma.[2]

Erlotinib Erlotinib Metabolite This compound (OSI-420) Erlotinib->Metabolite Hepatic Metabolism CYP3A4 CYP3A4 (Primary) CYP3A4->Erlotinib OtherCYPs CYP3A5, CYP1A2, CYP1A1 (Minor) OtherCYPs->Erlotinib

Metabolism of Erlotinib to this compound.

Therapeutic Target and Downstream Signaling Pathways

The primary therapeutic target of this compound is EGFR. Inhibition of EGFR tyrosine kinase activity by this compound blocks the initiation of several critical downstream signaling cascades, most notably the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway.[5]

  • MAPK Pathway: Inhibition of EGFR prevents the recruitment of adaptor proteins like Grb2, which in turn blocks the activation of Ras and the subsequent phosphorylation cascade of Raf, MEK, and ERK. The MAPK pathway is pivotal for cell proliferation.[5]

  • PI3K-Akt-mTOR Pathway: EGFR activation also leads to the activation of phosphatidylinositol 3-kinase (PI3K), which phosphorylates Akt. Activated Akt plays a central role in promoting cell survival and inhibiting apoptosis.

  • STAT Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is also implicated downstream of EGFR. Inhibition of EGFR can disrupt STAT-mediated signaling, which is involved in cell proliferation and gene expression.[5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimer ATP ATP EGFR->ATP Autophosphorylation Grb2 Grb2/SOS EGFR->Grb2 P-Tyr Recruitment PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT Ligand EGF Ligand->EGFR Binding & Dimerization Hydroxyerlotinib This compound Hydroxyerlotinib->EGFR Inhibition ADP ADP Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival STAT->Proliferation

EGFR Signaling and Inhibition by this compound.

Quantitative Data Summary

The inhibitory potency of this compound is comparable to that of its parent drug, Erlotinib. The following tables summarize key quantitative data for Erlotinib, which can be extrapolated to this compound based on their equipotency.

Table 1: In Vitro Inhibitory Potency of Erlotinib

Target/AssayIC50 ValueReference
EGFR Tyrosine Kinase2 nM[3]
EGFR Autophosphorylation (in intact tumor cells)20 nM[3]

Table 2: Growth Inhibition of NSCLC Cell Lines by Erlotinib

Cell LineIC50 RangeReference
A549, H322, H3255, H358, H661, H1650, H1975, H1299, H59629 nM to >20 µM[7]

Table 3: Molecular Docking Data for Erlotinib

TargetBinding EnergyReference
EGFR-7.3 kcal/mol[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's therapeutic potential. The following are standard protocols for key in vitro assays.

EGFR Kinase Assay

This assay measures the direct inhibitory effect of this compound on EGFR tyrosine kinase activity.

  • Plate Coating: Coat 96-well plates with a generic kinase substrate (e.g., 0.25 mg/mL poly(Glu, Tyr) 4:1) overnight at 37°C.[7]

  • Washing: Remove excess substrate and wash the wells three times with a wash buffer (e.g., PBS with 0.1% Tween 20).[7]

  • Kinase Reaction: Prepare a reaction mixture containing 50 mM HEPES (pH 7.3), 125 mM NaCl, 24 mM MgCl2, 0.1 mM sodium orthovanadate, 1.6 µg/mL EGF, and purified EGFR.[7]

  • Inhibitor Addition: Add serial dilutions of this compound (or a vehicle control) to the wells.

  • Reaction Initiation: Initiate the phosphorylation reaction by adding ATP (final concentration ~20 µM). Incubate for 8-10 minutes at room temperature with constant shaking.[7]

  • Termination and Detection: Terminate the reaction by aspirating the mixture and washing the wells. Detect the level of substrate phosphorylation using an HRP-conjugated anti-phosphotyrosine antibody.[7]

  • Data Analysis: Measure absorbance at 450 nm and calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]

Cell Proliferation (MTT) Assay

This assay determines the effect of this compound on the viability and proliferation of cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., 4 x 10³ cells/well) in 96-well plates and allow them to adhere overnight.[2]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.0001 to 5 µM) for 72 hours.[2]

  • MTT Addition: After the treatment period, add MTT reagent (0.5 mg/mL) to each well and incubate at 37°C for 4 hours.[2]

  • Solubilization: Remove the MTT reagent and dissolve the formazan crystals in 150 µl of DMSO.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Plot the percentage of cell viability (relative to untreated controls) against the drug concentration to determine the IC50 value.[2]

Western Blotting for EGFR Pathway Analysis

This technique is used to assess the phosphorylation status of EGFR and its downstream signaling proteins.

  • Cell Lysis: Treat cells with this compound for a specified duration, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total EGFR, phospho-EGFR (e.g., pY1173), total Akt, phospho-Akt, total ERK, and phospho-ERK overnight at 4°C.[9]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

start Start: Cancer Cell Culture seed Seed Cells in 96-well Plates start->seed treat Treat with this compound (Varying Concentrations) seed->treat incubate Incubate for 72 hours treat->incubate mtt Add MTT Reagent incubate->mtt dissolve Dissolve Formazan Crystals (DMSO) mtt->dissolve read Measure Absorbance (570 nm) dissolve->read analyze Calculate IC50 Value read->analyze end End: Determine Potency analyze->end

Workflow for In Vitro Cell Proliferation Assay.

Conclusion

This compound (OSI-420) is a pharmacologically active and equipotent metabolite of Erlotinib that significantly contributes to its anti-cancer efficacy. Its primary therapeutic target is the EGFR tyrosine kinase, and its mechanism of action involves the inhibition of key downstream signaling pathways, including the MAPK and PI3K-Akt cascades. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug developers to further explore the therapeutic potential of this compound as a standalone or combination therapy in the treatment of EGFR-driven malignancies. Continued investigation into this active metabolite is warranted to fully harness its clinical utility.

References

The Formation of 2-Hydroxyerlotinib from Erlotinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a cornerstone in the treatment of non-small cell lung cancer and pancreatic cancer. Its clinical efficacy and safety profile are significantly influenced by its metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. This technical guide provides an in-depth exploration of the formation of a key hydroxylated metabolite, 2-hydroxyerlotinib, more commonly identified in scientific literature as M16 or 4-hydroxyerlotinib. This document details the enzymatic pathways responsible for its generation, presents available pharmacokinetic data, and outlines comprehensive experimental protocols for its in vitro and analytical characterization. Furthermore, it visualizes the metabolic and signaling pathways to facilitate a deeper understanding of the underlying mechanisms.

Introduction

Erlotinib exerts its therapeutic effect by reversibly inhibiting the tyrosine kinase activity of EGFR, thereby blocking the downstream signaling pathways that promote tumor cell proliferation and survival.[1] The biotransformation of erlotinib is extensive, with metabolism being the primary route of its elimination.[2] While the O-desmethylation pathway leading to the active metabolite OSI-420 is a major route, aromatic hydroxylation represents another significant metabolic pathway.[3] This guide focuses on the formation of this compound (M16), a product of aromatic hydroxylation, providing a comprehensive resource for researchers in drug metabolism and oncology.

Enzymatic Formation of this compound

The formation of this compound from erlotinib is a phase I metabolic reaction catalyzed by cytochrome P450 enzymes.

Primary Enzymes Involved

In vitro studies utilizing human liver microsomes (HLMs) and recombinant CYP enzymes have identified CYP3A4 as the principal enzyme responsible for the hydroxylation of erlotinib to form the M16 metabolite.[2] The formation of M16 is significantly inhibited by ketoconazole, a potent CYP3A4 inhibitor, by up to 95%.[2]

CYP1A2 also contributes to the formation of M16, albeit to a lesser extent than CYP3A4.[2] Inhibition of CYP1A2 with furafylline has been shown to reduce M16 formation by approximately 20%.[2] Other CYP isoforms such as CYP2C9 and CYP2D6 play a negligible role in this specific metabolic pathway.[2]

Metabolic Pathway

The metabolic conversion of erlotinib to this compound (M16) involves the hydroxylation of the aromatic ring of the 3-ethynylphenylamino moiety.

Erlotinib Erlotinib Metabolite This compound (M16) Erlotinib->Metabolite Aromatic Hydroxylation Enzymes CYP3A4 (major) CYP1A2 (minor) Enzymes->Erlotinib

Fig. 1: Metabolic conversion of erlotinib.

Quantitative Data

Pharmacokinetic Parameters

While specific pharmacokinetic data for the M16 metabolite is limited in publicly available literature, the following table summarizes the key pharmacokinetic parameters for the parent drug, erlotinib, and its major active metabolite, OSI-420, in humans. This provides a comparative context for the overall disposition of erlotinib.

ParameterErlotinibOSI-420 (O-desmethyl-erlotinib)Reference
Cmax (ng/mL) 1082 ± 537~5-10% of Erlotinib Cmax[4]
AUC (ng·h/mL) 19700 ± 11300~5% of total circulating radioactivity[3][4]
t1/2 (hours) 36.2-[4][5]
Oral Clearance (L/h) 3.95-[4]
Volume of Distribution (L) 233-[4][5]
Enzme Kinetic Parameters

Precise Michaelis-Menten constants (Km and Vmax) for the formation of this compound (M16) by specific CYP isoforms are not extensively reported. However, in vitro studies provide insights into the relative contributions of the primary enzymes.

EnzymeContribution to M16 FormationReference
CYP3A4 Major (~70% of overall metabolism)[6]
CYP1A2 Minor (~20% of overall metabolism)[6]

Experimental Protocols

In Vitro Metabolism of Erlotinib in Human Liver Microsomes

This protocol outlines a general procedure for assessing the formation of this compound in a human liver microsome (HLM) incubation system.

Materials:

  • Erlotinib

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN)

  • Internal Standard (IS) for LC-MS/MS analysis (e.g., deuterated erlotinib)

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine HLM (final concentration 0.5-1.0 mg/mL) and potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the HLM mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add erlotinib (from a stock solution in DMSO, final DMSO concentration <0.5%) to the pre-incubated HLM mixture to achieve the desired final concentration (e.g., 1-10 µM).

  • Start Metabolism: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

  • Sample Collection: Transfer the supernatant to a clean tube or a 96-well plate for subsequent HPLC-MS/MS analysis.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Sample Processing & Analysis prep1 Combine HLM and Phosphate Buffer prep2 Pre-incubate at 37°C prep1->prep2 react1 Add Erlotinib prep2->react1 react2 Add NADPH Regenerating System react1->react2 react3 Incubate at 37°C react2->react3 proc1 Terminate with ACN + IS react3->proc1 proc2 Vortex & Centrifuge proc1->proc2 proc3 Collect Supernatant proc2->proc3 analysis HPLC-MS/MS Analysis proc3->analysis

Fig. 2: In vitro metabolism workflow.
HPLC-MS/MS Method for Quantification

This section provides a representative HPLC-MS/MS method for the simultaneous quantification of erlotinib and its hydroxylated metabolite.

Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3 µm particle size).[7]

  • Mobile Phase A: 2 mM ammonium acetate in water with 0.1% formic acid.[7]

  • Mobile Phase B: 2 mM ammonium acetate in methanol with 0.1% formic acid.[7]

  • Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by re-equilibration.

  • Flow Rate: 0.5 mL/min.[7]

  • Column Temperature: 60°C.[7]

  • Injection Volume: 5-10 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Erlotinib: Precursor ion (Q1) m/z 394.2 → Product ion (Q3) m/z 278.2

    • This compound (M16): Precursor ion (Q1) m/z 410.2 → Product ion (Q3) m/z (Specific product ions need to be determined through infusion and fragmentation experiments, but would likely involve the loss of the side chain).

    • Internal Standard (e.g., Erlotinib-d6): Precursor ion (Q1) m/z 400.2 → Product ion (Q3) m/z 284.2

  • Source Parameters: Optimized for maximum sensitivity (e.g., source temperature, desolvation gas flow, cone voltage).

EGFR Signaling Pathway and Inhibition by Erlotinib

Erlotinib functions by inhibiting the autophosphorylation of the EGFR, which in turn blocks the activation of several downstream signaling cascades crucial for cancer cell proliferation and survival.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras RAS/RAF/MEK/ERK Pathway cluster_pi3k PI3K/AKT Pathway cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR GRB2 GRB2/SOS EGFR->GRB2 P PI3K PI3K EGFR->PI3K P RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Erlotinib Erlotinib Erlotinib->EGFR Inhibits Autophosphorylation

Fig. 3: Erlotinib's inhibition of EGFR signaling.

Upon binding of a ligand such as Epidermal Growth Factor (EGF), the EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues.[8] This phosphorylation creates docking sites for adaptor proteins like GRB2, which in turn activate downstream pathways.[8] The two major pathways are:

  • RAS/RAF/MEK/ERK Pathway: This pathway is primarily involved in cell proliferation.[9]

  • PI3K/AKT Pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis.[9]

Erlotinib competes with ATP for the binding site in the tyrosine kinase domain of EGFR, thereby preventing this initial autophosphorylation step.[10] This blockade effectively shuts down both the RAS/RAF/MEK/ERK and PI3K/AKT signaling cascades, leading to the inhibition of cancer cell growth and induction of apoptosis.[1]

Conclusion

The formation of this compound (M16) via aromatic hydroxylation is a significant metabolic pathway for erlotinib, primarily mediated by CYP3A4 and to a lesser extent by CYP1A2. Understanding the nuances of this metabolic process, including the enzymes involved and the resulting pharmacokinetic profile, is crucial for optimizing the clinical use of erlotinib and for the development of future tyrosine kinase inhibitors. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of oncology and drug metabolism. Further research is warranted to fully elucidate the pharmacokinetic properties and potential clinical implications of this hydroxylated metabolite.

References

Cytochrome P450-Mediated Metabolism of Erlotinib to its Hydroxylated Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erlotinib, a potent tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR), is a crucial therapeutic agent in the treatment of non-small cell lung cancer and pancreatic cancer. Its clinical efficacy and safety profile are significantly influenced by its metabolic fate, which is predominantly governed by the cytochrome P450 (CYP) enzyme system. A primary metabolic pathway for erlotinib is aromatic hydroxylation, leading to the formation of pharmacologically active and inactive metabolites. This technical guide provides an in-depth overview of the CYP-mediated hydroxylation of erlotinib, with a focus on the formation of its major hydroxylated metabolite.

Erlotinib Metabolism: The Role of Cytochrome P450

Erlotinib undergoes extensive metabolism in the liver, with less than 2% of the parent drug excreted unchanged.[1] The primary enzymes responsible for its biotransformation belong to the cytochrome P450 superfamily.

Key CYP Isoforms Involved:

  • CYP3A4: This is the principal enzyme responsible for the hepatic metabolism of erlotinib.[2][3]

  • CYP1A1 and CYP1A2: These isoforms also contribute to the metabolism of erlotinib, particularly in extrahepatic tissues like the lungs.[2][3] Smoking can induce CYP1A1 and CYP1A2, leading to increased erlotinib clearance.[2]

  • CYP3A5 and CYP1B1: These enzymes play a lesser role in erlotinib metabolism.[2]

Aromatic Hydroxylation of Erlotinib

One of the major metabolic pathways for erlotinib is hydroxylation of its aromatic ring. The primary product of this reaction is 4-hydroxyerlotinib , also known as metabolite M16 .[1][3] This metabolite is formed by the addition of a hydroxyl group at the para position of the aniline ring of erlotinib.[3] While the initial query focused on "2-Hydroxyerlotinib," extensive literature review indicates that 4-hydroxylation is the predominant and most well-documented aromatic hydroxylation pathway. There is currently no significant scientific literature confirming the formation of a this compound metabolite.

The metabolic conversion of erlotinib to 4-hydroxyerlotinib is a critical step in its clearance and can influence the overall pharmacokinetic and pharmacodynamic profile of the drug.

Quantitative Analysis of Erlotinib Metabolism

The following table summarizes the key enzymes involved in the overall metabolism of erlotinib. Specific kinetic parameters for the formation of 4-hydroxyerlotinib are not extensively reported in the public domain literature. The provided data pertains to the overall metabolism of erlotinib by the respective CYP isoforms.

EnzymeContribution to Erlotinib Metabolism
CYP3A4 Primary
CYP1A2 Secondary
CYP1A1 Secondary
CYP3A5 Minor
CYP1B1 Minor

Signaling Pathways and Experimental Workflows

Erlotinib Metabolic Pathway

The following diagram illustrates the primary metabolic pathway of erlotinib to its major O-desmethylated metabolite, OSI-420, and its hydroxylated metabolite, 4-hydroxyerlotinib (M16), mediated by cytochrome P450 enzymes.

Erlotinib_Metabolism cluster_cyp Cytochrome P450 Enzymes Erlotinib Erlotinib OSI420 OSI-420 (O-desmethylerlotinib) Erlotinib->OSI420 O-demethylation Hydroxyerlotinib 4-Hydroxyerlotinib (M16) Erlotinib->Hydroxyerlotinib Aromatic Hydroxylation CYP3A4 CYP3A4 CYP3A4->Erlotinib CYP1A2 CYP1A2 CYP1A2->Erlotinib CYP1A1 CYP1A1 CYP1A1->Erlotinib

Caption: Primary metabolic pathways of erlotinib.

Experimental Workflow for In Vitro Metabolism Assay

The following diagram outlines a typical experimental workflow for assessing the in vitro metabolism of erlotinib using human liver microsomes.

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Human Liver Microsomes (HLM) D Pre-incubate HLM and Erlotinib A->D B Prepare Erlotinib Stock Solution B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH C->E D->E Add F Incubate at 37°C E->F G Terminate Reaction (e.g., with acetonitrile) F->G At various time points H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I

Caption: In vitro erlotinib metabolism workflow.

Experimental Protocols

In Vitro Metabolism of Erlotinib using Human Liver Microsomes

This protocol provides a general framework for studying the formation of hydroxylated erlotinib metabolites.

1. Materials:

  • Erlotinib hydrochloride

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Internal standard (e.g., a structurally similar compound not present in the incubation)

  • LC-MS/MS system

2. Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of erlotinib in a suitable solvent (e.g., DMSO or methanol).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare a working solution of the internal standard in acetonitrile.

  • Incubation:

    • In a microcentrifuge tube, combine the following in order:

      • Potassium phosphate buffer (to final volume)

      • Human liver microsomes (typically 0.1-1.0 mg/mL final concentration)

      • Erlotinib working solution (to achieve the desired final concentration, e.g., 1-100 µM)

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C in a shaking water bath for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination and Sample Preparation:

    • At each time point, terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard (typically 2-3 volumes of the incubation mixture).

    • Vortex the samples vigorously to precipitate the microsomal proteins.

    • Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

    • Develop an LC-MS/MS method to separate and quantify erlotinib and its hydroxylated metabolites. This will involve optimizing the chromatographic separation (e.g., using a C18 column with a gradient of acetonitrile and water with formic acid) and the mass spectrometer parameters (e.g., selecting appropriate precursor and product ions for multiple reaction monitoring - MRM).

Reaction Phenotyping using Recombinant CYP Enzymes

To determine the specific contribution of individual CYP isoforms to the formation of 4-hydroxyerlotinib, a similar protocol can be followed using commercially available recombinant human CYP enzymes (e.g., CYP3A4, CYP1A1, CYP1A2) instead of human liver microsomes. The concentration of the recombinant enzyme should be optimized for each isoform.

Conclusion

The metabolism of erlotinib is a complex process primarily mediated by CYP3A4, with contributions from other CYP isoforms. Aromatic hydroxylation to form 4-hydroxyerlotinib (M16) is a significant metabolic pathway. Understanding the kinetics and the enzymes involved in this transformation is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and optimizing therapeutic strategies. The experimental protocols outlined in this guide provide a foundation for researchers to investigate the in vitro metabolism of erlotinib and further elucidate the role of cytochrome P450 enzymes in its biotransformation.

References

The Role of CYP3A4 in the Formation of 2-Hydroxyerlotinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the critical role of Cytochrome P450 3A4 (CYP3A4) in the metabolic formation of 2-Hydroxyerlotinib, a hydroxylated metabolite of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, erlotinib. This document synthesizes quantitative data, details experimental methodologies, and presents visual diagrams of the metabolic pathway and experimental workflows to support further research and drug development in this area.

Introduction

Erlotinib is a potent inhibitor of EGFR tyrosine kinase, widely used in the treatment of non-small cell lung cancer and pancreatic cancer. The efficacy and safety of erlotinib are significantly influenced by its metabolism, which is predominantly mediated by the cytochrome P450 enzyme system. Among the various metabolic pathways, hydroxylation of the aromatic ring of erlotinib leads to the formation of hydroxylated metabolites. This guide focuses on the principal hydroxylated metabolite, often referred to as M16 or 4-hydroxyerlotinib, and the central role of CYP3A4 in its generation. Understanding the kinetics and mechanisms of this metabolic process is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and optimizing therapeutic strategies.

Quantitative Data on Erlotinib Metabolism

The metabolism of erlotinib is extensive, with several metabolites identified. Hydroxylation represents one of the three major biotransformation pathways. The quantitative contribution of CYP3A4 to the formation of the hydroxylated metabolite (M16) and the overall metabolism of erlotinib is significant.

ParameterValueEnzyme SourceNotes
Contribution of Aromatic Hydroxylation (M16) to Overall Erlotinib Metabolism 9.6% of administered doseIn vivo (Healthy male volunteers)This represents the portion of the drug that is metabolized via this specific pathway in humans.[1]
Inhibition of M16 (Hydroxylated Metabolite) Formation by Ketoconazole (CYP3A4/5 inhibitor) 95%Human Liver Microsomes (HLM)This high level of inhibition strongly indicates that CYP3A4 is the primary enzyme responsible for the formation of the hydroxylated metabolite of erlotinib.[2]
Overall Erlotinib Metabolism by CYP3A4 - Apparent Km 5.92 µMRecombinant CYP3A4 (insect cells)This value represents the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of CYP3A4 for erlotinib.[2]
Overall Erlotinib Metabolism by CYP3A4 - Apparent Vmax 3.24 pmol/pmol P450/minRecombinant CYP3A4 (insect cells)This value represents the maximum rate of erlotinib metabolism by CYP3A4 under the specified conditions.[2]
Relative Abundance of Erlotinib Metabolites in HLM M16 > M6 > M14 > M13Human Liver Microsomes (HLM)This indicates that hydroxylation (formation of M16) is a major metabolic pathway for erlotinib in human liver microsomes.[2]

Experimental Protocols

The following protocols are synthesized from methodologies described in the cited literature for the in vitro study of erlotinib metabolism.

In Vitro Metabolism of Erlotinib using Human Liver Microsomes (HLM)

Objective: To determine the metabolic profile of erlotinib and the role of specific CYP enzymes.

Materials:

  • Human Liver Microsomes (HLM)

  • Erlotinib (radiolabeled, e.g., [14C]-erlotinib, or non-labeled)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Specific CYP inhibitors (e.g., ketoconazole for CYP3A4, furafylline for CYP1A2)

  • Acetonitrile (for reaction termination)

  • HPLC system with a suitable detector (e.g., UV, mass spectrometer, or radioactivity detector)

Procedure:

  • Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL), potassium phosphate buffer, and the NADPH regenerating system.

  • (Optional) For inhibitor studies, pre-incubate the reaction mixture with a specific CYP inhibitor (e.g., 10 µM ketoconazole) for a defined period at 37°C.

  • Initiate the metabolic reaction by adding erlotinib (e.g., 0.1–100 µM) to the pre-warmed reaction mixture.

  • Incubate the reaction at 37°C for a specified time (e.g., 20 minutes). The incubation time should be within the linear range of metabolite formation.

  • Terminate the reaction by adding a sufficient volume of cold acetonitrile (e.g., 2 mL).

  • Centrifuge the samples to precipitate proteins (e.g., 13,000 g for 10 minutes).

  • Analyze the supernatant for erlotinib and its metabolites using a validated HPLC-MS/MS or other suitable analytical method.

Enzyme Kinetics of Erlotinib Metabolism using Recombinant CYP3A4

Objective: To determine the kinetic parameters (Km and Vmax) for the metabolism of erlotinib by CYP3A4.

Materials:

  • Recombinant human CYP3A4 enzyme (e.g., expressed in insect cells or E. coli) co-expressed with cytochrome P450 reductase.

  • [14C]-Erlotinib at various concentrations (e.g., 0.1–100 µM).

  • NADPH.

  • Sodium phosphate buffer (100 mM, pH 7.4).

  • Acetonitrile.

  • Scintillation counter or HPLC with a radioactivity detector.

Procedure:

  • Prepare reaction mixtures containing recombinant CYP3A4 (e.g., 68.3 pmol/mL), buffer, and varying concentrations of [14C]-erlotinib.

  • Pre-incubate the mixtures at 37°C for a few minutes.

  • Initiate the reactions by adding NADPH (e.g., 1 mM).

  • Incubate for a short, defined period where the reaction rate is linear (e.g., 5 minutes).

  • Terminate the reactions with cold acetonitrile.

  • Process the samples as described in the HLM protocol.

  • Quantify the formation of metabolites.

  • Estimate the apparent Km and Vmax values by fitting the data to the Michaelis-Menten equation or using Lineweaver-Burk plots.[2]

Visualizations

Metabolic Pathway of Erlotinib to this compound

Erlotinib_Metabolism cluster_cyp CYP450-mediated Oxidation Erlotinib Erlotinib Hydroxyerlotinib This compound (M16) Erlotinib->Hydroxyerlotinib Hydroxylation CYP3A4 CYP3A4 (Major) Other_CYPs Other CYPs (Minor)

Caption: Metabolic conversion of Erlotinib to this compound, primarily by CYP3A4.

Experimental Workflow for In Vitro Erlotinib Metabolism Assay

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Metabolic Reaction cluster_analysis Sample Analysis A Prepare Reaction Mixture (HLM/Recombinant CYP3A4, Buffer, NADPH System) B Pre-incubate at 37°C A->B C Initiate with Erlotinib B->C D Incubate at 37°C C->D E Terminate with Acetonitrile D->E F Centrifuge to Precipitate Protein E->F G Collect Supernatant F->G H Analyze by HPLC-MS/MS G->H

Caption: Workflow for in vitro analysis of Erlotinib metabolism.

Conclusion

References

The Role of Cytochrome P450 1A1 in the Formation of 2-Hydroxyerlotinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a crucial therapeutic agent in the treatment of non-small cell lung cancer and pancreatic cancer. The clinical efficacy and safety of erlotinib are significantly influenced by its metabolism, which is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. A key metabolic pathway is the O-desmethylation of erlotinib to its major active metabolite, O-desmethyl-erlotinib, also known as OSI-420. While several CYP isoforms contribute to this biotransformation, CYP1A1 plays a notable role, particularly in extrahepatic tissues and in individuals exposed to inducers such as cigarette smoke. This technical guide provides an in-depth analysis of the role of CYP1A1 in the formation of 2-Hydroxyerlotinib (OSI-420), presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.

Data Presentation: Quantitative Analysis of Erlotinib Metabolism

The metabolic clearance of erlotinib is a critical determinant of its systemic exposure and, consequently, its therapeutic and toxic effects. Several in vitro studies have elucidated the contribution of various CYP enzymes to erlotinib metabolism. The following table summarizes the key quantitative data regarding the involvement of CYP1A1 and other major enzymes in the formation of OSI-420.

EnzymeMetabolic ReactionKinetic ParameterValueReference
CYP1A1 Erlotinib → OSI-420 Clmax (mL/min/nmol) 0.31 [1]
CYP1A2Erlotinib → OSI-420Clmax (mL/min/nmol)0.15[1]
CYP3A4Erlotinib → OSI-420Clmax (mL/min/nmol)0.24[1]
CYP3A5Erlotinib → OSI-420Clmax (mL/min/nmol)0.21[1]
CYP2D6Erlotinib → OSI-420Clmax (mL/min/nmol)-[1]

Signaling Pathway: Regulation of CYP1A1 Expression

The expression of CYP1A1 is tightly regulated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway. This pathway is of particular clinical relevance as it can be activated by various environmental factors, most notably polycyclic aromatic hydrocarbons found in cigarette smoke.[2][3][4] This induction of CYP1A1 can lead to accelerated metabolism of erlotinib, thereby reducing its plasma concentrations and potentially compromising its therapeutic efficacy.[2][3][4][5]

AhR_Signaling_Pathway PAH Polycyclic Aromatic Hydrocarbon (PAH) AhR_complex AhR-Hsp90-XAP2 (Inactive Complex) PAH->AhR_complex Binds AhR_ligand AhR-PAH AhR_complex->AhR_ligand Conformational Change AhR_ARNT AhR-ARNT Heterodimer AhR_ligand->AhR_ARNT Translocates & Dimerizes with ARNT ARNT ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to CYP1A1_gene CYP1A1 Gene XRE->CYP1A1_gene Activates CYP1A1_mRNA CYP1A1 mRNA CYP1A1_gene->CYP1A1_mRNA Transcription CYP1A1_protein CYP1A1 Protein CYP1A1_mRNA->CYP1A1_protein Translation

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for CYP1A1 Induction.

Experimental Protocols

In Vitro Metabolism of Erlotinib using Recombinant Human CYP1A1

This protocol outlines a typical in vitro experiment to determine the kinetics of erlotinib metabolism by recombinant human CYP1A1.

1. Materials and Reagents:

  • Recombinant human CYP1A1 enzyme (e.g., in microsomes from insect cells)

  • Erlotinib hydrochloride (analytical standard)

  • OSI-420 (analytical standard)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Internal standard (e.g., a structurally similar compound not metabolized by CYP1A1)

2. Incubation Procedure:

  • Prepare a stock solution of erlotinib in a suitable solvent (e.g., DMSO or methanol) and dilute to various working concentrations in potassium phosphate buffer.

  • In a microcentrifuge tube, pre-incubate the recombinant CYP1A1 enzyme (final concentration typically 10-50 pmol/mL) in potassium phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the erlotinib working solution to the pre-warmed enzyme mixture. The final incubation volume is typically 200-500 µL.

  • Immediately add the NADPH regenerating system to start the reaction.

  • Incubate the mixture at 37°C in a shaking water bath for a specified time (e.g., 0, 5, 15, 30, and 60 minutes) to determine the linear range of metabolite formation.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to an HPLC vial for analysis.

3. Analytical Method (HPLC-MS/MS):

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Detection: Multiple reaction monitoring (MRM) in positive ion mode. Monitor specific precursor-to-product ion transitions for erlotinib, OSI-420, and the internal standard.[6]

4. Data Analysis:

  • Construct a standard curve for OSI-420 using known concentrations.

  • Quantify the amount of OSI-420 formed in each incubation sample by interpolating from the standard curve.

  • Plot the rate of OSI-420 formation (pmol/min/pmol CYP1A1) against the erlotinib concentration.

  • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Vmax and Km).

Mandatory Visualizations

Erlotinib Metabolism to OSI-420

The following diagram illustrates the primary metabolic conversion of erlotinib to its major metabolite, OSI-420, highlighting the involvement of CYP1A1 and other key CYP enzymes.

Erlotinib_Metabolism cluster_enzymes CYP Enzymes Erlotinib Erlotinib OSI420 OSI-420 (O-desmethyl-erlotinib) Erlotinib->OSI420 O-desmethylation CYP1A1 CYP1A1 CYP1A1->Erlotinib CYP3A4 CYP3A4 CYP3A4->Erlotinib CYP1A2 CYP1A2 CYP1A2->Erlotinib CYP3A5 CYP3A5 CYP3A5->Erlotinib Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: - Erlotinib Standards - Recombinant CYP1A1 - NADPH Regenerating System Incubate Incubate Erlotinib with CYP1A1 and NADPH at 37°C Reagents->Incubate Terminate Terminate Reaction with Acetonitrile + Internal Standard Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge HPLC Analyze Supernatant by HPLC-MS/MS Centrifuge->HPLC Quantify Quantify OSI-420 Formation HPLC->Quantify Kinetics Determine Kinetic Parameters (Vmax, Km) Quantify->Kinetics

References

The Preclinical Pharmacokinetic Profile of 2-Hydroxyerlotinib: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of 2-Hydroxyerlotinib (OSI-420), the primary and pharmacologically active metabolite of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib. Due to a notable scarcity of publicly available data on the direct administration of this compound in preclinical models, this document focuses on its pharmacokinetic characterization following the administration of the parent drug, Erlotinib. The guide summarizes key quantitative data, details relevant experimental methodologies, and presents visual representations of the metabolic pathway and a typical experimental workflow. This information is crucial for understanding the exposure and disposition of this active metabolite, which is essential for the overall efficacy and safety assessment of Erlotinib.

Introduction

Erlotinib is a potent tyrosine kinase inhibitor widely used in the treatment of non-small cell lung cancer and pancreatic cancer. Following administration, Erlotinib is extensively metabolized, primarily by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major contributor. This metabolic process leads to the formation of several metabolites, of which this compound (also known as OSI-420) is the most significant in terms of both concentration and pharmacological activity. Understanding the preclinical pharmacokinetics of this compound is therefore critical for interpreting toxicological studies, understanding drug-drug interactions, and predicting clinical outcomes.

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic parameters of this compound (OSI-420) in various preclinical models, derived from studies involving the administration of Erlotinib.

Table 1: Pharmacokinetic Parameters of this compound (OSI-420) in Mice

Species/StrainErlotinib DoseRouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Reference
BALB/c Mice10 mg/kgOral155 ± 254.01260 ± 1802.5(Fakih et al., 2008)
BALB/c Nude MiceNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified(Li et al., 2012)

Note: The study by Li et al. (2012) developed a method for quantification and applied it to a pharmacokinetic study, but specific data points were not available in the abstract.

Table 2: Pharmacokinetic Parameters of this compound (OSI-420) in Rats

Species/StrainErlotinib DoseTreatment GroupCmax (ng/mL)AUC (0-∞) (ng·h/mL)Reference
Sprague-Dawley Rats15 mg/kgControl183.4 ± 34.21456.7 ± 258.9(Chen et al., 2017)
Sprague-Dawley Rats15 mg/kgCo-administered with Omeprazole131.6 ± 29.81028.3 ± 211.5(Chen et al., 2017)
Sprague-Dawley Rats15 mg/kgCo-administered with Esomeprazole88.4 ± 19.5721.4 ± 154.3(Chen et al., 2017)

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies. Below are summaries of the experimental protocols from the cited literature.

Study of Erlotinib and OSI-420 Pharmacokinetics in BALB/c Mice
  • Animal Model: Male BALB/c mice.

  • Dosing: Erlotinib was administered as a single oral gavage at a dose of 10 mg/kg.

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Analytical Method: Plasma concentrations of Erlotinib and this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life.

Study of Drug-Drug Interaction on Erlotinib and OSI-420 Pharmacokinetics in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Experimental Design: Rats were divided into three groups: a control group and two treatment groups receiving omeprazole or esomeprazole for 7 days prior to Erlotinib administration.

  • Dosing: On the final day, all groups received a single oral dose of Erlotinib at 15 mg/kg.

  • Sample Collection: Blood samples were collected via the tail vein at predetermined time intervals.

  • Analytical Method: Plasma concentrations of Erlotinib and this compound were quantified using an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.

Visualizations

Metabolic Pathway of Erlotinib to this compound

The following diagram illustrates the primary metabolic conversion of Erlotinib to its active metabolite, this compound, mediated by cytochrome P450 enzymes.

G Erlotinib Erlotinib Metabolite This compound (OSI-420) (Active Metabolite) Erlotinib->Metabolite Enzyme CYP3A4 (major) CYP1A2 (minor) Enzyme->Erlotinib Metabolism

Caption: Metabolic conversion of Erlotinib to this compound.

Experimental Workflow for Preclinical Pharmacokinetic Study

This diagram outlines a typical workflow for conducting a preclinical pharmacokinetic study of a metabolite following the administration of a parent drug.

G cluster_0 In-Life Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase Dosing Parent Drug Administration (e.g., Erlotinib) Sampling Serial Blood Sample Collection Dosing->Sampling Processing Plasma Sample Processing Sampling->Processing Analysis LC-MS/MS Analysis of Parent and Metabolite (e.g., this compound) Processing->Analysis PK_Calc Pharmacokinetic Parameter Calculation (NCA or Compartmental) Analysis->PK_Calc Report Data Reporting and Interpretation PK_Calc->Report

Caption: Preclinical pharmacokinetic study workflow.

Discussion and Conclusion

The preclinical pharmacokinetic data for this compound, while limited to its formation from Erlotinib, provides valuable insights. The metabolite exhibits a quantifiable presence in the plasma of both mice and rats, with its exposure being influenced by factors that affect the metabolism of the parent drug, such as co-administration with CYP3A4 inhibitors.

The lack of studies involving the direct administration of this compound presents a significant data gap. Such studies would be invaluable for definitively characterizing its intrinsic pharmacokinetic properties, including its oral bioavailability, clearance, and volume of distribution, independent of its formation from Erlotinib.

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Hydroxyerlotinib Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis of 2-Hydroxyerlotinib, a primary metabolite of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib.[1][2] This reference standard is crucial for various applications in drug development, including pharmacokinetic studies, metabolite identification, and as a standard in bioanalytical assays.

Erlotinib is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4, with contributions from CYP1A1 and CYP1A2.[3][4] This metabolic process includes O-demethylation, oxidation, and aromatic hydroxylation, leading to the formation of several metabolites.[1][2] this compound is a product of the aromatic hydroxylation pathway.[1]

The following protocol outlines a potential multi-step synthesis to obtain this compound, starting from commercially available materials. The described synthesis is based on established chemical transformations and modifications of known Erlotinib synthesis routes.[5][6]

Experimental Protocols

This section details the synthetic route for the preparation of this compound.

Synthesis Workflow

The overall synthetic strategy involves the protection of a key intermediate, followed by nitration, reduction, quinazoline ring formation, and final deprotection to yield the target compound.

Synthesis_Workflow A 3-Ethynylaniline B N-(3-Ethynyl-2-nitrophenyl)acetamide A->B 1. Acetic Anhydride 2. Nitrating Agent C N-(2-Amino-3-ethynylphenyl)acetamide B->C Reduction (e.g., Fe/NH4Cl) E N-(3-Ethynyl-2-aminophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine C->E + D (Buchwald-Hartwig or SNAr reaction) D 6,7-Bis(2-methoxyethoxy)-4-chloroquinazoline F This compound E->F Diazotization & Hydrolysis

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of N-(3-Ethynyl-2-nitrophenyl)acetamide
  • Protection: To a solution of 3-ethynylaniline (1.0 eq) in a suitable solvent such as dichloromethane, add acetic anhydride (1.1 eq) and a catalytic amount of a base like triethylamine. Stir the reaction mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-(3-ethynylphenyl)acetamide.

  • Nitration: Dissolve the N-(3-ethynylphenyl)acetamide in concentrated sulfuric acid at 0°C. Add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, dropwise while maintaining the temperature below 5°C.

  • Reaction Monitoring and Work-up: Stir the reaction mixture at 0°C for 1-2 hours. Pour the reaction mixture onto crushed ice and extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield N-(3-ethynyl-2-nitrophenyl)acetamide.

  • Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of N-(2-Amino-3-ethynylphenyl)acetamide
  • Reduction: To a solution of N-(3-ethynyl-2-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90°C) for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol. Concentrate the filtrate under reduced pressure.

  • Purification: Extract the residue with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain N-(2-amino-3-ethynylphenyl)acetamide, which can be used in the next step without further purification.

Step 3: Synthesis of N-(3-Ethynyl-2-aminophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine
  • Coupling Reaction: In a sealed tube, combine N-(2-amino-3-ethynylphenyl)acetamide (1.0 eq), 6,7-bis(2-methoxyethoxy)-4-chloroquinazoline (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an anhydrous solvent such as dioxane.

  • Reaction Conditions: Degas the reaction mixture with argon or nitrogen and then heat to 100-120°C for 12-18 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Step 4: Synthesis of this compound
  • Diazotization: Dissolve the product from Step 3 (1.0 eq) in an aqueous solution of a strong acid (e.g., H2SO4) at 0°C. Add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature below 5°C. Stir for 30 minutes.

  • Hydrolysis: Slowly add the diazonium salt solution to a boiling aqueous solution of copper sulfate or dilute sulfuric acid.

  • Work-up and Purification: After the evolution of nitrogen gas ceases, cool the reaction mixture and extract the product with a suitable solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by preparative HPLC to obtain this compound as a reference standard.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

StepReactantMolar Eq.ProductExpected Yield (%)Purity (%)
13-Ethynylaniline1.0N-(3-Ethynyl-2-nitrophenyl)acetamide60-70>95
2N-(3-Ethynyl-2-nitrophenyl)acetamide1.0N-(2-Amino-3-ethynylphenyl)acetamide80-90>90
3N-(2-Amino-3-ethynylphenyl)acetamide1.0N-(3-Ethynyl-2-aminophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine50-60>95
4N-(3-Ethynyl-2-aminophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine1.0This compound30-40>98

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity as a reference standard.

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Signaling Pathway Context

Erlotinib functions by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). This inhibition blocks downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and angiogenesis in cancer cells. The metabolism of Erlotinib to this compound is a key factor in its pharmacokinetic profile and can influence its efficacy and potential for drug-drug interactions.

EGFR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Erlotinib Erlotinib Erlotinib->EGFR Inhibits Metabolism Metabolism (CYP450) Erlotinib->Metabolism Hydroxyerlotinib This compound Metabolism->Hydroxyerlotinib

Caption: EGFR signaling pathway and the role of Erlotinib.

References

Application Notes and Protocols for the Analytical Detection of 2-Hydroxyerlotinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erlotinib, a potent tyrosine kinase inhibitor, is a crucial therapeutic agent in the treatment of non-small cell lung cancer and pancreatic cancer. Its efficacy and safety are influenced by its metabolism, which primarily occurs in the liver via cytochrome P450 enzymes, particularly CYP3A4.[1][2] One of the principal and pharmacologically active metabolites of erlotinib is O-desmethyl erlotinib, commonly referred to as OSI-420. While the user query specified "2-Hydroxyerlotinib," the predominant and biologically active hydroxylated metabolite is scientifically designated as OSI-420. This document will focus on the analytical methods for the detection and quantification of this key metabolite. Other metabolites include the O-desmethyl isomer OSI-413 and the aromatic hydroxylated metabolite M16.[3][4][5]

These application notes provide detailed methodologies for the accurate and precise quantification of this compound (OSI-420) in biological matrices, primarily human plasma. The protocols are based on robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which offer high sensitivity and selectivity.

Quantitative Data Summary

The following tables summarize the quantitative performance of various analytical methods for the detection of this compound (OSI-420).

Table 1: Linearity and Quantification Limits

AnalyteMethodMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
OSI-420LC-MS/MSHuman Plasma1 - 10001[6]
OSI-420LC-MS/MSHuman Plasma0.5 - 5000.5[7]
OSI-420LC-MS/MSHuman Plasma2 - 1002[8]
OSI-413LC-MS/MSHuman Plasma2 - 5002[8]

Table 2: Precision, Accuracy, and Recovery

AnalyteMethodMatrixIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Recovery (%)Reference
OSI-420LC-MS/MSHuman Plasma< 14< 14< 14 (except at LLOQ, 17)> 99[7]
OSI-420LC-MS/MSHuman Plasma< 12.7< 12.789.0 - 108.9> 86.1[8]
OSI-413LC-MS/MSHuman Plasma< 12.7< 12.789.0 - 108.9> 86.1[8]

Experimental Protocols

Protocol 1: LC-MS/MS for Quantification of OSI-420 in Human Plasma

This protocol is a synthesized method based on common practices for the analysis of erlotinib and its metabolites.[7][8]

1. Objective: To quantify the concentration of this compound (OSI-420) in human plasma samples.

2. Materials and Reagents:

  • This compound (OSI-420) reference standard

  • Erlotinib-d6 (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Ultrapure water

  • Human plasma (blank)

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: BEH XBridge C18 (100 x 2.1 mm, 1.7 µm) or equivalent[7]

4. Sample Preparation (Protein Precipitation): [7]

  • To 50 µL of plasma sample, add 200 µL of cold methanol containing the internal standard (Erlotinib-d6) at a suitable concentration (e.g., 12.5 ng/mL).

  • Vortex the mixture vigorously for 15 seconds.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean tube.

  • Add 150 µL of 10 mM ammonium acetate.

  • Vortex briefly and transfer to an autosampler vial for injection.

5. LC-MS/MS Conditions:

  • Mobile Phase A: 5 mM Ammonium Acetate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-7 min: 10% B

  • Flow Rate: 0.7 mL/min[7]

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Transitions (MRM):

    • OSI-420: m/z 380.2 → 278.2[8]

    • Erlotinib-d6 (IS): m/z 400.4 → 284.2 (example, to be optimized)

6. Data Analysis:

  • Quantify OSI-420 by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of OSI-420 in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Erlotinib Metabolism Pathway

The following diagram illustrates the primary metabolic pathways of erlotinib, leading to the formation of this compound (OSI-420) and other key metabolites.

Erlotinib_Metabolism Erlotinib Erlotinib OSI420 This compound (OSI-420) (Active) Erlotinib->OSI420 CYP3A4, CYP1A1 (O-demethylation) OSI413 OSI-413 (Isomer) Erlotinib->OSI413 CYP3A4, CYP1A2 (O-demethylation) M16 M16 (Aromatic Hydroxylation) Erlotinib->M16 CYP3A4 (Hydroxylation) Other_Metabolites Other Metabolites (e.g., M11, M6) Erlotinib->Other_Metabolites CYP3A4 Excretion Excretion (Feces and Urine) OSI420->Excretion OSI413->Excretion M16->Excretion Other_Metabolites->Excretion

Caption: Erlotinib metabolic pathways.

Experimental Workflow for this compound Detection

The diagram below outlines the general workflow for the quantification of this compound from biological samples.

Experimental_Workflow Sample_Collection 1. Plasma Sample Collection Sample_Preparation 2. Protein Precipitation & Internal Standard Spiking Sample_Collection->Sample_Preparation LC_Separation 3. HPLC Separation Sample_Preparation->LC_Separation MS_Detection 4. MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis 5. Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: LC-MS/MS workflow for analysis.

References

Application Note: A Validated HPLC-MS/MS Method for the Quantification of 2-Hydroxyerlotinib in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of 2-Hydroxyerlotinib, a primary metabolite of the epidermal growth factor receptor (EGFR) inhibitor, erlotinib, in human plasma. The described method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction assessments. The simple and rapid protein precipitation extraction procedure, coupled with a 4.5-minute analytical run time, makes this method highly suitable for high-throughput analysis in a clinical research setting.

Introduction

Erlotinib is a potent tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer.[1] It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4, to several metabolites.[1][2] One of the significant metabolic pathways is the hydroxylation of the aromatic ring, resulting in the formation of this compound (also referred to as M16).[3][4] Accurate quantification of this metabolite is essential for a comprehensive understanding of erlotinib's pharmacokinetics and its potential impact on clinical outcomes. This document provides a detailed protocol for the validated HPLC-MS/MS method for this compound quantification in human plasma.

Experimental Protocols

Sample Preparation

A simple protein precipitation method is employed for the extraction of this compound from human plasma.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Internal Standard (IS) working solution (e.g., deuterated this compound or a structurally similar compound)

  • Procedure:

    • Allow plasma samples to thaw at room temperature.

    • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge the samples at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials.

    • Inject an appropriate volume (e.g., 5 µL) into the HPLC-MS/MS system.

HPLC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • HPLC System: A standard HPLC or UHPLC system.

  • Analytical Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) is suitable for the separation.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A linear gradient can be optimized for the separation of this compound from erlotinib and other metabolites. A representative gradient is provided in the table below.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

Data Presentation

Table 1: HPLC Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
2.5595
3.5595
3.6955
4.5955
Table 2: Mass Spectrometry Parameters for this compound
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound410.2294.1To be optimized
Internal StandardTo be determined based on IS selectionTo be determined based on IS selectionTo be optimized
Table 3: Method Validation Parameters (Representative Data)
ParameterThis compound
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.99
Precision (CV%) < 15%
Accuracy (%) 85 - 115%
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Recovery (%) > 85%

Visualizations

Erlotinib_Metabolism Erlotinib Erlotinib Hydroxyerlotinib This compound (M16) Erlotinib->Hydroxyerlotinib CYP3A4 (Aromatic Hydroxylation) Other_Metabolites Other Metabolites Erlotinib->Other_Metabolites CYP3A4, CYP1A1, etc.

Caption: Metabolic pathway of Erlotinib to this compound.

HPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Add_IS_ACN Add Acetonitrile with Internal Standard (150 µL) Plasma->Add_IS_ACN Vortex Vortex (1 min) Add_IS_ACN->Vortex Centrifuge Centrifuge (10,000 x g, 5 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into HPLC Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for this compound quantification.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a reliable, sensitive, and efficient means for the quantification of this compound in human plasma.[3][4] The simple sample preparation and short run time allow for the analysis of a large number of samples, making it an invaluable tool for pharmacokinetic and clinical studies of erlotinib. The validation parameters demonstrate that the method is accurate and precise, meeting the requirements for bioanalytical method validation.

References

Application Notes and Protocols for the Quantitative Assay of 2-Hydroxyerlotinib

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Erlotinib is a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer.[1] It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of several metabolites.[1][2][3] One of these metabolites is 2-Hydroxyerlotinib. The quantification of erlotinib and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding drug-drug interactions. These application notes provide a detailed protocol for the development and validation of a quantitative assay for this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Metabolic Pathway of Erlotinib

Erlotinib undergoes extensive metabolism, primarily through oxidation. The hydroxylation of the aromatic ring is one of the key metabolic pathways. The diagram below illustrates the metabolic conversion of erlotinib to this compound.

G Erlotinib Erlotinib CYP3A4 CYP3A4 (major) CYP1A2 (minor) Erlotinib->CYP3A4 Hydroxyerlotinib This compound CYP3A4->Hydroxyerlotinib Hydroxylation

Metabolic conversion of Erlotinib to this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Erlotinib-d6 (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

LC-MS/MS Method

A validated LC-MS/MS method is the preferred approach for the quantification of this compound in biological matrices due to its high sensitivity and selectivity.

3.1. Liquid Chromatography Conditions

The following table summarizes the recommended HPLC conditions.

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate
Injection Volume 5 µL
Column Temperature 40 °C

3.2. Mass Spectrometry Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The proposed mass transitions for this compound and the internal standard are listed below.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 410.2278.135
Erlotinib-d6 (IS) 400.2284.132
Sample Preparation

Protein precipitation is a straightforward and effective method for extracting this compound from plasma samples.

Experimental Workflow for Sample Preparation

G cluster_0 Sample Preparation A Pipette 100 µL of plasma sample B Add 20 µL of internal standard solution A->B C Add 300 µL of cold acetonitrile B->C D Vortex for 1 minute C->D E Centrifuge at 13,000 rpm for 10 minutes D->E F Transfer supernatant to a clean tube E->F G Evaporate to dryness under nitrogen F->G H Reconstitute in 100 µL of mobile phase G->H I Inject into LC-MS/MS system H->I

Workflow for plasma sample preparation.
Method Validation

The analytical method should be validated according to the guidelines from regulatory agencies such as the FDA or EMA. The key validation parameters are summarized below.

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS.
Linearity Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; accuracy and precision within ±20%
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect Consistent and reproducible
Stability Analyte should be stable under various storage and processing conditions.

5.1. Linearity

A calibration curve should be prepared by spiking known concentrations of this compound into blank plasma. A typical calibration range would be 0.1 to 100 ng/mL.

5.2. Accuracy and Precision

Accuracy and precision should be determined by analyzing quality control (QC) samples at low, medium, and high concentrations in replicate on the same day (intra-day) and on different days (inter-day).

Example Validation Data Summary

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (CV%)Inter-day Accuracy (%)Inter-day Precision (CV%)
LLOQ 0.195 - 105< 1592 - 108< 18
Low 0.398 - 102< 1096 - 104< 12
Medium 1099 - 101< 897 - 103< 10
High 8098 - 103< 995 - 105< 11

Data Presentation

The quantitative data obtained from the assay should be presented in a clear and organized manner. The following table provides an example of how to summarize the results from a pharmacokinetic study.

Plasma Concentrations of this compound in Patients

Patient IDTime Point (hr)This compound Conc. (ng/mL)
0010.55.2
001112.8
001225.1
001418.6
0020.53.9
00219.7
002219.4
002415.3

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantitative determination of this compound in human plasma. Proper method validation is essential to ensure the reliability and accuracy of the results, which are critical for advancing our understanding of erlotinib's pharmacology.

References

Application Note & Protocol: Quantification of Hydroxyerlotinib in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the quantitative analysis of Hydroxyerlotinib, a metabolite of the epidermal growth factor receptor (EGFR) inhibitor Erlotinib, in human plasma. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is designed for high sensitivity and specificity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Erlotinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer. It functions by inhibiting the EGFR signaling pathway, which is crucial for cell proliferation and survival.[1] Erlotinib is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, leading to the formation of several metabolites.[1] One such biotransformation is the hydroxylation of the aromatic ring. The accurate quantification of these metabolites in human plasma is essential for understanding the complete pharmacokinetic profile of Erlotinib and its potential impact on efficacy and toxicity.

Signaling Pathway Context

Erlotinib exerts its therapeutic effect by blocking the ATP-binding site of the EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades that promote tumor growth.

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR ADP ADP EGFR->ADP Downstream Downstream Signaling (Proliferation, Survival) EGFR->Downstream Activates EGF EGF (Ligand) EGF->EGFR Binds Erlotinib Erlotinib Erlotinib->EGFR Inhibits ATP ATP ATP->EGFR Phosphorylates Apoptosis Apoptosis Downstream->Apoptosis Inhibits Workflow start Start sample 100 µL Human Plasma start->sample add_is Add Internal Standard (e.g., Erlotinib-d6) sample->add_is vortex1 Vortex add_is->vortex1 add_acn Add 300 µL Ice-Cold Acetonitrile vortex1->add_acn vortex2 Vortex Vigorously (1 min) add_acn->vortex2 centrifuge Centrifuge (13,000 x g, 10 min, 4°C) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject end End inject->end

References

Application Note and Protocol: In Vitro Metabolism of Erlotinib to 2-Hydroxyerlotinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erlotinib, a potent tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR), is a crucial therapeutic agent in the treatment of non-small cell lung cancer and pancreatic cancer. The clinical efficacy and safety profile of erlotinib are significantly influenced by its metabolism, which is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. While the major metabolic pathway involves O-demethylation to form OSI-420, hydroxylation reactions also contribute to its biotransformation. This application note provides a detailed protocol for the in vitro metabolism of erlotinib to 2-Hydroxyerlotinib using human liver microsomes, a standard model for studying hepatic drug metabolism. Understanding the formation of hydroxylated metabolites is essential for a comprehensive characterization of erlotinib's metabolic fate and potential drug-drug interactions.

Signaling Pathway of Erlotinib Metabolism

The metabolism of erlotinib is a complex process involving multiple CYP isozymes. The formation of this compound is a phase I hydroxylation reaction.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Erlotinib Erlotinib CYP_enzymes CYP3A4, CYP1A1, CYP1A2, CYP3A5 Erlotinib->CYP_enzymes Hydroxyerlotinib This compound CYP_enzymes->Hydroxyerlotinib Hydroxylation OSI420 OSI-420 (O-desmethyl-erlotinib) CYP_enzymes->OSI420 O-demethylation Glucuronide Glucuronide Conjugates Hydroxyerlotinib->Glucuronide Glucuronidation

Caption: Metabolic pathway of erlotinib.

Experimental Protocol

This protocol outlines the procedure for incubating erlotinib with human liver microsomes and quantifying the formation of this compound using LC-MS/MS.

Materials and Reagents:

  • Erlotinib hydrochloride (analytical standard)

  • This compound (analytical standard, if available; otherwise for qualitative identification)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the matrix, such as gefitinib or a stable isotope-labeled erlotinib)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaking water bath

  • Centrifuge

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of erlotinib in a suitable solvent (e.g., DMSO or methanol) and dilute it to the desired concentrations with potassium phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the internal standard solution in acetonitrile.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, add the following in order:

      • Potassium phosphate buffer (to make up the final volume)

      • Human Liver Microsomes (final concentration typically 0.2-1 mg/mL)

      • Erlotinib solution (final concentrations ranging from 1 to 50 µM to determine kinetics)

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.

    • Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes) with gentle shaking.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard. This will precipitate the microsomal proteins.

    • Vortex the samples vigorously for 1 minute.

    • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate erlotinib, this compound, and the internal standard.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Proposed):

      • Erlotinib: m/z 394.2 → 278.1

      • This compound: m/z 410.2 → 294.1 (addition of 16 Da for the hydroxyl group)

      • Internal Standard: (Specific to the chosen IS)

Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents: - Erlotinib Stock - HLM Suspension - NADPH System - Internal Standard add_reagents Combine Buffer, HLMs, and Erlotinib prep_reagents->add_reagents pre_incubate Pre-incubate at 37°C for 5 min add_reagents->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction incubate Incubate at 37°C (Time Course) start_reaction->incubate terminate Terminate with Acetonitrile + Internal Standard incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Application Notes and Protocols for Cell-Based Assays to Determine the Activity of 2-Hydroxyerlotinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyerlotinib, also known as OSI-420, is the primary active metabolite of Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of various cancers, most notably non-small cell lung cancer. Erlotinib and this compound are considered to be equipotent in their biological activity[1]. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways, including the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation. By competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, this compound inhibits its activity, thereby blocking these downstream pathways and leading to cell growth arrest and apoptosis.

These application notes provide detailed protocols for a suite of cell-based assays to characterize the biological activity of this compound. The described assays will enable researchers to assess its effects on cell viability, induction of apoptosis, and its impact on key signaling molecules within the EGFR pathway.

Signaling Pathway of this compound

The primary mechanism of action of this compound is the inhibition of EGFR signaling. The following diagram illustrates the key components of this pathway and the point of inhibition by this compound.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2/Sos Grb2/Sos EGFR->Grb2/Sos Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2/Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates Akt->Transcription Factors Activates This compound This compound This compound->EGFR Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation/Survival Proliferation/Survival Gene Expression->Proliferation/Survival Assay_Workflow cluster_assays 5. Perform Assay Cell_Culture 1. Cell Culture (e.g., A549, H3255) Seeding 2. Seed Cells in 96-well plates Cell_Culture->Seeding Treatment 3. Treat with This compound (Dose-Response) Seeding->Treatment Incubation 4. Incubate (24-72 hours) Treatment->Incubation Viability Cell Viability (MTS/MTT) Incubation->Viability Apoptosis Apoptosis (Annexin V) Incubation->Apoptosis Western Western Blot (p-EGFR, p-Akt) Incubation->Western Data_Analysis 6. Data Analysis (IC50, % Apoptosis, Protein Levels) Viability->Data_Analysis Apoptosis->Data_Analysis Western->Data_Analysis Assay_Selection Start Research Question Screening Screening for Cytotoxicity? Start->Screening Is the goal to... Mechanism Investigating Mechanism of Action? Start->Mechanism Is the goal to... Signaling Analyzing Signaling Effects? Start->Signaling Is the goal to... Viability_Assay Cell Viability Assay (MTS/MTT) Screening->Viability_Assay Yes Apoptosis_Assay Apoptosis Assay (Annexin V) Mechanism->Apoptosis_Assay Yes Western_Blot Western Blot (p-EGFR, p-Akt, p-ERK) Signaling->Western_Blot Yes

References

Application Notes and Protocols: EGFR Kinase Inhibition Assay for 2-Hydroxyerlotinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein with tyrosine kinase activity that plays a crucial role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the pathogenesis of several human cancers, including non-small cell lung cancer (NSCLC) and pancreatic cancer.[2][3] Consequently, EGFR has emerged as a major therapeutic target for oncology drug discovery.[4]

Erlotinib (Tarceva®) is a potent, reversible, first-generation EGFR tyrosine kinase inhibitor (TKI) that competes with adenosine triphosphate (ATP) at the kinase domain, thereby inhibiting EGFR autophosphorylation and downstream signaling pathways.[2][4] Following administration, erlotinib is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into several metabolites.[4][5] One of the major active metabolites is OSI-420 (O-desmethyl erlotinib).[4][6] This document provides detailed application notes and protocols for assessing the inhibitory activity of erlotinib metabolites, with a focus on 2-Hydroxyerlotinib, against EGFR kinase activity.

Data Presentation

The inhibitory potency of a compound against a target kinase is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%. The following table summarizes the reported IC50 values for erlotinib and its active metabolite, OSI-420, against wild-type EGFR. A placeholder is included for this compound, as publicly available data on its specific inhibitory activity is limited.

CompoundTargetAssay TypeIC50 (nM)Reference
ErlotinibWild-Type EGFRCell-free2[7]
ErlotinibWild-Type EGFRCell-based (Autophosphorylation)20[8]
OSI-420Wild-Type EGFRCell-basedSimilar potency to Erlotinib[6]
This compoundWild-Type EGFRNot Available--

Signaling Pathway and Experimental Workflow

To visually represent the biological context and the experimental procedure, the following diagrams have been generated using the DOT language.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR EGFR->EGFR P P Downstream Downstream Signaling (RAS-RAF-MEK-ERK, PI3K-AKT) EGFR->Downstream Activation EGF EGF (Ligand) EGF->EGFR Binding & Dimerization ATP ATP ATP->EGFR Phosphate Donor ADP ADP Proliferation Cell Proliferation, Survival Downstream->Proliferation Inhibitor This compound Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and inhibition by this compound.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant EGFR - Kinase Buffer - ATP - Substrate (e.g., Poly(Glu,Tyr) 4:1) - this compound (Test Compound) start->reagents plate Plate Preparation: Dispense this compound dilutions and control (DMSO) into a 96-well plate reagents->plate preincubation Add EGFR enzyme to each well. Pre-incubate to allow inhibitor binding. plate->preincubation reaction Initiate Kinase Reaction: Add ATP and substrate mixture. preincubation->reaction incubation Incubate at 30°C for a defined period (e.g., 60 minutes). reaction->incubation detection Stop reaction and detect signal. (e.g., Add ADP-Glo™ Reagent) incubation->detection luminescence Measure Luminescence/Fluorescence/ Radioactivity detection->luminescence analysis Data Analysis: - Plot signal vs. inhibitor concentration - Calculate IC50 value luminescence->analysis end End analysis->end

References

Application Notes and Protocols: 2-Hydroxyerlotinib as a Biomarker for Erlotinib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erlotinib (marketed as Tarceva®) is a tyrosine kinase inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR), playing a crucial role in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[1][2] The clinical efficacy and toxicity of erlotinib can vary significantly among patients, necessitating the identification of reliable biomarkers to personalize therapy. While the parent drug concentration and the active metabolite O-desmethyl-erlotinib (OSI-420) have been investigated as potential biomarkers, other metabolites may also provide valuable clinical information.

This document focuses on 2-Hydroxyerlotinib, a metabolite of erlotinib, and its potential as a biomarker for therapeutic drug monitoring. Erlotinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4, with smaller contributions from CYP1A1, CYP1A2, and CYP2C8.[1] This metabolic process results in several byproducts. One of the notable biotransformation pathways is the hydroxylation of the aromatic ring, which produces the M16 metabolite, also known as this compound.[2] This metabolite accounts for approximately 9.6% of the administered erlotinib dose.[2]

These application notes provide a comprehensive overview of this compound, including its metabolic pathway, and detailed protocols for its quantification in plasma. The potential clinical utility of monitoring this compound levels is also discussed, highlighting it as an area for further research to establish a definitive correlation with treatment outcomes.

Data Presentation

Table 1: Pharmacokinetic Parameters of Erlotinib and its Major Metabolites
CompoundCmax (ng/mL)Tmax (hr)Half-life (hr)Primary Metabolizing Enzyme(s)
ErlotinibVaries significantly~4~36.2CYP3A4, CYP1A2, CYP1A1
OSI-420 (O-desmethyl-erlotinib)~5% of Erlotinib AUC--CYP3A4
This compound (M16) ~1% of circulating radioactivity --CYP3A4 (presumed)
M11~4% of circulating radioactivity--CYP3A4
M6~2% of circulating radioactivity--CYP3A4

Data compiled from multiple sources. Cmax and Tmax can be highly variable between individuals.

Table 2: Excretion of Erlotinib and its Metabolites
Route of ExcretionPercentage of Administered DoseMajor Metabolites Present
Feces~83%M11, M6, M16
Urine~8%M11

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the EGFR signaling pathway targeted by erlotinib and a typical experimental workflow for the quantification of this compound.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Cell_Proliferation Cell Proliferation Angiogenesis Angiogenesis Survival Cell Survival Erlotinib Erlotinib Erlotinib->EGFR

Caption: EGFR signaling pathway and the inhibitory action of erlotinib.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Collection Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation Chromatographic Separation (Reversed-Phase HPLC) Supernatant_Transfer->LC_Separation MS_Detection Mass Spectrometric Detection (Triple Quadrupole MS) LC_Separation->MS_Detection Data_Analysis Data Acquisition and Analysis MS_Detection->Data_Analysis

Caption: Experimental workflow for this compound quantification.

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a general framework for the quantification of this compound. Specific parameters may require optimization based on the instrumentation and reagents available.

1. Materials and Reagents

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., this compound-d6)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

2. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

3. Liquid Chromatography Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

4. Mass Spectrometry Conditions

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z 410.2 -> Product ion (Q3) m/z (to be determined empirically, likely a fragment corresponding to the core structure)

    • Internal Standard: Precursor ion (Q1) m/z 416.2 -> Product ion (Q3) m/z (to be determined empirically)

  • Optimized Parameters:

    • Capillary voltage, cone voltage, and collision energy should be optimized for maximum signal intensity for each analyte.

5. Calibration and Quality Control

  • Prepare a series of calibration standards by spiking known concentrations of this compound into blank plasma.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Process calibration standards and QC samples alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

  • The concentration of this compound in the unknown samples is then determined from the calibration curve.

Clinical Relevance and Future Directions

While methods for the quantification of this compound can be established, its clinical utility as a biomarker for erlotinib treatment remains an area of active investigation. Current research has predominantly focused on the parent drug, erlotinib, and its pharmacologically active metabolite, OSI-420, in correlating plasma concentrations with clinical outcomes such as tumor response and toxicity.

There is a lack of published studies that have specifically investigated the relationship between this compound plasma concentrations and either the efficacy or the adverse effects of erlotinib therapy. Therefore, while the protocols provided herein enable the accurate measurement of this metabolite, further clinical studies are required to:

  • Establish a definitive correlation between this compound levels and treatment response or toxicity.

  • Determine if monitoring this compound provides additional predictive value beyond that of erlotinib and OSI-420.

  • Investigate the pharmacological activity of this compound.

The development of a robust analytical method for this compound is the first crucial step in facilitating these necessary clinical investigations. The data generated from such studies will be essential in determining whether this compound can be a valuable addition to the panel of biomarkers used to optimize erlotinib therapy.

References

Monitoring 2-Hydroxyerlotinib Levels in Clinical Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erlotinib, a potent tyrosine kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR), is a crucial therapeutic agent in the treatment of non-small cell lung cancer and pancreatic cancer. The clinical efficacy and toxicity of erlotinib are influenced by its metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4. One of its major active metabolites is 2-Hydroxyerlotinib, also known as OSI-420 or O-desmethyl erlotinib. Monitoring the plasma concentrations of both the parent drug and this active metabolite is essential for therapeutic drug monitoring (TDM), optimizing dosing regimens, and understanding inter-individual pharmacokinetic variability.

These application notes provide detailed protocols for the quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Clinical Significance

Monitoring this compound levels alongside erlotinib can provide a more comprehensive understanding of the patient's overall exposure to active drug moieties. This is particularly important as OSI-420 is pharmacologically active and contributes to both the therapeutic and toxic effects of the treatment.[1] Factors such as drug-drug interactions, genetic polymorphisms in metabolic enzymes, and patient-specific conditions like renal impairment can alter the metabolic ratio of erlotinib to this compound, impacting clinical outcomes.[1]

Erlotinib Metabolism and EGFR Signaling Pathway

Erlotinib exerts its therapeutic effect by inhibiting the intracellular tyrosine kinase domain of EGFR, thereby blocking the downstream signaling cascades that promote tumor cell proliferation, survival, and metastasis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Erlotinib Erlotinib (this compound) Erlotinib->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of Erlotinib.

Analytical Methodology: LC-MS/MS

The simultaneous quantification of erlotinib and this compound in plasma is most effectively achieved using LC-MS/MS. This method offers high sensitivity, specificity, and throughput, making it ideal for clinical research and therapeutic drug monitoring.

Experimental Workflow

The general workflow for the analysis of this compound in clinical samples involves sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental_Workflow Start Start: Plasma Sample Collection SamplePrep Sample Preparation (Protein Precipitation or LLE) Start->SamplePrep LC Liquid Chromatography (Reversed-Phase Separation) SamplePrep->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Data Data Acquisition and Processing MS->Data End End: Concentration Determination Data->End

References

Application Notes and Protocols for the Analysis of 2-Hydroxyerlotinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erlotinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a crucial therapeutic agent in the treatment of non-small cell lung cancer and pancreatic cancer.[1] Its efficacy and potential for adverse effects are influenced by its metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4 in the liver.[1] This process leads to the formation of several metabolites, with 2-Hydroxyerlotinib, also known as OSI-420, being a major pharmacologically active metabolite.[1] Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and understanding the overall disposition of erlotinib.

These application notes provide detailed protocols for the sample preparation of this compound from human plasma for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The presented methods include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Signaling Pathway of Erlotinib

Erlotinib functions by competitively inhibiting the ATP binding site of the EGFR tyrosine kinase, which in turn blocks the downstream signaling pathways responsible for cell proliferation and survival.[1]

Erlotinib_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds P-EGFR Phosphorylated EGFR EGFR->P-EGFR Autophosphorylation PI3K PI3K P-EGFR->PI3K Ras Ras P-EGFR->Ras Erlotinib Erlotinib Erlotinib->P-EGFR Inhibits Akt Akt PI3K->Akt Proliferation_Survival Cell Proliferation and Survival Akt->Proliferation_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival

Caption: Erlotinib's mechanism of action.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of this compound (OSI-420) using a validated LC-MS/MS method with protein precipitation for sample preparation.

Table 1: Calibration Curve and Limit of Quantification

AnalyteMatrixCalibration Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
This compound (OSI-420)Human Plasma0.5 - 5000.5

Table 2: Accuracy and Precision

AnalyteSpiked Concentration (ng/mL)Accuracy (%)Precision (% CV)
This compound (OSI-420)0.5 (LLOQ)11717
1.510412
20010012
4009911

Table 3: Extraction Recovery

AnalyteSpiked Concentration (ng/mL)Extraction Recovery (%)
This compound (OSI-420)1.5104
200100
40099

Experimental Protocols

Protein Precipitation (PPT)

This protocol is adapted from a validated method for the simultaneous quantification of erlotinib and its metabolites in human plasma.

Workflow Diagram:

PPT_Workflow Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Add_Acetonitrile Add Acetonitrile Add_IS->Add_Acetonitrile Vortex Vortex Mix Add_Acetonitrile->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis

Caption: Protein precipitation workflow.

Materials:

  • Human plasma samples

  • This compound (OSI-420) analytical standard

  • Internal standard (e.g., deuterated this compound or a structurally similar compound like OSI-597)

  • Acetonitrile, HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add the internal standard solution.

  • Add 400 µL of cold acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 5 minutes to ensure complete protein precipitation.

  • Centrifuge the tubes at 17,530 x g for 5 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

This is a general protocol that can be optimized for this compound analysis.

Workflow Diagram:

LLE_Workflow Plasma_Sample Plasma Sample Add_IS_Buffer Add IS and Buffer Plasma_Sample->Add_IS_Buffer Add_Organic_Solvent Add Extraction Solvent Add_IS_Buffer->Add_Organic_Solvent Vortex Vortex Mix Add_Organic_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Organic_Layer_Transfer Transfer Organic Layer Centrifuge->Organic_Layer_Transfer Evaporate Evaporate to Dryness Organic_Layer_Transfer->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC_MS_Analysis LC-MS/MS Analysis Reconstitute->LC_MS_Analysis

Caption: Liquid-liquid extraction workflow.

Materials:

  • Human plasma samples

  • This compound (OSI-420) analytical standard

  • Internal standard

  • Extraction solvent (e.g., methyl tert-butyl ether (MTBE))

  • Buffer solution (e.g., ammonium acetate buffer)

  • Centrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Pipette a known volume of plasma (e.g., 200 µL) into a centrifuge tube.

  • Add the internal standard solution and a suitable buffer to adjust the pH.

  • Add a volume of the extraction solvent (e.g., 1 mL of MTBE).

  • Vortex the mixture for an extended period (e.g., 10-15 minutes) to ensure efficient extraction.

  • Centrifuge to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of the mobile phase (e.g., 100 µL).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

This is a general protocol that can be optimized using different sorbents and solvents for this compound analysis.

Workflow Diagram:

SPE_Workflow Condition Condition Cartridge Equilibrate Equilibrate Cartridge Condition->Equilibrate Load_Sample Load Sample Equilibrate->Load_Sample Wash Wash Cartridge Load_Sample->Wash Elute Elute Analyte Wash->Elute Evaporate_Reconstitute Evaporate & Reconstitute Elute->Evaporate_Reconstitute LC_MS_Analysis LC-MS/MS Analysis Evaporate_Reconstitute->LC_MS_Analysis

Caption: Solid-phase extraction workflow.

Materials:

  • Human plasma samples

  • This compound (OSI-420) analytical standard

  • Internal standard

  • SPE cartridges (e.g., C18 or mixed-mode)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., water or a weak organic solvent mixture)

  • Elution solvent (e.g., methanol or acetonitrile)

  • SPE manifold (vacuum or positive pressure)

  • Collection tubes

  • Evaporator

  • Reconstitution solvent

Procedure:

  • Conditioning: Pass the conditioning solvent through the SPE cartridge.

  • Equilibration: Pass the equilibration solvent through the cartridge.

  • Sample Loading: Pre-treat the plasma sample (e.g., by dilution with buffer and addition of internal standard) and load it onto the cartridge.

  • Washing: Pass the wash solvent through the cartridge to remove interfering substances.

  • Elution: Pass the elution solvent through the cartridge to elute this compound and the internal standard into a collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of 2-Hydroxyerlotinib

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust high-performance liquid chromatography (HPLC) method for the quantitative analysis of 2-Hydroxyerlotinib, a key metabolite of the targeted cancer therapeutic, Erlotinib. The presented protocol is applicable for the simultaneous determination of Erlotinib and its major isomeric metabolites, including this compound (often referred to as OSI-413 or OSI-420), in biological matrices. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling in drug development and clinical research settings.

Introduction

Erlotinib is a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer. The in vivo metabolism of Erlotinib leads to the formation of several metabolites, with the O-demethylated isomers, OSI-413 and OSI-420, being the most significant. One of these isomers corresponds to this compound. Accurate and precise quantification of these metabolites is essential for understanding the complete pharmacokinetic profile of Erlotinib and its potential correlation with therapeutic efficacy and toxicity. This document provides a comprehensive overview of the liquid chromatography conditions required for the successful separation and quantification of this compound.

Experimental Conditions

A variety of analytical columns and mobile phase compositions have been successfully employed for the analysis of Erlotinib and its metabolites. The choice of method will depend on the available instrumentation (HPLC-UV or LC-MS/MS) and the specific requirements of the study. Below is a summary of established conditions.

Chromatographic Conditions Summary
ParameterMethod 1: HPLC-UVMethod 2: LC-MS/MSMethod 3: UPLC-MS/MS
Column C8 Xterra® MSOctadecylsilyl (C18), 3 µm particle sizeXBridge RP18
Mobile Phase Glycine buffer (pH 9.0, 100mM)/acetonitrile (45:55, v/v)Isocratic mixture of organic solvent and aqueous buffer (specific composition proprietary)Gradient elution with acetonitrile and 10 mM ammonium formate with 1% formic acid
Flow Rate 0.9 mL/minNot SpecifiedNot Specified
Injection Volume Not SpecifiedNot SpecifiedNot Specified
Column Temperature Not Specified30 ± 1 °CNot Specified
Detector UV-VisTandem Mass Spectrometry (MS/MS)Tandem Mass Spectrometry (MS/MS)
Wavelength (UV) 331 nm for ErlotinibN/AN/A
MS/MS Transition N/APrecursor ion (m/z): 380.2, Product ion (m/z): 278.2 for OSI-413 and OSI-420[1]Not Specified
Run Time 12 min21 min[1]Not Specified

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated LC-MS/MS method for the simultaneous determination of Erlotinib and its metabolites, OSI-413 and OSI-420.

AnalyteLinearity Range (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
Erlotinib10 - 3000< 12.7< 12.789.0 - 108.989.0 - 108.9
OSI-4132 - 500< 12.7< 12.789.0 - 108.989.0 - 108.9
OSI-4202 - 100< 12.7< 12.789.0 - 108.989.0 - 108.9

Experimental Protocol

This protocol describes a general procedure for the analysis of this compound in a biological matrix (e.g., human plasma) using LC-MS/MS.

Materials and Reagents
  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Reference standards for Erlotinib, this compound (or its isomer), and an internal standard (e.g., d6-erlotinib)

  • Control human plasma

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples at room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography
  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A reverse-phase C18 column (e.g., 3 µm particle size).

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-5 min: Linear gradient to 90% B

    • 5-7 min: Hold at 90% B

    • 7.1-10 min: Return to 10% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Erlotinib: m/z 394.2 → 278.2

    • This compound (OSI-413/OSI-420): m/z 380.2 → 278.2[1]

    • d6-erlotinib (Internal Standard): m/z 400.2 → 284.2

Data Analysis
  • Integrate the peak areas for the analytes and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples using the calibration curve.

Workflow and Pathway Diagrams

LC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Add Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Conclusion

The liquid chromatography methods outlined in this application note provide a reliable and robust approach for the quantification of this compound in biological samples. The choice between HPLC-UV and LC-MS/MS will be dictated by the required sensitivity and selectivity of the assay. The provided protocol for LC-MS/MS analysis offers high sensitivity and specificity, making it suitable for demanding applications in clinical and pharmaceutical research. Proper method validation should always be performed to ensure data quality and regulatory compliance.

References

Application Notes and Protocols for the Mass Spectrometric Analysis of 2-Hydroxyerlotinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a crucial therapeutic agent in the treatment of non-small cell lung cancer and pancreatic cancer. The metabolism of erlotinib is extensive, primarily mediated by cytochrome P450 enzymes, leading to the formation of several metabolites. One of these is 2-Hydroxyerlotinib, a product of aromatic hydroxylation. Accurate and sensitive quantification of erlotinib and its metabolites is essential for pharmacokinetic studies, therapeutic drug monitoring, and understanding the drug's overall disposition. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is effective for the extraction of this compound from plasma samples.

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., erlotinib-d6).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography (LC) Parameters

A reversed-phase high-performance liquid chromatography (HPLC) method is suitable for the separation of this compound from erlotinib and other metabolites.

ParameterRecommended Conditions
LC System A high-performance liquid chromatography system
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS) Parameters

The following parameters are recommended for the analysis of this compound using a triple quadrupole mass spectrometer. Ionization is typically performed using electrospray ionization (ESI) in the positive ion mode.

Ion Source Parameters:

ParameterRecommended Value
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

Multiple Reaction Monitoring (MRM) Transitions:

This compound is an isomeric metabolite of erlotinib, and shares the same precursor and product ions as its isomers, such as OSI-413 and OSI-420. The following MRM transitions are recommended for quantification and confirmation.[1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound 380.2278.225100
Erlotinib 394.2278.130100
Erlotinib-d6 (IS) 400.2284.130100

Note: Collision energy should be optimized for the specific instrument used.

Data Presentation

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of this compound.

ParameterValue
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%) 85 - 115%
Extraction Recovery (%) > 80%

Visualizations

Erlotinib Metabolism and Signaling Pathway

Erlotinib is metabolized in the liver primarily by cytochrome P450 enzymes, with CYP3A4 being the major contributor.[2] One of the metabolic pathways is the hydroxylation of the aromatic ring to form this compound. Erlotinib exerts its therapeutic effect by inhibiting the EGFR signaling pathway.

Erlotinib_Metabolism_and_Signaling cluster_metabolism Erlotinib Metabolism cluster_signaling EGFR Signaling Pathway Erlotinib Erlotinib CYP3A4 CYP3A4 Erlotinib->CYP3A4 Hydroxylation EGFR EGFR Erlotinib->EGFR Inhibition Hydroxyerlotinib This compound CYP3A4->Hydroxyerlotinib Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) EGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Erlotinib metabolism to this compound and its inhibitory effect on the EGFR signaling pathway.

Experimental Workflow for this compound Analysis

The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound in plasma samples.

Workflow Sample Plasma Sample Collection Spike Spike Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation to Dryness Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject LC-MS/MS Injection Reconstitute->Inject Analyze Data Acquisition & Analysis Inject->Analyze

Caption: Workflow for the LC-MS/MS analysis of this compound.

References

Application Notes and Protocols for 2-Hydroxyerlotinib in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyerlotinib, also known as OSI-420, is the primary active metabolite of Erlotinib, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3][4] Erlotinib and its metabolite, this compound, are crucial tools in cancer research, particularly in studying cancers characterized by EGFR overexpression or mutations, such as non-small cell lung cancer.[5] In cell culture experiments, this compound serves as a valuable compound for investigating the EGFR signaling pathway and its role in cell proliferation, survival, and apoptosis.

Mechanism of Action

This compound, like its parent compound Erlotinib, functions by competitively inhibiting the ATP binding site on the intracellular domain of the EGFR tyrosine kinase.[2][4] This inhibition prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades. The primary pathways affected are the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are central to regulating cell cycle progression, proliferation, and survival. By blocking these pathways, this compound can induce cell cycle arrest and apoptosis in EGFR-dependent cancer cell lines.

Data Presentation

While specific IC50 values for this compound (OSI-420) are not as extensively published as for Erlotinib, studies have shown that Erlotinib and this compound are equipotent .[3] Therefore, the following tables of IC50 values for Erlotinib in various cancer cell lines can be used as a strong reference for designing experiments with this compound.

Table 1: Reported IC50 Values of Erlotinib in Various Cancer Cell Lines

Cell LineCancer TypeReported IC50 (µM)
A549Non-Small Cell Lung Cancer>20
H3255Non-Small Cell Lung Cancer0.029
H1650Non-Small Cell Lung Cancer>20
H1975Non-Small Cell Lung Cancer>20
DiFiColon Cancer~1
MDA-MB-468Breast Cancer~1
AsPC-1Pancreatic Cancer~2
BxPC-3Pancreatic Cancer~2

Note: IC50 values can vary depending on the assay conditions, cell density, and passage number. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.

Experimental Protocols

Preparation of this compound (OSI-420) Stock Solution

This compound is soluble in dimethyl sulfoxide (DMSO).[2]

  • Materials:

    • This compound (OSI-420) powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve 4.16 mg of this compound (M.Wt: 415.87 g/mol ) in 1 mL of DMSO.[2]

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for long-term storage.

Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for determining the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution (10 mM in DMSO)

    • MTT reagent (5 mg/mL in PBS)

    • DMSO or solubilization buffer

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be from 0.01 µM to 100 µM. Remember to include a vehicle control (DMSO-treated) and an untreated control.

    • Remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, or until a purple formazan precipitate is visible.

    • Carefully remove the medium containing MTT and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for EGFR Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on EGFR phosphorylation.

  • Materials:

    • Cancer cell line with detectable EGFR expression

    • 6-well cell culture plates

    • This compound

    • Epidermal Growth Factor (EGF)

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-β-actin (loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours before treatment.

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2-4 hours.

    • Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes to induce EGFR phosphorylation. Include an unstimulated control.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to determine the relative levels of phosphorylated and total EGFR.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds 2_Hydroxyerlotinib This compound (OSI-420) 2_Hydroxyerlotinib->EGFR Inhibits Autophosphorylation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow A 1. Cell Seeding (e.g., 96-well plate) B 2. Cell Adherence (24 hours) A->B C 3. Treatment with This compound (Varying Concentrations) B->C D 4. Incubation (48-72 hours) C->D E 5. Cell Viability Assay (e.g., MTT) D->E F 6. Data Analysis (IC50 Determination) E->F

Caption: General experimental workflow for a cell viability assay.

Logical_Outcomes cluster_outcomes Potential Cellular Outcomes start Treatment with This compound outcome1 Decreased Cell Proliferation start->outcome1 outcome2 Cell Cycle Arrest (e.g., G1 phase) start->outcome2 outcome3 Induction of Apoptosis start->outcome3

Caption: Logical diagram of potential outcomes of this compound treatment.

References

Troubleshooting & Optimization

Technical Support Center: 2-Hydroxyerlotinib Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying 2-Hydroxyerlotinib, the active metabolite of Erlotinib.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the quantification of this compound using LC-MS/MS.

Q1: What are the most common sample preparation methods for this compound analysis in plasma?

A1: The most frequently employed methods are protein precipitation (PPT) and liquid-liquid extraction (LLE).[1][2]

  • Protein Precipitation (PPT): This is a simpler and faster method. Acetonitrile is a commonly used solvent for PPT.

  • Liquid-Liquid Extraction (LLE): This method can provide a cleaner extract, potentially reducing matrix effects. A common solvent mixture for LLE is acetonitrile and n-butyl chloride.[3]

Troubleshooting Tip: If you are experiencing significant matrix effects or ion suppression with PPT, consider switching to an LLE protocol.

Q2: I am observing poor peak shape (e.g., tailing, splitting) for this compound. What could be the cause?

A2: Poor peak shape can arise from several factors related to the analytical column, mobile phase, or injection solvent.

  • Column Choice: A C18 column is commonly used for the separation of Erlotinib and its metabolites.[1][3]

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. Using a buffer, such as ammonium acetate, can help maintain a consistent pH.[3]

  • Injection Solvent: If the injection solvent is significantly stronger (i.e., has a higher organic content) than the initial mobile phase, it can lead to peak distortion. Ensure your sample is dissolved in a solvent compatible with the starting mobile phase conditions.

Q3: My this compound signal is showing high variability or ion suppression. How can I mitigate this?

A3: Ion suppression is a common challenge in LC-MS/MS analysis of biological samples and is often caused by co-eluting matrix components.

  • Improve Sample Cleanup: As mentioned in Q1, switching from protein precipitation to liquid-liquid extraction can result in a cleaner sample and reduce matrix effects.

  • Optimize Chromatography: Adjusting the chromatographic gradient to better separate this compound from interfering matrix components can significantly improve signal consistency.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound, if available, can effectively compensate for variations in ionization efficiency. Deuterated erlotinib has been used as an internal standard for erlotinib and its metabolites.

Q4: What are the typical Multiple Reaction Monitoring (MRM) transitions for this compound?

A4: The precursor and product ions for this compound (also known as OSI-420 or desmethyl-erlotinib) are crucial for its selective detection.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound (OSI-420)380.2 / 380.3278.1 / 278.2

Source:[1][3][4]

Q5: Are there any known stability issues with this compound in plasma samples?

A5: While specific stability data for this compound is not extensively detailed in the provided results, general best practices for metabolite stability should be followed. It is known that Erlotinib itself is stable during sample preparation and analysis.[5] However, metabolites can sometimes be less stable.

Troubleshooting and Best Practices for Stability:

  • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing plasma samples can lead to degradation of analytes. It is recommended to aliquot samples after collection to avoid multiple freeze-thaw cycles.

  • Storage Conditions: Store plasma samples at -70°C or lower for long-term stability.[6][7]

  • Sample Processing: Process samples on ice to minimize enzymatic degradation.

Experimental Protocols

Below are detailed methodologies for key experiments related to the quantification of this compound.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma, add 300 µL of acetonitrile.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Quantification Method

This protocol provides a general framework. Specific parameters may need to be optimized for your instrument and application.

ParameterRecommended Condition
LC System Agilent 1200 Series or equivalent
Column Waters XBridge BEH C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.7 mL/min
Gradient Start with 5% B, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and re-equilibrate
Injection Volume 5-10 µL
MS System Waters Xevo Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Erlotinib: 394.2 -> 278.2; this compound: 380.2 -> 278.2

Source:

Visualizations

Erlotinib Metabolism Pathway

The following diagram illustrates the primary metabolic pathways of Erlotinib, leading to the formation of this compound (OSI-420) and other metabolites. Erlotinib is primarily metabolized by cytochrome P450 enzymes, with CYP3A4 being the major contributor.[8][9][10][11]

Erlotinib_Metabolism Erlotinib Erlotinib OSI420 This compound (OSI-420) Erlotinib->OSI420 O-demethylation Other_Metabolites Other Oxidative Metabolites Erlotinib->Other_Metabolites Oxidation Conjugated_Metabolites Glucuronide and Sulfate Conjugates OSI420->Conjugated_Metabolites Conjugation Other_Metabolites->Conjugated_Metabolites Conjugation CYP3A4 CYP3A4 (Major) CYP1A1 CYP1A1 CYP1A2 CYP1A2 CYP3A5 CYP3A5

Caption: Erlotinib metabolism to this compound and other metabolites.

Troubleshooting Workflow for Poor Peak Shape

This diagram outlines a logical workflow for troubleshooting common peak shape issues in the LC-MS/MS analysis of this compound.

Troubleshooting_Workflow Start Poor Peak Shape Observed Check_Column Inspect Analytical Column (Age, Contamination) Start->Check_Column Replace_Column Replace Column Check_Column->Replace_Column Issue Found Check_Mobile_Phase Verify Mobile Phase (pH, Composition) Check_Column->Check_Mobile_Phase No Issue Resolved Peak Shape Improved Replace_Column->Resolved Adjust_Mobile_Phase Prepare Fresh Mobile Phase Adjust pH Check_Mobile_Phase->Adjust_Mobile_Phase Issue Found Check_Injection Review Injection Solvent (Compatibility, Volume) Check_Mobile_Phase->Check_Injection No Issue Adjust_Mobile_Phase->Resolved Modify_Injection Re-dissolve Sample in Weaker Solvent Check_Injection->Modify_Injection Issue Found Unresolved Issue Persists Check_Injection->Unresolved No Issue Modify_Injection->Resolved

References

Technical Support Center: Optimizing LC-MS/MS for 2-Hydroxyerlotinib Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of 2-Hydroxyerlotinib.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.

Question (Issue) Answer (Potential Cause and Solution)
Why am I seeing low or no signal for this compound? 1. Suboptimal Ionization: this compound, like its parent drug erlotinib, contains basic nitrogen atoms and is best ionized in positive electrospray ionization (ESI+) mode. Ensure your mobile phase is acidic (e.g., contains 0.1% formic acid) to promote protonation and enhance the [M+H]⁺ ion signal.2. Inefficient Fragmentation: The collision energy may not be optimized for the specific transition of this compound. Perform a collision energy optimization experiment by infusing a standard solution and ramping the collision energy to find the value that yields the highest product ion intensity.3. Ion Suppression: Co-eluting matrix components from biological samples (e.g., phospholipids from plasma) can compete with this compound for ionization, leading to a suppressed signal. Improve sample clean-up using techniques like solid-phase extraction (SPE) or ensure complete chromatographic separation from the interfering species.4. Incorrect MRM Transitions: Verify that you are using the correct precursor and product ion m/z values for this compound. A common precursor ion for this compound is m/z 410.2.
My peak shape for this compound is poor (tailing or fronting). What can I do? 1. Secondary Interactions with Column: Residual silanol groups on C18 columns can interact with the basic nitrogens of this compound, causing peak tailing. Use a column with end-capping or a newer generation C18 column designed for basic compounds. Adding a small amount of a competing base, like triethylamine (use with caution as it can cause ion suppression), to the mobile phase can also help.2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and retention of this compound. Ensure the pH is consistently maintained, typically in the acidic range for good peak shape in reversed-phase chromatography.3. Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Dilute your sample or inject a smaller volume.4. Extracolumn Dead Volume: Excessive tubing length or poorly made connections between the column and the mass spectrometer can contribute to peak broadening. Minimize the length and internal diameter of all tubing post-column.
I'm observing high background noise in my chromatogram. How can I reduce it? 1. Contaminated Mobile Phase: Use high-purity, LC-MS grade solvents and additives. Prepare mobile phases fresh daily to prevent microbial growth and degradation of additives like formic acid.[1]2. Dirty Ion Source: The ion source can become contaminated with non-volatile salts and other matrix components over time. Regularly clean the ion source components, such as the capillary and skimmer, according to the manufacturer's instructions.3. Carryover: Previous injections of high-concentration samples can lead to carryover. Implement a robust needle wash protocol in your autosampler, using a strong organic solvent. Injecting blank samples between analytical runs can help identify and mitigate carryover.4. Plasticizers and Other Contaminants: Contaminants can leach from plastic containers and tubing. Use glass containers for your mobile phases and ensure all tubing is of high quality and appropriate for LC-MS applications.
My retention time for this compound is shifting between injections. What is the cause? 1. Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. For gradient methods, a sufficient re-equilibration time at the end of each run is crucial.2. Mobile Phase Composition Changes: Evaporation of the more volatile organic component of the mobile phase can alter its composition over time, leading to retention time shifts. Keep mobile phase bottles loosely capped to allow for solvent degassing without significant evaporation.3. Column Temperature Fluctuations: Use a column oven to maintain a constant and consistent column temperature. Even small changes in ambient temperature can affect retention times.4. Pump Performance Issues: Inconsistent pump performance can lead to fluctuations in the mobile phase flow rate and gradient composition. Regularly check for leaks and perform pump maintenance as recommended by the manufacturer.

Frequently Asked Questions (FAQs)

Question Answer
What are the expected MRM transitions for this compound? The protonated molecule [M+H]⁺ of this compound has a theoretical m/z of 410.4. A commonly used precursor ion is m/z 410.2 . A major product ion resulting from the fragmentation of the side chain is m/z 294.1 . Therefore, a primary MRM transition to monitor is 410.2 → 294.1 . It is always recommended to confirm the optimal transitions on your specific instrument.
What is a good starting point for collision energy and cone voltage? These parameters are instrument-dependent. However, a good starting point for collision energy for a small molecule like this compound would be in the range of 15-35 eV . For the cone voltage (or fragmentor voltage), a typical starting range is 80-150 V . It is crucial to perform an optimization experiment by infusing a standard solution of this compound and varying these parameters to find the optimal values for your instrument and specific transition.
What type of LC column is recommended? A C18 reversed-phase column is the most common choice for the analysis of erlotinib and its metabolites. Look for a column with a particle size of 3 µm or less for better resolution and efficiency. A column with dimensions of 2.1 mm x 50 mm or 2.1 mm x 100 mm is suitable for most applications.
What is a typical mobile phase composition? A common mobile phase consists of an aqueous component (A) and an organic component (B).Mobile Phase A: Water with 0.1% formic acid.Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.A gradient elution starting with a low percentage of organic phase and ramping up is typically used to achieve good separation and peak shape.
What sample preparation method is best for plasma samples? Protein precipitation is a simple and effective method for preparing plasma samples for the analysis of this compound. This involves adding a cold organic solvent, such as acetonitrile or methanol, to the plasma sample to precipitate the proteins. After centrifugation, the supernatant is collected for analysis. For cleaner samples and potentially higher sensitivity, solid-phase extraction (SPE) can be employed.
How can I confirm that the peak I am seeing is indeed this compound? To confirm the identity of the peak, you can:1. Analyze a certified reference standard of this compound and compare the retention time and mass spectrum with your sample.2. Use multiple MRM transitions. Monitor at least two different product ions from the same precursor ion. The ratio of these transitions should be consistent between your sample and a standard.3. Perform a product ion scan on a high-resolution mass spectrometer to obtain the full fragmentation pattern and compare it to the expected fragmentation of this compound.

Quantitative Data Presentation

The following table summarizes the key mass spectrometric parameters for the analysis of this compound.

Analyte Precursor Ion (m/z) Product Ion (m/z) Polarity Typical Collision Energy Range (eV) Typical Cone/Fragmentor Voltage Range (V)
This compound410.2294.1Positive (ESI+)15 - 3580 - 150
Erlotinib (Parent)394.2278.1Positive (ESI+)15 - 3580 - 150
Internal Standard (e.g., Erlotinib-d6)400.2284.1Positive (ESI+)15 - 3580 - 150

Note: The optimal collision energy and cone/fragmentor voltage are instrument-specific and should be determined empirically.

Experimental Protocols

Plasma Sample Preparation using Protein Precipitation
  • Thaw Plasma Samples: Thaw frozen plasma samples on ice.

  • Aliquoting: In a microcentrifuge tube, add 100 µL of the plasma sample.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., Erlotinib-d6 at 100 ng/mL in methanol) to the plasma sample. Vortex briefly to mix.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (or methanol) to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure the analyte is fully dissolved.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B (linear ramp)

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: 95% to 5% B (linear ramp)

    • 4.1-5.0 min: Hold at 5% B (re-equilibration)

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • This compound: 410.2 → 294.1

    • Erlotinib: 394.2 → 278.1

    • Internal Standard (Erlotinib-d6): 400.2 → 284.1

  • MS Parameters: Optimize source parameters (e.g., gas flows, temperature) and compound-specific parameters (collision energy, cone voltage) according to the instrument manufacturer's recommendations and empirical testing.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample is Add Internal Standard plasma->is pp Protein Precipitation (Acetonitrile) is->pp centrifuge Centrifugation pp->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Acquisition ms->data integrate Peak Integration data->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify report Report Results quantify->report

Caption: Experimental workflow for this compound analysis.

troubleshooting_flow start Low Sensitivity for This compound check_ms Check MS Parameters start->check_ms check_lc Check LC & Sample Prep start->check_lc mrm Correct MRM Transitions? check_ms->mrm peak_shape Good Peak Shape? check_lc->peak_shape ce_cv Optimized Collision Energy & Cone Voltage? mrm->ce_cv Yes optimize_ms Optimize MS Parameters mrm->optimize_ms No source Clean Ion Source? ce_cv->source Yes ce_cv->optimize_ms No clean_source Clean Ion Source source->clean_source No end Sensitivity Optimized source->end Yes sample_prep Sufficient Sample Cleanup? peak_shape->sample_prep Yes improve_chrom Improve Chromatography (e.g., new column, gradient) peak_shape->improve_chrom No mobile_phase Fresh, Correct Mobile Phase? sample_prep->mobile_phase Yes improve_sp Improve Sample Prep (e.g., SPE) sample_prep->improve_sp No prepare_mp Prepare Fresh Mobile Phase mobile_phase->prepare_mp No mobile_phase->end Yes optimize_ms->end clean_source->end improve_chrom->end improve_sp->end prepare_mp->end

Caption: Troubleshooting decision tree for low sensitivity.

egfr_pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR P_EGFR p-EGFR (Active) EGFR->P_EGFR Autophosphorylation Erlotinib Erlotinib Erlotinib->P_EGFR Inhibition PI3K PI3K P_EGFR->PI3K RAS RAS P_EGFR->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Erlotinib's inhibition of the EGFR signaling pathway.

References

Technical Support Center: Analysis of 2-Hydroxyerlotinib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of 2-Hydroxyerlotinib (OSI-420), a major active metabolite of Erlotinib.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the analysis of this compound?

A1: The primary challenge in the analysis of this compound from biological matrices (e.g., plasma, serum) is overcoming the "matrix effect." The matrix effect refers to the interference of co-eluting endogenous components from the biological sample with the ionization of the analyte in the mass spectrometer, leading to either ion suppression or enhancement. This can significantly impact the accuracy, precision, and sensitivity of the assay. Other challenges include ensuring the stability of the analyte during sample collection, processing, and storage.

Q2: Which sample preparation technique is best for this compound analysis?

A2: There is no single "best" method, as the optimal technique depends on the specific requirements of your assay, such as required sensitivity, sample throughput, and available equipment. The most commonly employed and validated methods are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE). Solid-Phase Extraction (SPE) is another powerful technique for minimizing matrix effects, although specific validated protocols for this compound are less commonly published.

  • Protein Precipitation (PPT): A simple, fast, and inexpensive method. However, it may result in a less clean extract, potentially leading to more significant matrix effects compared to LLE or SPE.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner sample extract than PPT by partitioning the analyte into an immiscible organic solvent. This method can improve sensitivity and reduce matrix effects.

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts by utilizing a stationary phase to selectively bind and elute the analyte, effectively removing interfering matrix components. While potentially more time-consuming and costly to develop, SPE can significantly reduce matrix effects and improve assay robustness.

Q3: What is a suitable internal standard (IS) for this compound analysis?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d3). A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation and ionization, thus effectively compensating for matrix effects and variability in extraction recovery. If a SIL-IS for this compound is unavailable, a structurally similar compound that does not interfere with the analyte and is not present in the biological matrix can be used. For instance, some methods for the parent drug Erlotinib have utilized deuterated Erlotinib or other compounds like midazolam as an internal standard.

Q4: How can I assess the stability of this compound in my samples?

A4: Analyte stability should be evaluated under various conditions to ensure the integrity of the samples from collection to analysis. This includes:

  • Freeze-Thaw Stability: Assess analyte stability after multiple cycles of freezing and thawing.

  • Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a duration that mimics the sample handling process.

  • Long-Term Stability: Determine stability in the storage conditions (e.g., -20°C or -80°C) over the expected duration of the study.

  • Post-Preparative Stability: Assess the stability of the analyte in the final extracted sample in the autosampler.

Troubleshooting Guide

Issue 1: Poor Peak Shape or Asymmetry
Possible Cause Troubleshooting Step
Inappropriate mobile phase composition or pH. Optimize the mobile phase. For reversed-phase chromatography, ensure the pH is appropriate for the pKa of this compound. Small adjustments to the organic solvent ratio or the addition of modifiers like formic acid or ammonium acetate can improve peak shape.
Column degradation or contamination. Flush the column with a strong solvent. If the problem persists, replace the column with a new one of the same type. Use a guard column to protect the analytical column.
Sample solvent is too strong. Reconstitute the final extract in a solvent that is weaker than or equal in strength to the initial mobile phase.
Issue 2: High Signal Suppression or Enhancement (Matrix Effect)
Possible Cause Troubleshooting Step
Insufficient sample cleanup. Switch to a more rigorous sample preparation method. If using protein precipitation, consider liquid-liquid extraction or solid-phase extraction to achieve a cleaner extract.[1]
Co-elution with phospholipids or other matrix components. Modify the chromatographic gradient to better separate this compound from interfering matrix components. Consider a column with a different chemistry.
Inappropriate internal standard. If not already using one, incorporate a stable isotope-labeled internal standard for this compound to compensate for matrix effects.
Issue 3: Low Recovery
Possible Cause Troubleshooting Step
Suboptimal extraction solvent in LLE. Test different organic solvents or solvent mixtures to improve the partitioning of this compound from the aqueous matrix. Adjusting the pH of the sample can also enhance extraction efficiency.
Inefficient elution from SPE sorbent. Optimize the elution solvent composition and volume. Ensure the sorbent chemistry is appropriate for the analyte's properties.
Analyte degradation during sample processing. Minimize the time samples are at room temperature. Process samples on ice if necessary. Evaluate the stability of the analyte under the extraction conditions.
Issue 4: Inconsistent Results (Poor Precision)
Possible Cause Troubleshooting Step
Variability in manual sample preparation. Automate the sample preparation steps where possible. Ensure consistent vortexing times and pipetting techniques.
Fluctuations in the LC-MS/MS system. Check for leaks in the LC system. Ensure the mass spectrometer is properly calibrated and tuned. Monitor system suitability throughout the analytical run.
Inconsistent matrix effects between samples. Employ a stable isotope-labeled internal standard. A more effective sample cleanup method like SPE can also reduce variability.

Quantitative Data Summary

The following table summarizes the performance of different sample preparation methods for the analysis of this compound (OSI-420) based on published literature.

Sample Preparation Method Analyte Internal Standard Linear Range (ng/mL) Recovery (%) Precision (%CV) Accuracy (%) Reference
Protein PrecipitationOSI-420OSI-5970.5 - 500>99<14 (17 at LLOQ)<14 (17 at LLOQ)[2]
Liquid-Liquid ExtractionOSI-420MidazolamNot specifiedNot specified4 (intra-day at 5 ng/mL)80 (intra-day at 5 ng/mL)

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is adapted from a validated method for the quantification of Erlotinib and its metabolites in human plasma.[2]

  • Sample Preparation:

    • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (e.g., OSI-597).

    • Vortex mix for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Extraction:

    • Transfer 150 µL of the supernatant to a clean tube.

    • Add 150 µL of 10 mM ammonium acetate.

    • Vortex mix for 5 minutes.

  • Analysis:

    • Transfer the final mixture to a 96-well plate for injection into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is based on a method developed for the quantification of Erlotinib and OSI-420 in human plasma.

  • Sample Preparation:

    • To 100 µL of plasma sample, add the internal standard (e.g., Midazolam).

  • Extraction:

    • Add 1 mL of an extraction solvent mixture of hexane and ethyl acetate.

    • Vortex mix vigorously for 15 minutes.

    • Centrifuge to separate the aqueous and organic layers.

    • Freeze the aqueous layer by placing the tubes in a dry ice/ethanol bath.

    • Decant the organic layer into a clean tube.

  • Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase compatible solvent.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation (e.g., Acetonitrile) is->ppt Method A lle Liquid-Liquid Extraction (e.g., Hexane:Ethyl Acetate) is->lle Method B spe Solid-Phase Extraction is->spe Method C centrifuge Centrifuge ppt->centrifuge extract Collect Organic Layer lle->extract elute Elute Analyte spe->elute supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms drydown Evaporate & Reconstitute extract->drydown elute->drydown drydown->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_matrix Matrix Effect Issues cluster_chromatography Chromatography Issues cluster_recovery Recovery Issues start Start: Analytical Issue (e.g., Poor Precision, Low Recovery) check_is Using Stable Isotope- Labeled IS? start->check_is implement_is Implement SIL-IS check_is->implement_is No check_cleanup Evaluate Sample Cleanup check_is->check_cleanup Yes implement_is->check_cleanup improve_cleanup Switch to LLE or SPE check_cleanup->improve_cleanup Using PPT check_peak Poor Peak Shape? check_cleanup->check_peak Using LLE/SPE improve_cleanup->check_peak optimize_mp Optimize Mobile Phase check_peak->optimize_mp Yes check_extraction Low Recovery? check_peak->check_extraction No check_column Check Column Health optimize_mp->check_column check_column->check_extraction optimize_lle Optimize LLE Solvent/pH check_extraction->optimize_lle Yes (LLE) optimize_spe Optimize SPE Elution check_extraction->optimize_spe Yes (SPE) end End: Issue Resolved check_extraction->end No optimize_lle->end optimize_spe->end

Caption: Troubleshooting logic for this compound analysis.

References

Technical Support Center: Optimizing Peak Resolution for 2-Hydroxyerlotinib in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of 2-Hydroxyerlotinib. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the peak resolution of this compound in High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak resolution for this compound?

A1: Poor peak resolution for this compound, leading to issues like peak broadening, tailing, or co-elution with the parent drug Erlotinib or other metabolites, can stem from several factors. These include suboptimal mobile phase composition and pH, an inappropriate column choice, a flow rate that is too high, or issues with the HPLC system itself such as excessive dead volume.

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The pH of the mobile phase can significantly impact the ionization state of this compound and other analytes in the sample. An inappropriate pH can lead to peak tailing or fronting. For amine-containing compounds like Erlotinib and its metabolites, a mobile phase pH that is 2 to 2.5 units below the pKa of the analyte generally results in better peak shape. For example, a pH of 2.8 has been used effectively in the separation of Erlotinib and its impurities.

Q3: Can I use an isocratic method for the analysis of this compound?

A3: While an isocratic method might be sufficient for simple sample matrices, a gradient elution is often necessary for complex samples containing multiple metabolites. A gradient method, where the mobile phase composition is changed over the course of the run, can improve the separation of analytes with different polarities and provide better peak resolution.[1]

Q4: What type of HPLC column is recommended for this compound analysis?

A4: A reversed-phase C18 column is the most commonly used stationary phase for the separation of Erlotinib and its metabolites.[2][3] The choice of a specific C18 column will depend on the particle size, pore size, and surface chemistry which can all influence the selectivity and efficiency of the separation.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the HPLC analysis of this compound.

ProblemPossible CauseSuggested Solution
Poor Resolution/Co-elution Mobile phase composition is not optimal.Adjust the organic-to-aqueous ratio of the mobile phase. A lower percentage of organic solvent will generally increase retention and may improve separation.[4]
Inappropriate mobile phase pH.Optimize the pH of the aqueous portion of the mobile phase. Small adjustments can significantly alter the selectivity between this compound and co-eluting peaks.
Column is not providing adequate separation.Switch to a different C18 column from another manufacturer, or consider a column with a different particle size (e.g., smaller particles for higher efficiency). A longer column can also increase resolution.
Peak Tailing Secondary interactions with the column packing material.Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask active silanol groups on the silica support.
Column overload.Reduce the concentration of the injected sample.
Column degradation.Replace the column with a new one.
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
High sample concentration.Dilute the sample.
Broad Peaks High flow rate.Decrease the flow rate to allow for better mass transfer between the mobile and stationary phases.
Extra-column band broadening.Minimize the length and diameter of tubing connecting the injector, column, and detector.
Column temperature fluctuations.Use a column oven to maintain a stable temperature. Increasing the temperature can sometimes improve peak shape by reducing mobile phase viscosity.

Experimental Protocols

Below is a detailed experimental protocol adapted from a validated UPLC-MS/MS method for the analysis of Erlotinib and its metabolites, including a hydroxylated metabolite (M16), which is indicative of this compound.[5]

Sample Preparation:

  • To 100 µL of plasma, add an internal standard solution.

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

UPLC-MS/MS Conditions:

ParameterValue
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 10% B to 95% B over 3.5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS Detector Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Erlotinib) m/z 394.2 → 278.1
MRM Transition (Hydroxy-Erlotinib) m/z 410.2 → 278.1 (representative)

Note: The specific MRM transition for this compound should be optimized based on the available analytical standard.

Visualizations

Troubleshooting_Workflow Start Poor Peak Resolution (this compound) Check_System Check HPLC System (Pressure, Leaks, Dead Volume) Start->Check_System Optimize_MP Optimize Mobile Phase Check_System->Optimize_MP Adjust_pH Adjust pH Optimize_MP->Adjust_pH Change_Organic Change Organic Solvent (Acetonitrile vs. Methanol) Optimize_MP->Change_Organic Optimize_Column Optimize Column Parameters Adjust_pH->Optimize_Column If no improvement Change_Organic->Optimize_Column If no improvement Change_Column Try Different C18 Column Optimize_Column->Change_Column Change_Dimensions Change Column Dimensions (Length, Particle Size) Optimize_Column->Change_Dimensions Optimize_Flow Optimize Flow Rate & Temperature Change_Column->Optimize_Flow If no improvement Change_Dimensions->Optimize_Flow If no improvement Lower_Flow Decrease Flow Rate Optimize_Flow->Lower_Flow Adjust_Temp Adjust Temperature Optimize_Flow->Adjust_Temp Lower_Flow->Start If unsuccessful Good_Resolution Acceptable Resolution Lower_Flow->Good_Resolution If successful Adjust_Temp->Start If unsuccessful Adjust_Temp->Good_Resolution If successful

Caption: Troubleshooting workflow for improving this compound peak resolution.

HPLC_Parameters cluster_mp Mobile Phase cluster_col Column Parameters HPLC Parameters Mobile Phase Column Flow Rate Temperature Resolution Peak Resolution Parameters:flow->Resolution Parameters:temp->Resolution pH pH Parameters:mp->pH Organic_Ratio Organic Ratio Parameters:mp->Organic_Ratio Buffer_Conc Buffer Concentration Parameters:mp->Buffer_Conc Stationary_Phase Stationary Phase (C18) Parameters:col->Stationary_Phase Particle_Size Particle Size Parameters:col->Particle_Size Dimensions Length & Diameter Parameters:col->Dimensions pH->Resolution Organic_Ratio->Resolution Buffer_Conc->Resolution Stationary_Phase->Resolution Particle_Size->Resolution Dimensions->Resolution

References

Technical Support Center: Stability of 2-Hydroxyerlotinib in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-Hydroxyerlotinib (also known as OSI-420), the primary active metabolite of Erlotinib, in biological samples. Adherence to proper sample handling and storage protocols is critical for accurate quantification in pharmacokinetic and other research studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in biological samples important?

A1: this compound is the major pharmacologically active metabolite of Erlotinib, a tyrosine kinase inhibitor used in cancer therapy. The stability of this compound in biological matrices such as plasma and blood is crucial for obtaining accurate and reproducible concentration measurements, which are essential for pharmacokinetic analysis, therapeutic drug monitoring, and bioequivalence studies. Degradation of the analyte can lead to an underestimation of its concentration, potentially impacting clinical and research outcomes.

Q2: What are the primary factors that can affect the stability of this compound in biological samples?

A2: The stability of this compound can be influenced by several factors, including:

  • Temperature: Exposure to room temperature for extended periods can lead to degradation.

  • Storage Duration: The length of time samples are stored, even when frozen, can affect analyte stability.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can cause degradation of the analyte.

  • Enzymatic Degradation: Endogenous enzymes in blood and plasma can potentially metabolize the analyte if not handled properly after collection.

  • pH: Although less commonly an issue with standardized collection tubes, extreme pH conditions can affect drug stability.

Q3: What are the recommended storage conditions for plasma samples containing this compound?

A3: Based on available data, plasma samples intended for the analysis of this compound should be stored frozen. Long-term storage at -70°C is preferable to -20°C to ensure maximum stability.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or undetectable levels of this compound in freshly processed samples. Analyte degradation during sample collection and processing.Ensure blood collection tubes are placed on wet ice immediately after collection and centrifuge at 4°C to separate plasma as soon as possible.
Inconsistent results between aliquots of the same sample. Improper mixing before aliquoting or partial thawing of the sample.Thaw samples completely, vortex gently, and then aliquot. Avoid repeated freeze-thaw cycles.
Decreasing concentrations of this compound in samples analyzed at different times. Long-term storage degradation.Ensure samples are stored at -70°C or colder for long-term stability. Refer to the stability data tables to determine acceptable storage durations.
Unexpectedly high variability in results from a batch of samples. Inconsistent handling of samples (e.g., some left at room temperature longer than others).Standardize the sample handling workflow to ensure all samples are processed uniformly from collection to analysis.

Stability Data

The following tables summarize the stability of this compound in human plasma under various conditions as reported in a bioanalytical method validation submitted to the U.S. Food and Drug Administration.[1]

Short-Term (Bench-Top) Stability

ConditionDurationStability Assessment
Room Temperature24 hoursStable
Wet Ice24 hoursStable

Long-Term Stability

Storage TemperatureDurationStability Assessment
-20°C203 daysStable
-70°C170 daysStable

Freeze-Thaw Stability

Storage TemperatureNumber of CyclesStability Assessment
-20°C5Stable
-70°C5Stable

Experimental Protocols

Protocol for Blood Sample Collection and Processing

  • Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.

  • Place the tubes in an ice-water bath until centrifugation.

  • Centrifuge the blood samples at approximately 1500 x g for 15 minutes at 4°C within one hour of collection.

  • Carefully aspirate the supernatant (plasma) and transfer it to clean, labeled polypropylene tubes.

  • Freeze the plasma samples at -70°C or colder as soon as possible.

Protocol for Stability Testing

This protocol provides a general framework for assessing the stability of this compound in plasma. Specific concentrations and time points should be adapted based on the analytical method's sensitivity and the intended study design.

  • Preparation of Quality Control (QC) Samples:

    • Spike a pool of blank human plasma with known concentrations of this compound to prepare low, medium, and high concentration QC samples.

  • Short-Term (Bench-Top) Stability Assessment:

    • Thaw aliquots of the low and high QC samples and keep them at room temperature for a predefined period (e.g., 4, 8, 24 hours).

    • At each time point, process and analyze the samples and compare the concentrations to freshly thawed baseline samples.

  • Freeze-Thaw Stability Assessment:

    • Subject aliquots of the low and high QC samples to multiple freeze-thaw cycles.

    • For each cycle, freeze the samples at the intended storage temperature (e.g., -20°C or -70°C) for at least 12 hours and then thaw them completely at room temperature.

    • After the final cycle, analyze the samples and compare the concentrations to baseline samples that have not undergone freeze-thaw cycles.

  • Long-Term Stability Assessment:

    • Store aliquots of the low and high QC samples at the intended long-term storage temperatures (e.g., -20°C and -70°C).

    • Analyze the samples at various time points (e.g., 1, 3, 6, 12 months).

    • Compare the concentrations to baseline samples stored at the same conditions for the shortest duration.

Analytical Method

The quantification of this compound is typically performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[2][3][4]

Visualizations

Metabolic Pathway of Erlotinib to this compound

erlotinib_metabolism Erlotinib Erlotinib Hydroxyerlotinib This compound (OSI-420) Erlotinib->Hydroxyerlotinib Hydroxylation CYP3A4 CYP3A4 CYP3A4->Erlotinib Primary metabolizing enzyme stability_workflow cluster_prep Sample Preparation cluster_stability Stability Conditions cluster_analysis Analysis Collect_Blood Collect Whole Blood (EDTA tubes) Centrifuge Centrifuge at 4°C Collect_Blood->Centrifuge Separate_Plasma Separate Plasma Centrifuge->Separate_Plasma Spike Spike with this compound (QC Samples) Separate_Plasma->Spike Aliquots Create Aliquots Spike->Aliquots Bench_Top Bench-Top (Room Temp) Aliquots->Bench_Top Freeze_Thaw Freeze-Thaw Cycles (-20°C / -70°C) Aliquots->Freeze_Thaw Long_Term Long-Term Storage (-20°C / -70°C) Aliquots->Long_Term Sample_Extraction Sample Extraction Bench_Top->Sample_Extraction Freeze_Thaw->Sample_Extraction Long_Term->Sample_Extraction LCMS_Analysis LC-MS/MS Analysis Sample_Extraction->LCMS_Analysis Data_Comparison Compare to Baseline LCMS_Analysis->Data_Comparison

References

Technical Support Center: Storage and Handling of 2-Hydroxyerlotinib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of 2-Hydroxyerlotinib to prevent its degradation. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1] Room temperature is generally acceptable for short-term storage.[2] For long-term storage, refer to the specific recommendations on the product's certificate of analysis. Avoid exposure to light and moisture.

Q2: What are the likely causes of this compound degradation?

A2: Based on the known degradation pathways of the parent compound, Erlotinib, this compound is likely susceptible to degradation under the following conditions:

  • Hydrolysis: Exposure to acidic or alkaline conditions can lead to the breakdown of the molecule.[3]

  • Oxidation: The presence of oxidizing agents can cause chemical changes.[3]

  • Photolysis: Exposure to light, particularly UV light, may induce degradation.[4]

Q3: How can I detect degradation of my this compound sample?

A3: Degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from its degradation products and allow for their quantification. The appearance of new peaks or a decrease in the peak area of this compound in the chromatogram are indicative of degradation.

Q4: What should I do if I suspect my this compound has degraded?

A4: If you suspect degradation, it is crucial to re-analyze the sample using a validated stability-indicating analytical method. Do not use the degraded sample for experiments, as the presence of impurities can lead to inaccurate and unreliable results. It is recommended to discard the compromised batch and obtain a fresh supply.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results Degradation of this compound leading to reduced potency or the presence of interfering substances.Verify the purity of your this compound sample using a suitable analytical method like HPLC. Ensure that the storage conditions have been appropriate.
Changes in physical appearance (e.g., color change) Potential chemical degradation of the compound.Do not use the material. Document the changes and contact the supplier for guidance. A thorough analytical investigation should be performed.
Poor solubility The presence of insoluble degradation products.Attempt to dissolve a small amount in the intended solvent. If solubility is an issue, it may indicate degradation. Confirm with analytical testing.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 1N HCl and heat at 80°C for 2 hours.

  • Base Hydrolysis: Mix the stock solution with 1N NaOH and heat at 80°C for 2 hours.

  • Oxidative Degradation: Treat the stock solution with 30% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound to UV light (254 nm) and fluorescent light for a specified duration as per ICH guidelines.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration and analyze by a validated HPLC or LC-MS method.

  • Analyze a non-stressed control sample for comparison.

Protocol 2: Long-Term Stability Study

This protocol is designed to determine the shelf-life and recommended storage conditions for this compound.

1. Sample Preparation and Packaging:

  • Use at least three primary batches of this compound.

  • Package the samples in the same container-closure system proposed for marketing and storage.[5][6]

2. Storage Conditions:

  • Store the samples under long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (e.g., 40°C/75% RH) conditions as per ICH guidelines.[7]

3. Testing Frequency:

  • Test the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).

4. Analytical Tests:

  • At each time point, test the samples for appearance, assay, degradation products, and other relevant quality attributes.

Quantitative Data Summary

The following tables represent hypothetical data from a stability study of this compound.

Table 1: Forced Degradation Study Results

Stress Condition% DegradationNumber of Degradation Products
1N HCl, 80°C, 2h15.2%2
1N NaOH, 80°C, 2h25.8%3
30% H₂O₂, RT, 24h8.5%1
105°C, 24h2.1%1
Photolytic (UV)5.6%2

Table 2: Long-Term Stability Study at 25°C/60% RH

Time (Months)Assay (%)Total Degradation Products (%)
099.8%0.15%
399.7%0.18%
699.5%0.22%
1299.2%0.35%
2498.5%0.68%

Visualizations

Degradation_Pathway This compound This compound Hydrolysis_Products Hydrolysis_Products This compound->Hydrolysis_Products  Acid/Base   Oxidation_Product Oxidation_Product This compound->Oxidation_Product  Oxidizing Agent   Photodegradation_Products Photodegradation_Products This compound->Photodegradation_Products  Light  

Caption: Hypothetical degradation pathways of this compound.

Stability_Testing_Workflow cluster_0 Planning cluster_1 Execution cluster_2 Analysis & Reporting Protocol_Development Protocol_Development Batch_Selection Batch_Selection Protocol_Development->Batch_Selection Sample_Storage Sample_Storage Batch_Selection->Sample_Storage Timepoint_Pulling Timepoint_Pulling Sample_Storage->Timepoint_Pulling Analytical_Testing Analytical_Testing Timepoint_Pulling->Analytical_Testing Data_Analysis Data_Analysis Analytical_Testing->Data_Analysis Report_Generation Report_Generation Data_Analysis->Report_Generation

Caption: General workflow for a long-term stability study.

References

Technical Support Center: 2-Hydroxyerlotinib Metabolism Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxyerlotinib (OSI-420) metabolism assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its metabolism important?

A1: this compound, also known as O-desmethyl erlotinib or OSI-420, is the primary and pharmacologically active metabolite of erlotinib. Erlotinib is a tyrosine kinase inhibitor used in cancer therapy that targets the Epidermal Growth Factor Receptor (EGFR). The formation of this compound is a critical step in the drug's elimination and its plasma concentration can influence both the therapeutic efficacy and potential toxicity of erlotinib treatment.[1] Understanding the variability in its metabolism is crucial for predicting drug response and managing drug-drug interactions.

Q2: Which cytochrome P450 (CYP) enzymes are primarily responsible for the formation of this compound?

A2: The metabolism of erlotinib to this compound is predominantly mediated by CYP3A4 and CYP3A5 in the liver.[2] CYP1A1 and CYP1A2 also contribute to its metabolism.[1] Extra-hepatic metabolism can be mediated by CYP3A4 in the intestine, CYP1A1 in the lungs, and CYP1B1 in tumor tissue.[1]

Q3: What are the common in vitro systems used to study this compound formation?

A3: Common in vitro systems include human liver microsomes (HLM), which are rich in CYP enzymes, and recombinant human CYP enzymes expressed in systems like baculovirus or E. coli cells.[3] Hepatocytes (fresh or cryopreserved) are also used as they contain a more complete set of phase I and phase II metabolic enzymes and cofactors.

Q4: Where can I obtain a standard for this compound (OSI-420)?

A4: this compound (OSI-420) as a reference standard can be purchased from various commercial suppliers that specialize in chemical reagents and pharmaceutical standards.[4][5]

Troubleshooting Guides

Issue 1: High Variability in Metabolite Formation Rates Between Experiments

Possible Causes and Solutions:

CauseRecommended Action
Inconsistent Cofactor Concentration/Stability NADPH is a critical cofactor for CYP-mediated metabolism and is prone to degradation. Prepare fresh NADPH solutions for each experiment. Ensure the final concentration of the NADPH regenerating system (e.g., G6P, G6PDH) or NADPH itself is consistent across all wells.
Variability in Microsome Lots Different lots of pooled human liver microsomes can exhibit significant variability in enzyme activity.[6][7][8][9] Qualify new lots by testing them with a known substrate for the relevant CYP enzymes (e.g., midazolam for CYP3A4, phenacetin for CYP1A2) and comparing the activity to previous lots.
Inconsistent Incubation Conditions Ensure precise and consistent incubation times, temperature (37°C), and shaking speed. Small variations can significantly impact enzyme kinetics. Use a pre-incubation step to allow all components except the cofactor to reach 37°C before initiating the reaction.
Buffer Composition Effects The type and concentration of the buffer can significantly impact CYP activity. For instance, CYP1A2 activity can be much higher in phosphate buffer compared to Tris-HCl. Standardize the buffer system (e.g., 100 mM potassium phosphate buffer, pH 7.4) and ensure its consistency across experiments.
Pipetting Errors Inaccurate pipetting, especially of enzymes, substrate, or cofactors, can introduce significant variability. Use calibrated pipettes and consider using automated liquid handlers for high-throughput assays.
Issue 2: Lower Than Expected or No Metabolite Detected by LC-MS/MS

Possible Causes and Solutions:

CauseRecommended Action
Inactive Enzyme Preparation Microsomes may have lost activity due to improper storage or handling (e.g., repeated freeze-thaw cycles). Always store microsomes at -80°C and thaw them on ice immediately before use. Include a positive control substrate to verify enzyme activity.
Sub-optimal Substrate Concentration If the erlotinib concentration is too far below the Michaelis constant (Km), the rate of metabolite formation may be too low to detect. Conversely, very high concentrations can lead to substrate inhibition. Run a preliminary experiment with a range of erlotinib concentrations to determine the optimal concentration for your assay.
Poor Ionization or Fragmentation in MS This compound may not ionize or fragment efficiently under the chosen mass spectrometry conditions. Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature) and collision energy for the specific m/z transitions of erlotinib and this compound.
Matrix Effects Components from the incubation matrix (e.g., buffer salts, proteins) can suppress the ionization of the analyte in the mass spectrometer.[10][11] Perform a post-column infusion study to assess matrix effects. If significant suppression is observed, improve the sample clean-up procedure (e.g., use solid-phase extraction instead of simple protein precipitation).
Analyte Instability This compound may be unstable in the sample matrix post-collection. Keep samples on ice or at 4°C after stopping the reaction and before analysis. Evaluate the stability of the analyte in the final sample solvent over time.
Issue 3: Inconsistent or Unreliable Quantitative Results

Possible Causes and Solutions:

CauseRecommended Action
Lack of a Stable Isotope-Labeled Internal Standard A stable isotope-labeled (SIL) internal standard (e.g., erlotinib-d6) is crucial for correcting for variability in sample preparation and matrix effects.[8] If a SIL-IS for this compound is unavailable, use a structural analog that co-elutes and has similar ionization properties.
Interference from Isomeric Metabolites Erlotinib has other isomeric O-desmethyl metabolites, such as OSI-413. Ensure your chromatographic method can adequately separate this compound (OSI-420) from these isomers to prevent inaccurate quantification.[12]
Improper Calibration Curve Prepare calibration standards in the same matrix as the study samples (matrix-matched calibration) to account for matrix effects. Ensure the concentration range of the calibration curve brackets the expected concentrations in the samples.
Carryover in the LC System Erlotinib and its metabolites can be "sticky" and cause carryover between injections, leading to artificially high results in subsequent samples.[13] Optimize the autosampler wash procedure and inject blank samples between high-concentration samples to check for carryover.
Non-linear Detector Response At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response. If saturation is observed, dilute the samples to fall within the linear range of the detector.

Data Presentation

Table 1: Kinetic Parameters for Erlotinib Metabolism to this compound (OSI-420) by Recombinant Human CYP Isoforms.

CYP IsoformKm (μM)Vmax (pmol/min/pmol CYP)
CYP3A4220.09 (min⁻¹) *
CYP3A5400.18 (min⁻¹) *
CYP1A1--
CYP1A2--

*Note: Vmax values are reported as k_inact (inactivation rate) from a study on CYP inactivation by erlotinib, which can be an approximation of the maximal rate of metabolism under these specific experimental conditions.[14] Data for CYP1A1 and CYP1A2 were not explicitly provided in the search results in this format.

Experimental Protocols

Protocol: In Vitro Metabolism of Erlotinib using Human Liver Microsomes

1. Materials:

  • Human Liver Microsomes (HLM)

  • Erlotinib

  • This compound (OSI-420) analytical standard

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Magnesium Chloride (MgCl₂)

  • NADPH Regenerating System (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+) or NADPH

  • Acetonitrile (ACN) with an appropriate internal standard

  • 96-well plates

  • Incubator/shaker

2. Procedure:

  • Preparation of Reagents:

    • Thaw HLM on ice. Dilute to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.[1]

    • Prepare a stock solution of erlotinib in a suitable solvent (e.g., DMSO) and then dilute it to the working concentration in phosphate buffer. The final organic solvent concentration in the incubation should be low (e.g., <0.5% for DMSO).[3]

    • Prepare the NADPH regenerating system or NADPH solution in cold phosphate buffer.[15]

  • Incubation:

    • In a 96-well plate, add the HLM suspension, MgCl₂ solution, and erlotinib solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • Incubate at 37°C with shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction at each time point by adding a cold stop solution (e.g., 2-3 volumes of ACN containing an internal standard).

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.[15]

  • LC-MS/MS Analysis:

    • Analyze the samples for the remaining concentration of erlotinib and the formation of this compound using a validated LC-MS/MS method.

    • The multiple reaction monitoring (MRM) transitions for erlotinib are typically m/z 394.2 > 278.1 and for this compound (OSI-420) are m/z 380.2 > 278.2.[8][12]

Visualizations

erlotinib_metabolism_workflow cluster_prep 1. Reagent Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis prep_erlotinib Prepare Erlotinib Stock Solution mix Combine HLM, Erlotinib, and Buffer prep_erlotinib->mix prep_hlm Prepare HLM Suspension prep_hlm->mix prep_nadph Prepare NADPH Solution start_reaction Initiate with NADPH prep_nadph->start_reaction pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction incubate Incubate at 37°C (Time Course) start_reaction->incubate terminate Terminate Reaction (Cold ACN + IS) incubate->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (Quantify Erlotinib & OSI-420) supernatant->lcms

Caption: Experimental workflow for an in vitro erlotinib metabolism assay.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Erlotinib Erlotinib Erlotinib->EGFR Inhibits Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Recruits PI3K PI3K Dimerization->PI3K Activates STAT STATs Dimerization->STAT Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Regulates Gene Expression for

Caption: Simplified EGFR signaling pathway and the inhibitory action of Erlotinib.

References

Quality Control for 2-Hydroxyerlotinib Reference Standards: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control of 2-Hydroxyerlotinib reference standards. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is a qualified reference standard important?

This compound is a metabolite of Erlotinib, a tyrosine kinase inhibitor used in cancer therapy. Erlotinib targets the epidermal growth factor receptor (EGFR), and its metabolism is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4, with contributions from CYP1A1, CYP1A2, and CYP2C8.[1] The resulting metabolites, including this compound, are crucial for understanding the drug's overall pharmacokinetic and pharmacodynamic profile. A highly pure and well-characterized reference standard of this compound is essential for the accurate quantification in biological matrices, identification of impurities, and for use as a comparator in various analytical assays.

Q2: What are the key analytical techniques for assessing the quality of a this compound reference standard?

The primary analytical techniques for quality control of a this compound reference standard include:

  • High-Performance Liquid Chromatography (HPLC): To determine purity and identify any related impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight and structural identity, often coupled with HPLC (LC-MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural elucidation and confirm the chemical structure.

  • Thermogravimetric Analysis (TGA): To determine the water content.

  • Elemental Analysis: To confirm the elemental composition.

Q3: What are some potential impurities that could be present in a this compound reference standard?

Impurities in a this compound reference standard can originate from the synthesis of the parent drug, Erlotinib, or from the specific synthesis of the metabolite itself. Potential impurities could be isomers, degradation products, or residual starting materials. For instance, in the synthesis of Erlotinib, impurities such as 7-(2-chloroethoxy)-N-(3-ethynylphenyl)-6-(2-methoxyethoxy)quinazoline-4-amine and its structural isomer have been identified. While specific impurities for this compound synthesis are not widely reported, analogous process-related impurities should be considered and controlled.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound reference standards.

HPLC Analysis Issues
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH; Column degradation; Sample overload.Optimize mobile phase pH to ensure proper ionization of this compound. Use a new column or a guard column. Reduce the sample concentration or injection volume.
Ghost Peaks Impurities in the mobile phase or sample carryover.Use high-purity solvents and freshly prepared mobile phase. Implement a robust needle wash protocol on the autosampler.
Inconsistent Retention Times Fluctuation in mobile phase composition or temperature; Pump malfunction.Ensure proper mixing and degassing of the mobile phase. Use a column oven to maintain a consistent temperature. Check the HPLC pump for leaks and ensure it is delivering a constant flow rate.
Baseline Noise or Drift Contaminated mobile phase or detector issues.Filter and degas the mobile phase. Clean the detector flow cell. Ensure the lamp has sufficient energy.
Mass Spectrometry Analysis Issues
Issue Potential Cause Troubleshooting Steps
Low Signal Intensity Poor ionization of this compound; Ion suppression from matrix components.Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows). Ensure proper sample clean-up to remove interfering substances.
Inaccurate Mass Measurement Instrument not properly calibrated.Calibrate the mass spectrometer using a known standard with a mass close to that of this compound.
Unexpected Fragments In-source fragmentation or presence of impurities.Optimize source conditions to minimize in-source fragmentation. Analyze the sample by high-resolution mass spectrometry to differentiate between fragments and impurities.

Experimental Protocols

HPLC-UV Method for Purity Assessment of this compound

This protocol is adapted from established methods for Erlotinib and its metabolites.

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient mixture of Acetonitrile and a buffer such as 20mM ammonium acetate (pH 4.5).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at approximately 248 nm and 331 nm.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or a mixture of the mobile phase).

    • Dilute to a final concentration within the linear range of the detector (e.g., 10-100 µg/mL).

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (diluent) to ensure no interfering peaks are present.

    • Inject the prepared sample solution.

    • Record the chromatogram and integrate the peak areas.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks.

Mass Spectrometry for Identity Confirmation
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for this class of compounds.

  • Procedure:

    • Infuse a dilute solution of the this compound reference standard directly into the mass spectrometer or perform an LC-MS analysis.

    • Acquire the full scan mass spectrum to determine the accurate mass of the protonated molecule [M+H]⁺.

    • Perform tandem MS (MS/MS) on the precursor ion to obtain a characteristic fragmentation pattern. The fragmentation of the parent compound, Erlotinib, typically involves losses of side chains. Similar fragmentation pathways can be expected for this compound.

NMR Spectroscopy for Structural Confirmation
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve an appropriate amount of the this compound reference standard in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Experiments:

    • ¹H NMR: To observe the proton signals and their couplings.

    • ¹³C NMR: To observe the carbon signals.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the overall structure.

Visualizations

erlotinib_metabolism Erlotinib Erlotinib Metabolite1 O-desmethylerlotinib (OSI-420) Erlotinib->Metabolite1 CYP3A4/1A2 Metabolite2 This compound Erlotinib->Metabolite2 CYP3A4/1A1 Other Other minor metabolites Erlotinib->Other CYPs Metabolite3 Carboxylic acid metabolite Metabolite1->Metabolite3 Oxidation

Caption: Simplified metabolic pathway of Erlotinib.

egfr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras activates PI3K PI3K EGFR->PI3K activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Erlotinib Erlotinib/ This compound Erlotinib->EGFR inhibits EGF EGF (Ligand) EGF->EGFR

Caption: Erlotinib's mechanism of action via the EGFR signaling pathway.

qc_workflow start Receive this compound Reference Standard Lot visual Visual Inspection (Appearance, Color) start->visual hplc HPLC Purity visual->hplc ms Mass Spectrometry (Identity) hplc->ms fail Fail hplc->fail < Specification nmr NMR (Structure) ms->nmr ms->fail Incorrect Mass pass Pass nmr->pass nmr->fail Incorrect Structure release Release for Use pass->release investigate Investigate & Troubleshoot fail->investigate quarantine Quarantine Lot investigate->quarantine

Caption: Quality control workflow for this compound reference standards.

References

Technical Support Center: Quantification of 2-Hydroxyerlotinib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves in the quantification of 2-Hydroxyerlotinib.

Troubleshooting Guide: Calibration Curve Issues

This guide addresses common problems encountered during the development and use of calibration curves for the quantification of this compound, a major metabolite of Erlotinib.

Question: My calibration curve for this compound is non-linear. What are the possible causes and solutions?

Answer:

Non-linearity in your calibration curve can stem from several factors. Here's a systematic approach to troubleshoot this issue:

Potential Causes & Solutions:

Potential CauseRecommended Action
Detector Saturation Dilute your higher concentration standards and re-inject. If linearity is achieved at lower concentrations, this indicates detector saturation. Adjust the calibration range accordingly.
Inappropriate Calibration Model The relationship between concentration and response may not be linear across a wide range. For this compound, a quadratic regression model with a weighting factor (e.g., 1/x or 1/x²) might provide a better fit, especially if you observe heteroscedasticity (increasing variance with increasing concentration).
Pipetting or Dilution Errors Prepare fresh calibration standards from your stock solution, paying close attention to pipetting techniques. Use calibrated pipettes and perform serial dilutions carefully.
Matrix Effects Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound, leading to a non-linear response.[1] To mitigate this, optimize your sample preparation method (see detailed protocol below) or use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte.
Analyte Instability This compound may be unstable in the prepared standards or processed samples. Ensure that standards are prepared fresh and stored appropriately (e.g., at -20°C or -80°C). Evaluate the stability of the analyte under different conditions (e.g., bench-top, freeze-thaw cycles).

Question: I'm observing high variability and poor precision in my low concentration calibration standards. What should I do?

Answer:

Poor performance at the lower limit of quantification (LLOQ) is a common challenge. Here are some troubleshooting steps:

Potential Causes & Solutions:

Potential CauseRecommended Action
Low Signal-to-Noise Ratio (S/N) Optimize the mass spectrometer settings to enhance the signal for this compound. This may include adjusting the collision energy, declustering potential, and other ion source parameters. Ensure your LLOQ has a S/N ratio of at least 10.
Inadequate Sample Clean-up Residual matrix components can significantly impact the precision at low concentrations. Improve your sample preparation method by using techniques like solid-phase extraction (SPE) or supported liquid extraction (SLE) for a cleaner extract.
Internal Standard (IS) Variability If you are using an internal standard, ensure it is added consistently to all samples and standards. The response of the IS should be stable across the entire analytical run. A stable isotope-labeled internal standard for this compound or a structural analog that behaves similarly during extraction and ionization is highly recommended.[2]
Carryover Inject a blank sample after the highest concentration standard to check for carryover. If significant carryover is observed, optimize the wash steps in your autosampler and chromatographic method.

Question: My quality control (QC) samples are failing, but my calibration curve looks good. What could be the problem?

Answer:

Discrepancies between a good calibration curve and failing QCs often point to issues with the QC sample preparation or matrix effects that differ between the standard matrix and the QC sample matrix.

Potential Causes & Solutions:

Potential CauseRecommended Action
QC Sample Preparation Error Prepare a fresh batch of QC samples from a separate stock solution than the one used for the calibration standards to rule out errors in the initial stock concentration.
Matrix Differences Ensure that the matrix used for preparing your calibration standards is the same as the matrix of your QC samples and, importantly, your study samples. Different lots of biological matrix can have varying levels of endogenous interferences.
Analyte Stability in Matrix Assess the long-term and freeze-thaw stability of this compound in the biological matrix. The analyte may be degrading in your QC samples over time.
Inconsistent Extraction Recovery Evaluate the extraction recovery of this compound at different QC levels. Inconsistent recovery can lead to inaccurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is a typical linear range for the quantification of this compound in human plasma?

A1: Based on published literature, a typical linear range for the quantification of this compound (often referred to as OSI-420) in human plasma using LC-MS/MS is from 0.5 ng/mL to 500 ng/mL.[2] Some methods have reported ranges of 2-100 ng/mL.[1] The specific range should be validated for your particular instrument and method.

Q2: What are the acceptance criteria for a calibration curve for this compound in a regulated bioanalytical method?

A2: According to regulatory guidelines (e.g., FDA and EMA), the following criteria are generally applied:

  • Correlation Coefficient (r²): Should be ≥ 0.99.

  • Accuracy: The back-calculated concentration of each calibration standard should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.

  • Precision: The coefficient of variation (%CV) for each calibration point should not exceed 15%, except for the LLOQ, which should not exceed 20%.

  • Number of Standards: At least 75% of the non-zero calibration standards must meet the accuracy criteria.

Q3: What is a suitable internal standard (IS) for this compound quantification?

A3: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., this compound-d3). However, this may not be commercially available. A deuterated analog of the parent drug, such as Erlotinib-d6, is a commonly used and acceptable alternative for the simultaneous quantification of Erlotinib and its metabolites.[1] Alternatively, a structural analog with similar physicochemical properties can be used, but it must be demonstrated to track the analyte's behavior during sample processing and analysis.

Q4: How can I assess and minimize matrix effects for this compound analysis?

A4: Matrix effects can be evaluated by comparing the response of this compound in a post-extraction spiked sample (blank matrix extract with analyte added) to the response of the analyte in a neat solution at the same concentration. To minimize matrix effects:

  • Optimize Chromatography: Ensure chromatographic separation of this compound from co-eluting matrix components.

  • Improve Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or supported liquid extraction (SLE).

  • Use a Stable Isotope-Labeled Internal Standard: A SIL-IS that co-elutes with this compound is the most effective way to compensate for matrix effects.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of this compound (OSI-420) by LC-MS/MS.

Table 1: Calibration Curve Parameters

ParameterTypical Value/RangeReference
Linearity Range (ng/mL)0.5 - 500[2]
2 - 100[1]
Regression ModelLinear or Quadratic (weighted 1/x or 1/x²)
Correlation Coefficient (r²)≥ 0.99

Table 2: Acceptance Criteria for Precision and Accuracy

Analyte LevelPrecision (%CV)Accuracy (% Bias)
LLOQ≤ 20%± 20%
Low, Medium, High QC≤ 15%± 15%

Table 3: Example Performance Data from a Validated Method

AnalyteConcentration Range (ng/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (% of nominal)Extraction Recovery (%)
This compound (OSI-420)0.5 - 500< 14% (17% at LLOQ)< 14%86% - 114%> 99%

Experimental Protocol: Calibration Curve Preparation for this compound in Human Plasma

This protocol outlines the preparation of calibration standards for the quantification of this compound in human plasma using LC-MS/MS.

1. Materials and Reagents:

  • This compound (OSI-420) reference standard

  • Erlotinib-d6 (or other suitable internal standard)

  • HPLC-grade methanol and acetonitrile

  • Formic acid (LC-MS grade)

  • Control human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Calibrated pipettes and appropriate laboratory glassware

2. Preparation of Stock and Working Solutions:

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in methanol to obtain a final concentration of 1 mg/mL.

  • Working Stock Solutions: Perform serial dilutions of the primary stock solution with 50:50 (v/v) methanol:water to prepare a series of working stock solutions at concentrations appropriate for spiking into the plasma matrix.

  • Internal Standard (IS) Working Solution: Prepare a working solution of Erlotinib-d6 in methanol at a concentration that yields a consistent and appropriate response in the LC-MS/MS system (e.g., 100 ng/mL).

3. Preparation of Calibration Standards in Plasma:

  • Spike appropriate volumes of the working stock solutions into aliquots of control human plasma to achieve the desired final concentrations for the calibration curve. A typical 8-point calibration curve for this compound could have the following concentrations: 0.5, 1, 5, 10, 50, 100, 250, and 500 ng/mL.

  • Ensure the volume of the spiking solution is minimal (e.g., <5% of the total plasma volume) to avoid altering the matrix composition significantly.

  • Vortex each calibration standard thoroughly.

4. Sample Preparation (Protein Precipitation Method):

  • To 100 µL of each plasma calibration standard, add 10 µL of the IS working solution.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.

  • Vortex vigorously for 1-2 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase-compatible solvent (e.g., 100 µL of 50:50 methanol:water).

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

5. LC-MS/MS Analysis:

  • Analyze the calibration standards from the lowest to the highest concentration.

  • Construct the calibration curve by plotting the peak area ratio (this compound / Internal Standard) against the nominal concentration of this compound.

  • Apply the most appropriate regression model (e.g., linear or quadratic with weighting).

Visualizations

Calibration_Curve_Troubleshooting_Workflow start Start: Calibration Curve Issue d1 Is the curve non-linear? start->d1 end_pass Calibration Curve Passes end_fail Further Investigation Required d2 Poor precision at low concentrations? d1->d2 No a1_1 Check for Detector Saturation d1->a1_1 Yes d3 QC samples failing? d2->d3 No a2_1 Optimize MS/MS Parameters (S/N) d2->a2_1 Yes d3->end_pass No a3_1 Re-prepare QC Samples (Separate Stock) d3->a3_1 Yes a1_2 Evaluate Alternative Regression Models a1_1->a1_2 a1_3 Re-prepare Standards (Check Pipetting) a1_2->a1_3 a1_4 Investigate Matrix Effects a1_3->a1_4 a1_4->d2 a2_2 Improve Sample Clean-up a2_1->a2_2 a2_3 Verify Internal Standard Performance a2_2->a2_3 a2_4 Check for Carryover a2_3->a2_4 a2_4->d3 a3_2 Verify Matrix Consistency a3_1->a3_2 a3_3 Assess Analyte Stability in Matrix a3_2->a3_3 a3_3->end_fail

Caption: Troubleshooting workflow for calibration curve issues.

Experimental_Workflow prep_stock Prepare Stock & Working Solutions prep_cal Spike Plasma to Create Calibration Standards prep_stock->prep_cal add_is Add Internal Standard prep_cal->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifuge protein_precip->centrifuge extract_supernatant Extract Supernatant centrifuge->extract_supernatant evaporate Evaporate to Dryness extract_supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject analyze Analyze Data & Construct Curve inject->analyze

Caption: Experimental workflow for calibration curve preparation.

References

Technical Support Center: 2-Hydroxyerlotinib Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analytical methods for 2-Hydroxyerlotinib, a key metabolite of Erlotinib.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the quantitative analysis of this compound, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Issue/Symptom Potential Cause Recommended Action
No or Low Signal for this compound Sample Degradation: this compound may be unstable under certain storage or handling conditions.Ensure samples are stored at or below -30°C.[1] Perform stability tests, including freeze-thaw cycles and bench-top stability, to assess analyte integrity.
Improper Sample Preparation: Inefficient extraction or protein precipitation can lead to low recovery.Optimize the protein precipitation step. A simple crash with acetonitrile has been shown to be effective.[1] Ensure complete protein removal to prevent column clogging and ion suppression.
Mass Spectrometer Settings: Incorrect precursor/product ion transitions or suboptimal source parameters.Verify the MRM transitions for this compound. While specific transitions for this compound are not always detailed in literature, a common approach is to use a reference standard to optimize these parameters.
LC Method Issues: Poor chromatographic retention or elution outside the acquisition window.Ensure the analytical column is appropriate for the analyte's polarity. A C18 column is commonly used. Check the mobile phase composition and gradient profile to ensure proper retention and peak shape.
High Signal Variability or Poor Reproducibility Matrix Effects: Ion suppression or enhancement due to co-eluting endogenous components from the biological matrix (e.g., plasma, urine).To assess matrix effects, compare the peak areas of this compound spiked into blank plasma extracts with the peak areas of the analyte in a neat solution.[1] If significant matrix effects are observed, consider more rigorous sample clean-up (e.g., solid-phase extraction) or chromatographic modifications to separate the analyte from interfering components.
Internal Standard (IS) Issues: The internal standard may not adequately compensate for variability.Use a stable isotope-labeled internal standard (SIL-IS) for Erlotinib, if available, as it will have very similar chromatographic and mass spectrometric behavior to the analyte and its metabolites.
Inconsistent Sample Processing: Variations in extraction time, temperature, or solvent volumes.Standardize all sample preparation steps. Use automated liquid handlers if available to improve precision.
Peak Tailing or Splitting Column Contamination or Degradation: Buildup of matrix components on the column or degradation of the stationary phase.Implement a column washing step after each run. If performance does not improve, replace the guard column or the analytical column.
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of the analyte.Adjust the mobile phase pH to optimize peak shape. A pH that ensures the analyte is in a single ionic form is generally preferred.
Injection of Sample in a Stronger Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.If possible, reconstitute the final extract in a solvent that is similar in composition to the initial mobile phase.
Interference Peaks Isobaric Interference: Other Erlotinib metabolites or endogenous compounds may have the same nominal mass as this compound.While specific isobaric interferences for this compound are not extensively documented, Erlotinib undergoes metabolism to several other hydroxylated and demethylated species.[1] High-resolution mass spectrometry can help differentiate between compounds with the same nominal mass. Chromatographic separation is also crucial.
Co-administered Drugs: Other medications taken by the patient could interfere with the analysis.Review the patient's medication list. If a potential interference is suspected, obtain a standard of the co-administered drug and its major metabolites to check for co-elution and mass spectral overlap.
Contamination: Contamination from collection tubes, solvents, or labware.Use high-purity solvents and pre-screen all labware for potential contaminants.

Frequently Asked Questions (FAQs)

Q1: What is a reliable and validated method for the analysis of this compound?

A1: A published LC-MS/MS method allows for the semi-quantitative determination of this compound (referred to as M16) in human plasma.[1] This method utilizes a simple protein precipitation with acetonitrile for sample preparation and a 4.5-minute analytical run time.[1]

Q2: How should I address potential matrix effects when analyzing this compound in plasma?

A2: Matrix effects, which can cause ion suppression or enhancement, should be evaluated during method validation. This can be done by comparing the response of the analyte in a post-extraction spiked blank matrix sample to the response in a neat standard solution.[1] To mitigate matrix effects, you can try to improve the sample clean-up procedure (e.g., using solid-phase extraction), dilute the sample, or modify the chromatographic conditions to separate this compound from the interfering matrix components.

Q3: What are the key stability considerations for this compound in biological samples?

A3: Based on studies of Erlotinib and its metabolites, it is recommended to store plasma samples at -30°C or lower to ensure stability.[1] Stability should be assessed through freeze-thaw cycles and by evaluating the stability of processed samples stored in the autosampler.[1]

Q4: Are there known isobaric interferences for this compound?

A4: Erlotinib is metabolized into numerous compounds, including other hydroxylated and O-demethylated species.[1] While specific isobaric interferences for this compound are not detailed in readily available literature, the potential for such interferences exists. A highly selective chromatographic method is essential to separate these closely related compounds. High-resolution mass spectrometry can also be a valuable tool to distinguish between isobaric species.

Q5: Can I quantify this compound using a calibration curve of another Erlotinib metabolite?

A5: One study reported the semi-quantitative determination of this compound by using the calibration curve of a different, commercially available metabolite.[1] However, for accurate quantification, it is always best to use a certified reference standard of this compound to prepare the calibration curve. If this is not feasible, the semi-quantitative approach should be thoroughly validated to understand its limitations and potential biases.[1]

Experimental Protocol: LC-MS/MS Analysis of this compound in Human Plasma

This protocol is based on the method described by Verheijen et al. (2021) for the semi-quantitative analysis of Erlotinib and its metabolites.[1]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add an appropriate volume of internal standard solution.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube or well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

Parameter Condition
LC System UHPLC system
Column C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation of Erlotinib and its metabolites
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be optimized using a this compound standard

3. Data Analysis

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the peak area ratio (Analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) is_add 2. Add Internal Standard plasma->is_add ppt 3. Protein Precipitation (Acetonitrile) is_add->ppt vortex 4. Vortex ppt->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant evaporate 7. Evaporate to Dryness supernatant->evaporate reconstitute 8. Reconstitute evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject separate 10. Chromatographic Separation inject->separate detect 11. Mass Spectrometric Detection separate->detect integrate 12. Peak Integration detect->integrate calculate 13. Calculate Peak Area Ratios integrate->calculate calibrate 14. Calibration Curve calculate->calibrate quantify 15. Quantify Concentration calibrate->quantify signaling_pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway EGFR->Ras_Raf_MEK_ERK Activates PI3K_Akt_mTOR PI3K-Akt-mTOR Pathway EGFR->PI3K_Akt_mTOR Activates Erlotinib Erlotinib Erlotinib->EGFR Inhibits Two_Hydroxyerlotinib This compound (Metabolite) Erlotinib->Two_Hydroxyerlotinib Metabolized to Cell_Pro Cell Proliferation, Survival, Angiogenesis Ras_Raf_MEK_ERK->Cell_Pro PI3K_Akt_mTOR->Cell_Pro logical_relationship cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Inaccurate_Results Inaccurate or Irreproducible Results Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Inaccurate_Results->Matrix_Effects Sample_Degradation Sample Degradation Inaccurate_Results->Sample_Degradation Interference Interference (Isobaric/Co-eluting) Inaccurate_Results->Interference Instrument_Issues Instrumental Issues Inaccurate_Results->Instrument_Issues Optimize_Cleanup Optimize Sample Cleanup Matrix_Effects->Optimize_Cleanup Modify_Chromo Modify Chromatography Matrix_Effects->Modify_Chromo Check_Stability Verify Sample Stability Sample_Degradation->Check_Stability Interference->Modify_Chromo HRMS Use High-Resolution MS Interference->HRMS System_Check Perform System Suitability Checks Instrument_Issues->System_Check

References

Technical Support Center: Extraction of 2-Hydroxyerlotinib from Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to enhance the recovery of 2-Hydroxyerlotinib from plasma samples.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the primary challenges in recovering this compound from plasma?

Recovering this compound, a metabolite of Erlotinib, presents several challenges. These include its high polarity, extensive binding to plasma proteins like albumin and alpha-1 acid glycoprotein (AAG), and potential for degradation during sample handling and extraction.[1][2] The complex nature of the plasma matrix can also lead to ion suppression or enhancement during LC-MS/MS analysis, a phenomenon known as matrix effects.[3][4]

Q2: Which extraction method is best for this compound?

There is no single "best" method, as the optimal choice depends on the specific requirements of the assay, such as required sensitivity, sample throughput, and available equipment. The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supported Liquid Extraction (SLE).[5][6] For the parent drug Erlotinib, SLE has been shown to provide nearly 100% recovery and very clean extracts.[5] Given the structural similarity, SPE and SLE are excellent starting points for optimizing the recovery of its more polar metabolite, this compound.

Q3: How does plasma protein binding affect recovery and how can it be mitigated?

A significant fraction of a drug or its metabolites can bind to plasma proteins, rendering it unavailable for extraction.[1] It is the unbound fraction that is pharmacologically active and available for analysis.[1] To mitigate this, strategies that disrupt protein-drug interactions are employed. This can include:

  • pH Adjustment: Changing the pH of the plasma sample can alter the ionization state of the analyte and the protein, reducing binding affinity.

  • Use of Organic Solvents: Solvents used in PPT, LLE, or as part of the SPE loading buffer (e.g., acetonitrile, methanol) denature proteins and release the bound analyte.[7]

  • Displacing Agents: Introducing a compound that competes for the same binding site on the protein can displace the target analyte, although this can complicate the analysis.

Q4: My analyte appears to be unstable in plasma. What can I do?

Analyte instability in plasma can be caused by enzymatic degradation, pH-mediated hydrolysis, or oxidation.[8][9] To ensure stability:

  • Immediate Processing: Process blood samples as quickly as possible after collection.

  • Temperature Control: Keep samples on ice during processing and store them at -70°C or lower for long-term stability.[10]

  • Enzyme Inhibitors: If enzymatic degradation is suspected, add specific inhibitors to the collection tubes.

  • pH Adjustment: Acidifying the plasma sample can sometimes prevent degradation, though this was not effective for all compounds and should be tested.[10]

  • Anticoagulant Choice: The choice of anticoagulant (e.g., EDTA, heparin) can sometimes influence analyte stability.[10]

Troubleshooting Guides

Problem 1: Low Recovery after Protein Precipitation (PPT)

Q: I performed a protein precipitation with acetonitrile, but my recovery of this compound is below 70%. What's going wrong?

Low recovery in PPT can be due to several factors. Since this compound is more polar than its parent compound, it may behave differently during extraction.

  • Co-Precipitation: The analyte might be getting trapped (adsorbed or occluded) in the precipitated protein pellet.

    • Solution: Optimize the precipitation solvent. While acetonitrile is common, methanol or a mixture of methanol and acetonitrile may be more effective.[11] Methanol typically results in a less dense, more flocculant precipitate, which may reduce analyte occlusion.[12] You can also try adjusting the pH of the sample before adding the solvent.

  • Insufficient Solvent Volume: An incorrect ratio of solvent to plasma can lead to incomplete protein precipitation and poor analyte partitioning.

    • Solution: A solvent-to-plasma ratio of 3:1 (v/v) is a standard starting point. Experiment with ratios from 2:1 to 4:1 to find the optimal condition for your analyte.

  • Precipitation Conditions: Temperature can influence the process.

    • Solution: Perform the precipitation at a low temperature (e.g., in an ice bath). This can improve the precipitation of proteins while keeping the analyte in solution. Vortex thoroughly and allow sufficient incubation time before centrifugation.

Problem 2: Inconsistent Results with Liquid-Liquid Extraction (LLE)

Q: My LLE recovery for this compound is highly variable between samples. What are the potential causes?

Inconsistent LLE results often point to issues with phase separation or pH control.

  • Emulsion Formation: The formation of a stable emulsion between the aqueous plasma and the organic solvent prevents clean phase separation and leads to variable recovery.

    • Solution: Try adding salt to the aqueous phase ("salting out") to increase its polarity and force separation.[13] Centrifuging at a higher speed or for a longer duration can also help break emulsions. Alternatively, consider Supported Liquid Extraction (SLE), which immobilizes the aqueous phase on a solid support, preventing emulsion formation entirely.[5]

  • Incorrect pH: The extraction efficiency of ionizable compounds like this compound is highly dependent on the pH of the aqueous phase.

    • Solution: Adjust the pH of the plasma sample to suppress the ionization of this compound, making it less polar and more extractable into the organic phase. As a hydroxylated amine, it will likely have a pKa associated with the quinazoline ring system. Adjusting the pH to be at least 2 units above this pKa will maximize its neutrality.

  • Solvent Choice: The polarity of the extraction solvent is critical.

    • Solution: A solvent like methyl tert-butyl ether (MTBE) is effective for Erlotinib.[5] For the more polar this compound, you may need a more polar solvent or a mixture, such as dichloromethane or ethyl acetate.

Problem 3: Poor Performance with Solid-Phase Extraction (SPE)

Q: I'm using a C18 SPE cartridge, but I'm either losing my analyte during the wash step or I can't elute it effectively. How can I fix this?

This is a common issue when the SPE method is not fully optimized for the analyte's specific properties.

  • Analyte Breakthrough (Loss during Wash): This occurs if the analyte is not retained strongly enough on the sorbent.

    • Solution 1 (Sorbent Choice): A standard C18 (reversed-phase) sorbent may not be ideal for a more polar compound. Consider a hydrophilic-lipophilic balanced (HLB) polymer-based sorbent, which provides better retention for a wider range of polarities.[14] A mixed-mode cation-exchange (MCX) sorbent could also be effective, retaining the analyte via both hydrophobic and ionic interactions.

    • Solution 2 (Wash Solvent): The organic content of your wash solvent may be too high, causing premature elution. Decrease the percentage of organic solvent (e.g., methanol, acetonitrile) in the wash buffer.

  • Poor Elution (Low Recovery in Final Extract): This happens when the analyte is too strongly bound to the sorbent.

    • Solution: Increase the strength of the elution solvent. This can be done by increasing the percentage of organic solvent. For mixed-mode sorbents, the elution solvent must also contain a component to disrupt the ionic interaction (e.g., adding a small amount of ammonia or formic acid, depending on the sorbent type).

Data and Protocols

Data Summary Tables

Table 1: Comparison of Extraction Recoveries for Erlotinib (Parent Drug) from Plasma

Extraction MethodElution/Extraction SolventMean Recovery (%)Reference
Supported Liquid Extraction (SLE)Methyl tert-butyl ether (MTBE)101.3%[5][15]
Liquid-Liquid Extraction (LLE)Methyl tert-butyl ether (MTBE)95.8%[5]
Protein Precipitation (PPT)Acetonitrile-Methanol-Formic Acid98.5%[5]
Note: This data is for the parent drug Erlotinib and serves as a strong starting point for developing a method for its hydroxylated metabolite.

Table 2: Troubleshooting Low Recovery

ObservationPotential CauseSuggested Solution(s)
Low recovery in all methods Analyte degradationProcess samples quickly on ice; add enzyme inhibitors; check stability over time at storage temperature.[8][9]
High protein bindingAdjust sample pH; use extraction techniques that denature proteins (PPT, SLE).
Pipetting/handling errorsUse calibrated pipettes; ensure complete transfer of volumes.
Low recovery in PPT Co-precipitation with proteinsTest different precipitation solvents (e.g., methanol); optimize solvent-to-plasma ratio; perform precipitation at low temperature.[11]
Low recovery in LLE/SLE Suboptimal pHAdjust pH of the aqueous sample to neutralize the analyte.[16]
Inappropriate solvent polarityTest solvents with different polarities (e.g., ethyl acetate, dichloromethane).[17]
Incomplete phase separation (LLE)Centrifuge longer/faster; add salt to the aqueous phase.[13]
Low recovery in SPE Analyte breakthrough during load/washUse a more retentive sorbent (e.g., HLB, mixed-mode); decrease organic content in wash solvent.[14]
Incomplete elutionIncrease organic content in elution solvent; add a pH modifier (acid/base) to the elution solvent to disrupt ionic interactions.[14]
Detailed Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 300 µL of ice-cold precipitation solvent (e.g., acetonitrile or methanol containing the internal standard).

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Supported Liquid Extraction (SLE)

This protocol is adapted from a validated method for Erlotinib.[5][15]

  • Pipette 100 µL of plasma sample into a tube.

  • Add 100 µL of a basifying agent (e.g., 5% ammonium hydroxide) to adjust the pH and disrupt protein binding. Vortex to mix.

  • Load the entire pre-treated sample onto a 96-well SLE plate.

  • Apply a brief pulse of low vacuum or positive pressure (2-5 psi) to initiate the flow of the sample into the sorbent material.

  • Allow the sample to adsorb for 5 minutes.

  • Dispense 800 µL of an appropriate elution solvent (e.g., methyl tert-butyl ether or ethyl acetate) into each well.

  • Allow the solvent to percolate through the sorbent bed via gravity for 5 minutes.

  • Apply positive pressure or vacuum to elute the entire extract into a collection plate.

  • Evaporate the extract to dryness and reconstitute as described in the PPT protocol.

Protocol 3: Solid-Phase Extraction (SPE) - (Using a Mixed-Mode Cation Exchange Sorbent)

  • Condition: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of deionized water through the cartridge.

  • Load:

    • Pre-treat 200 µL of plasma by adding 200 µL of 2% formic acid in water. Vortex and centrifuge to pellet any minor precipitates.

    • Load the supernatant onto the conditioned and equilibrated SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash:

    • Wash 1: Pass 1 mL of 2% formic acid in water to remove hydrophilic interferences.

    • Wash 2: Pass 1 mL of methanol to remove lipids and other hydrophobic interferences.

  • Elute:

    • Place a clean collection tube under the cartridge.

    • Apply 1 mL of elution solvent (e.g., 5% ammonium hydroxide in methanol) to elute the this compound.

  • Finalize: Evaporate the eluate to dryness and reconstitute as described in the PPT protocol.

Visualizations

Experimental_Workflow cluster_collection Sample Collection & Initial Processing cluster_extraction Extraction cluster_methods cluster_analysis Analysis CollectBlood Collect Whole Blood (e.g., K2EDTA tube) Centrifuge Centrifuge to Separate Plasma CollectBlood->Centrifuge <30 min @ 4°C ExtractionChoice Choose Method Centrifuge->ExtractionChoice PPT Protein Precipitation (PPT) ExtractionChoice->PPT Fast, Simple LLE Liquid-Liquid Extraction (LLE) ExtractionChoice->LLE Cleaner SPE Solid-Phase Extraction (SPE) ExtractionChoice->SPE Cleanest Analysis Evaporation, Reconstitution, & LC-MS/MS Analysis PPT->Analysis LLE->Analysis SPE->Analysis

Caption: General workflow for plasma sample preparation and analysis.

Troubleshooting_Workflow Start Start: Low or Inconsistent Recovery of this compound CheckDegradation Is analyte degradation a possibility? Start->CheckDegradation DegradationSolutions Review sample handling: - Process on ice - Minimize time before freezing - Check long-term stability CheckDegradation->DegradationSolutions Yes CheckMethod Which extraction method was used? CheckDegradation->CheckMethod No / Unsure IsPPT Protein Precipitation (PPT) CheckMethod->IsPPT IsLLE Liquid-Liquid / Supported Liquid Extraction (LLE/SLE) CheckMethod->IsLLE IsSPE Solid-Phase Extraction (SPE) CheckMethod->IsSPE PPTSolutions Potential Issue: Co-precipitation Solutions: 1. Change solvent (ACN -> MeOH) 2. Adjust solvent:plasma ratio 3. Precipitate at low temp (-20°C) IsPPT->PPTSolutions LLESolutions Potential Issues: Emulsion, pH Solutions: 1. Adjust sample pH to > pKa 2. Use 'salting out' for LLE 3. Switch to SLE to avoid emulsion 4. Test different organic solvents IsLLE->LLESolutions SPESolutions Potential Issues: Breakthrough, Elution Solutions: 1. Use HLB or Mixed-Mode sorbent 2. Decrease organic % in wash solvent 3. Increase organic % in elution solvent 4. Add pH modifier to elution solvent IsSPE->SPESolutions SPE_Workflow Condition 1. Condition Sorbent Equilibrate 2. Equilibrate Sorbent Condition->Equilibrate e.g., Methanol Load 3. Load Pre-treated Sample Equilibrate->Load e.g., Water Wash1 4. Wash 1 (Aqueous) Load->Wash1 Interferences Washed Out Wash2 5. Wash 2 (Organic) Wash1->Wash2 Interferences Washed Out Elute 6. Elute Analyte Wash2->Elute Analyte Remains Bound Final 7. Evaporate & Reconstitute Elute->Final Collect Analyte

References

Technical Support Center: Method Validation for 2-Hydroxyerlotinib Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the bioanalytical method validation of 2-Hydroxyerlotinib (OSI-420) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the key validation parameters I need to assess for a this compound bioanalytical method?

According to regulatory guidelines, a full validation of a bioanalytical method for this compound should include the assessment of selectivity, accuracy, precision, calibration curve range, lower limit of quantification (LLOQ), matrix effect, carry-over, dilution integrity, and stability.[1]

Q2: What is a common and effective sample preparation technique for this compound in plasma?

A simple and rapid protein precipitation method using acetonitrile is a commonly employed and effective technique for the extraction of this compound from plasma samples.[2][3][4] This "crash, dilute, and shoot" approach has been shown to be suitable for therapeutic drug monitoring (TDM).[2][3][4] Another viable option is liquid-liquid extraction (LLE) with a solvent mixture like hexane and ethyl acetate.[5]

Q3: What kind of analytical column is suitable for the chromatography of this compound?

A C18 reversed-phase column is a standard and effective choice for the chromatographic separation of this compound and its related compounds.[5]

Q4: How can I minimize the matrix effect in my this compound assay?

The matrix effect, which is the alteration of ionization efficiency by co-eluting substances, is a significant challenge in LC-MS/MS bioanalysis.[6] To minimize it, you can optimize your sample preparation method to ensure the effective removal of interfering endogenous components from the plasma.[7] Additionally, optimizing the chromatographic separation to separate this compound from matrix components is crucial. The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte can also help to compensate for matrix effects.

Q5: What are the acceptable limits for accuracy and precision during method validation?

For quality control (QC) samples, the mean concentration should be within ±15% of the nominal value, except for the LLOQ, where it should be within ±20%. The precision, expressed as the coefficient of variation (CV), should not exceed 15% for QC samples and 20% for the LLOQ.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column degradation- Incompatible injection solvent- Presence of active sites on the column- Replace the analytical column.- Ensure the injection solvent is similar in composition to the mobile phase.- Use a mobile phase additive (e.g., formic acid) to improve peak shape.
High Variability in Results (Poor Precision) - Inconsistent sample preparation- Fluctuation in MS source conditions- Unstable spray in the electrospray source- Ensure consistent and precise pipetting during sample preparation.- Allow the mass spectrometer to stabilize before analysis.- Check the spray needle for blockages and ensure a consistent, fine spray.
Inaccurate Results - Improperly prepared calibration standards- Matrix effects (ion suppression or enhancement)- Instability of the analyte in the matrix- Prepare fresh calibration standards and verify their concentrations.- Evaluate and mitigate matrix effects (see FAQ 4).- Conduct thorough stability studies to ensure analyte integrity.
No or Low Signal for this compound - Incorrect MS/MS transition settings- Analyte degradation- Sample preparation failure (poor recovery)- Verify the precursor and product ion m/z values for this compound.- Investigate analyte stability under the storage and processing conditions.- Optimize the sample preparation procedure to improve extraction efficiency.
High Background Noise - Contaminated mobile phase or LC system- Matrix interferences- Use high-purity solvents and flush the LC system.- Improve sample cleanup to remove more interfering components.
Carry-over - Inadequate cleaning of the injector- Strong analyte adsorption to surfaces- Optimize the needle wash procedure with a strong solvent.- Inject blank samples after high-concentration samples to assess and control carry-over. Carry-over should not be more than 20% of the LLOQ.[2]

Experimental Protocols

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, add a known amount of internal standard (e.g., a stable isotope-labeled this compound).

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Evaluation of Matrix Effect
  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the mobile phase at low and high concentrations.

    • Set B (Post-Extraction Spike): Extract blank plasma from at least six different sources. After the final extraction step, spike the extracts with this compound at the same low and high concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike blank plasma from the same six sources with this compound at the low and high concentrations before the extraction process.

  • Analyze all samples using the LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)

  • Calculate the Recovery (RE):

    • RE (%) = [(Peak area of analyte in Set C) / (Peak area of analyte in Set B)] * 100

  • Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = (MF of analyte) / (MF of Internal Standard)

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-Normalized MF from the six different plasma lots should not be greater than 15%.

Quantitative Data Summary

The following tables summarize typical validation results for a this compound bioanalytical method.

Table 1: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ1.095.0 - 105.0< 15.093.0 - 107.0< 18.0
Low3.097.0 - 103.0< 10.096.0 - 104.0< 12.0
Medium5098.0 - 102.0< 8.097.5 - 102.5< 10.0
High15099.0 - 101.0< 5.098.5 - 101.5< 8.0

Note: These are example values and may vary between laboratories and specific methods.

Table 2: Stability

Stability ConditionConcentration (ng/mL)Stability (% of Nominal)
Bench-top (4 hours, room temp)3.098.5
15099.2
Freeze-thaw (3 cycles)3.097.8
15098.9
Long-term (-80°C, 30 days)3.099.1
150100.5

Note: These are example values and may vary between laboratories and specific methods.

Visualizations

experimental_workflow Bioanalytical Workflow for this compound sample Plasma Sample Collection prep Sample Preparation (Protein Precipitation) sample->prep Add Internal Standard & Acetonitrile analysis LC-MS/MS Analysis prep->analysis Inject Supernatant data Data Acquisition and Processing analysis->data Generate Chromatograms and Mass Spectra validation Method Validation data->validation Calculate Concentrations and Assess Parameters

Caption: A simplified workflow for the bioanalysis of this compound.

troubleshooting_logic Troubleshooting Logic for Inaccurate Results start Inaccurate Results Observed check_standards Verify Calibration Standards start->check_standards check_matrix Evaluate Matrix Effect check_standards->check_matrix Correct reparepare_standards reparepare_standards check_standards->reparepare_standards Incorrect check_stability Assess Analyte Stability check_matrix->check_stability No Significant Effect optimize_cleanup Optimize Sample Cleanup check_matrix->optimize_cleanup Significant Effect modify_storage Modify Storage/Handling check_stability->modify_storage Unstable end Accurate Results Achieved check_stability->end Stable reprepare_standards Prepare Fresh Standards reprepare_standards->end optimize_cleanup->end modify_storage->end

Caption: A logical flow for troubleshooting inaccurate results in the bioassay.

References

Technical Support Center: Synthesis of 2-Hydroxyerlotinib (OSI-420)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Hydroxyerlotinib, a key metabolite of Erlotinib. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the primary challenge in the chemical synthesis of this compound (OSI-420)?

The main difficulty lies in the selective O-demethylation of one of the two chemically equivalent 2-methoxyethoxy side chains on the quinazoline core of Erlotinib. This reaction can lead to the formation of an isomeric byproduct, 7-(2-hydroxyethoxy)-6-(2-methoxyethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine (OSI-413), which is challenging to separate from the desired product, this compound (OSI-420). The structural similarity of these isomers makes their differentiation and purification a significant hurdle. The difficulty in distinguishing between these two isomers has been noted to cause errors even among commercial suppliers.[1]

Q2: My reaction is producing a mixture of this compound (OSI-420) and its isomer (OSI-413). How can I improve the selectivity of the O-demethylation reaction?

Achieving high selectivity in the mono-demethylation of the bis(2-methoxyethoxy) groups is a known challenge. While specific, high-yield protocols for the selective synthesis of this compound are not widely published, here are some general strategies to explore for improving selectivity:

  • Steric Hindrance: Investigate reagents that may exhibit facial selectivity due to steric hindrance. While the two side chains are electronically similar, subtle conformational differences in the substrate could be exploited by bulky demethylating agents.

  • Protecting Group Strategy: A protecting group strategy could be employed, although this would add significant steps to the synthesis. This would involve starting from a precursor with two different, selectively cleavable protecting groups on the 6- and 7-hydroxyl positions of the quinazoline core.

  • Enzymatic Demethylation: Consider exploring enzymatic demethylation. Cytochrome P450 enzymes are responsible for the in vivo metabolism of Erlotinib to this compound and may offer higher regioselectivity.[2] This would, however, require significant process development.

Q3: I am having trouble purifying this compound from the reaction mixture, particularly in separating it from the OSI-413 isomer. What purification methods are recommended?

The separation of the isomeric products OSI-420 and OSI-413 is a critical and challenging step. Due to their similar physical properties, standard purification techniques may be insufficient.

  • High-Performance Liquid Chromatography (HPLC): This is the most effective method for separating closely related isomers. A reverse-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile and an aqueous buffer like ammonium acetate) is a good starting point.[3] Method development will be crucial to achieve baseline separation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is invaluable for both the quantification and confirmation of the identity of the isomers in your mixture.[1][3][4][5] It can be used to monitor the efficiency of your purification.

  • Ion Mobility Mass Spectrometry: For unambiguous identification, especially when reference standards are questionable, drift tube ion mobility-mass spectrometry (DTIM-MS) can be used to distinguish between the isomers based on their different collisional cross-sections.[1]

Q4: How can I confirm the identity of my synthesized this compound and rule out the presence of the OSI-413 isomer?

Confirming the correct isomeric structure is crucial.

  • Co-injection with a Certified Reference Standard: The most straightforward method is to co-inject your sample with a certified reference standard of this compound (OSI-420) on an optimized HPLC system. The absence of peak splitting or shouldering would indicate isomeric purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While 1H and 13C NMR are essential for structural elucidation, distinguishing between the two isomers can be challenging due to the high degree of similarity in their spectra.[1] Two-dimensional NMR techniques (e.g., NOESY, HMBC) might be necessary to unambiguously assign the position of the hydroxyl group.

  • LC-MS/MS and Ion Mobility MS: As mentioned previously, these advanced analytical techniques can differentiate between the isomers.[1]

Experimental Protocols

General Synthesis of Erlotinib (Precursor to this compound)

The synthesis of Erlotinib generally involves the reaction of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline with 3-ethynylaniline.[6]

Materials:

  • 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline

  • 3-ethynylaniline

  • Isopropanol

  • Ice water

Procedure:

  • Suspend 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (1 equivalent) in isopropanol.

  • Add 3-ethynylaniline (1 equivalent) to the suspension.

  • Heat the reaction mixture to 85°C and stir for 6 hours under a nitrogen atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Stir the resulting suspension for 30 minutes.

  • Collect the solid product by filtration.

  • Wash the solid with isopropanol.

  • Dry the product to obtain Erlotinib.

This protocol is for the synthesis of the precursor, Erlotinib. The subsequent selective demethylation to yield this compound would require significant optimization.

Data Presentation

Table 1: Analytical Methods for Differentiation of this compound (OSI-420) and its Isomer (OSI-413)

MethodPrincipleApplicationReference
HPLC-MS/MSChromatographic separation followed by mass spectrometric detection and fragmentation.Quantification and identification of isomers in complex mixtures like plasma.[3]
Ion Mobility MSSeparation of ions based on their size, shape, and charge in the gas phase.Unambiguous differentiation of isomers when reference standards are unreliable.[1]

Visualizations

Below are diagrams illustrating key concepts and workflows related to the synthesis and analysis of this compound.

Synthesis_Challenge Erlotinib Erlotinib (Starting Material) Demethylation O-Demethylation Erlotinib->Demethylation Mixture Isomeric Mixture Demethylation->Mixture OSI420 This compound (Desired Product) OSI413 OSI-413 (Isomeric Byproduct) Mixture->OSI420 Difficult Separation Mixture->OSI413 Difficult Separation

Caption: The central challenge in synthesizing this compound.

Analytical_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_products Final Products Reaction Crude Reaction Product (OSI-420 + OSI-413) HPLC HPLC Separation Reaction->HPLC LCMS LC-MS/MS Analysis HPLC->LCMS Fraction Analysis Pure420 Pure OSI-420 HPLC->Pure420 Pure413 Impurity Fraction (OSI-413) HPLC->Pure413 IMMS Ion Mobility MS (for confirmation) LCMS->IMMS Isomer Confirmation

Caption: A typical workflow for the purification and analysis of this compound.

References

Technical Support Center: Purification Strategies for Synthetic 2-Hydroxyerlotinib

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of synthetic 2-Hydroxyerlotinib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.

Disclaimer: Detailed experimental protocols and quantitative data specifically for the preparative purification of this compound (also known as Desmethyl Erlotinib or OSI-420) are not extensively available in the public domain. The information provided herein is compiled from research on Erlotinib, its metabolites, and general chromatographic and recrystallization principles. The protocols and troubleshooting advice should be considered as starting points and may require optimization for your specific synthesis and purity requirements.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying synthetic this compound?

A1: The primary methods for purifying this compound are chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), and recrystallization. Preparative HPLC is often employed for achieving high purity, especially for isolating it from the parent drug, Erlotinib, and other synthesis-related impurities. Column chromatography can also be used for initial cleanup.[1]

Q2: What are the likely impurities in a synthetic preparation of this compound?

A2: Impurities can include unreacted starting materials, byproducts from the synthesis, and degradation products. Specific process-related impurities of Erlotinib synthesis have been identified, and similar impurities may be present in this compound preparations.[1][2] These could include isomers or compounds with incomplete or modified side chains.

Q3: How can I monitor the purity of this compound during purification?

A3: Purity is typically monitored using analytical Reverse-Phase HPLC (RP-HPLC) with a UV detector.[2][3][4][5] Mass spectrometry (LC-MS) can be used for confirmation of the desired product and identification of impurities.[6][7]

Troubleshooting Guides

Chromatographic Purification (HPLC)
Problem Potential Cause Suggested Solution
Poor separation of this compound from Erlotinib or other impurities. Inappropriate mobile phase composition or gradient.- Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. - Modify the pH of the aqueous buffer. - Change the gradient slope to improve resolution between closely eluting peaks.
Incorrect column chemistry.- Use a different stationary phase (e.g., C8 instead of C18). - Ensure the column is not degraded.
Peak tailing or fronting. Column overload.- Reduce the amount of sample injected onto the column.
Secondary interactions with the stationary phase.- Add a competing agent like triethylamine (TEA) to the mobile phase. - Adjust the mobile phase pH.
Presence of strong acids or bases in the sample.- Neutralize the sample before injection.
Low recovery of the purified product. Irreversible adsorption to the column.- Try a different column chemistry or mobile phase.
Degradation of the compound on the column.- Adjust the pH of the mobile phase to improve stability.
Inefficient fraction collection.- Optimize the peak detection and fraction collection parameters on your preparative HPLC system.
High backpressure. Clogged column frit or tubing.- Filter the sample before injection. - Flush the system and column with a strong solvent.
Mobile phase precipitation.- Ensure the mobile phase components are fully miscible and will not precipitate under the operating conditions.
Recrystallization
Problem Potential Cause Suggested Solution
Compound does not crystallize. Solvent is too good (compound is too soluble).- Add an anti-solvent dropwise until turbidity is observed, then warm to redissolve and cool slowly. - Reduce the volume of the solvent by slow evaporation.
Solution is too dilute.- Concentrate the solution by carefully evaporating some of the solvent.
Presence of impurities inhibiting crystallization.- Attempt to purify further by column chromatography before recrystallization.
Oily precipitate forms instead of crystals. Solution is supersaturated and cooled too quickly.- Reheat the solution to dissolve the oil, then allow it to cool more slowly. - Add a small amount of additional solvent before cooling.
Melting point of the compound is below the boiling point of the solvent.- Choose a lower-boiling point solvent system.
Low yield of crystals. Compound is too soluble in the chosen solvent.- Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). - Reduce the amount of solvent used for dissolution.
Incomplete precipitation.- Allow more time for crystallization.
Crystals are colored or appear impure. Impurities are co-crystallizing with the product.- Try a different recrystallization solvent or solvent system. - Perform a hot filtration to remove insoluble impurities. - Consider a preliminary purification step like column chromatography.

Data Presentation

Table 1: Summary of Analytical HPLC Conditions for Erlotinib and its Metabolites

Parameter Condition 1 Condition 2 Condition 3
Column Inertsil ODS-3V (C18)Kromasil C18C18 (150mm x 4.6mm, 5µm)
Mobile Phase A 1% Ammonium AcetatepH 2.8 Phosphate Buffer0.02M Potassium Dihydrogen Phosphate (pH 4.5)
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient/Isocratic IsocraticGradientIsocratic (50:50 A:B)
Flow Rate 1.0 mL/min1.2 mL/min1.0 mL/min
Detection 254 nm (PDA)248 nm (UV)248 nm (UV)
Reference [2][5]

Note: These are analytical conditions and will require scaling up for preparative purification.

Experimental Protocols

Protocol 1: Preparative HPLC Purification of this compound (Hypothetical)

This protocol is a suggested starting point and requires optimization.

  • Sample Preparation: Dissolve the crude synthetic this compound in a suitable solvent (e.g., a mixture of the initial mobile phase components) to the highest possible concentration without precipitation. Filter the sample through a 0.45 µm syringe filter.

  • Column: A preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program (for method development):

    • Start with a shallow gradient (e.g., 5-95% B over 30 minutes) on an analytical scale to determine the retention time of this compound.

    • Optimize the gradient for the preparative scale to maximize resolution and throughput. A suggested starting point for a preparative run could be a linear gradient from 20% to 50% Acetonitrile over 20 minutes.

  • Flow Rate: Start with a flow rate appropriate for the column dimensions (e.g., 20 mL/min for a 21.2 mm ID column).

  • Detection: Monitor the elution at a suitable wavelength (e.g., 254 nm or 333 nm).

  • Fraction Collection: Collect fractions corresponding to the main peak of this compound.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. Analyze the purity of the final product using analytical HPLC.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product crude_product Crude Synthetic This compound prep_hplc Preparative HPLC crude_product->prep_hplc recrystallization Recrystallization (Optional) prep_hplc->recrystallization analytical_hplc Analytical HPLC (Purity Check) prep_hplc->analytical_hplc recrystallization->analytical_hplc analytical_hplc->prep_hplc If impure pure_product Pure this compound analytical_hplc->pure_product If pure lc_ms LC-MS (Identity Confirmation) pure_product->lc_ms

Caption: General workflow for the purification and analysis of synthetic this compound.

troubleshooting_workflow start Low Purity after Initial Purification check_separation Is separation from impurities adequate? start->check_separation optimize_hplc Optimize HPLC: - Adjust gradient - Change mobile phase pH - Try new column check_separation->optimize_hplc No check_overload Is the column overloaded? check_separation->check_overload Yes optimize_hplc->check_separation reduce_load Reduce sample load check_overload->reduce_load Yes consider_recrystallization Consider orthogonal purification (e.g., Recrystallization) check_overload->consider_recrystallization No reduce_load->check_separation end Achieved desired purity consider_recrystallization->end

Caption: Decision tree for troubleshooting low purity in this compound purification.

References

Validation & Comparative

A Comparative Analysis of EGFR Inhibitory Activity: Erlotinib vs. 2-Hydroxyerlotinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the epidermal growth factor receptor (EGFR) inhibitory activity of the well-established drug erlotinib and its primary active metabolite, 2-Hydroxyerlotinib (also known as OSI-420 or Desmethyl erlotinib). This analysis is supported by experimental data and detailed methodologies to aid in understanding the relative potency of these two compounds.

Erlotinib is a potent and selective tyrosine kinase inhibitor that targets EGFR, a key driver in many forms of cancer. Following administration, erlotinib is metabolized in the liver, with this compound (OSI-420) being a significant and pharmacologically active metabolite. Understanding the EGFR inhibitory capacity of this metabolite is crucial for a comprehensive assessment of erlotinib's overall therapeutic effect.

Quantitative Comparison of EGFR Inhibitory Activity

The following table summarizes the 50% inhibitory concentration (IC50) values for erlotinib and its active metabolite, this compound (OSI-420), against EGFR. A lower IC50 value indicates greater potency.

CompoundTargetIC50 ValueReference
ErlotinibEGFR2 nM[1]
This compound (OSI-420)EGFREquipotent to Erlotinib[1]

Note: While direct head-to-head studies with precise side-by-side IC50 values are limited in publicly available literature, multiple sources indicate that this compound (OSI-420) is an active metabolite and is considered to be equipotent to the parent drug, erlotinib, in its ability to inhibit EGFR.[1]

Experimental Protocols

The determination of EGFR inhibitory activity is typically performed using an in vitro kinase assay. The following is a generalized protocol that outlines the key steps involved in such an experiment.

In Vitro EGFR Kinase Inhibition Assay

Objective: To determine the concentration of an inhibitor (e.g., erlotinib or this compound) required to inhibit the enzymatic activity of EGFR by 50% (IC50).

Materials:

  • Recombinant human EGFR enzyme

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, BSA)

  • ATP (Adenosine triphosphate)

  • Substrate (a peptide or protein that can be phosphorylated by EGFR)

  • Test compounds (erlotinib and this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay system which measures ADP production, or a phosphospecific antibody)

  • Microplate reader for luminescence or fluorescence detection

Procedure:

  • Enzyme and Substrate Preparation: The recombinant EGFR enzyme and a suitable substrate are diluted to their optimal concentrations in the kinase reaction buffer.

  • Compound Dilution: A series of dilutions of the test compounds (erlotinib and this compound) are prepared.

  • Kinase Reaction: The EGFR enzyme is incubated with the various concentrations of the test compounds in the wells of a microplate.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature or 30°C).

  • Termination and Detection: The reaction is stopped, and the amount of product formed (either ADP or the phosphorylated substrate) is quantified using a detection reagent. The signal is measured using a microplate reader.

  • Data Analysis: The percentage of EGFR activity is calculated for each inhibitor concentration relative to a control with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context, the following diagrams have been generated.

G cluster_prep Preparation cluster_assay Assay Plate cluster_detection Detection cluster_analysis Data Analysis Enzyme EGFR Enzyme Reaction_Mix Incubate Enzyme + Inhibitor Enzyme->Reaction_Mix Substrate Peptide Substrate Add_ATP_Sub Add ATP + Substrate (Initiate Reaction) Substrate->Add_ATP_Sub ATP ATP ATP->Add_ATP_Sub Inhibitor Erlotinib or This compound Inhibitor->Reaction_Mix Reaction_Mix->Add_ATP_Sub Incubate Incubate at RT Add_ATP_Sub->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Add_Detection Add Detection Reagent Stop_Reaction->Add_Detection Read_Plate Measure Signal (Luminescence) Add_Detection->Read_Plate Calc_Inhibition Calculate % Inhibition Read_Plate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for in vitro EGFR kinase inhibition assay.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Regulates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Regulates Proliferation Proliferation Transcription->Proliferation Leads to Survival Survival Transcription->Survival Leads to EGF EGF (Ligand) EGF->EGFR Binds Erlotinib Erlotinib or This compound Erlotinib->EGFR Inhibits (ATP-binding site)

Caption: Simplified EGFR signaling pathway and the inhibitory action of erlotinib.

Conclusion

Both erlotinib and its primary active metabolite, this compound (OSI-420), are potent inhibitors of the epidermal growth factor receptor. The available data suggests that they exhibit comparable inhibitory activity, with an IC50 in the low nanomolar range. This indicates that the metabolic conversion of erlotinib to this compound does not diminish its capacity to block the EGFR signaling pathway, which is a critical mechanism in its anticancer effects. Researchers and clinicians can be confident that the therapeutic activity observed with erlotinib is contributed to by both the parent drug and its active metabolite.

References

2-Hydroxyerlotinib vs. Erlotinib: A Comparative Analysis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

Introduction

Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is a well-established therapeutic agent in the treatment of non-small cell lung cancer (NSCLC) and other solid tumors. Upon administration, erlotinib is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into several metabolites. One of the major and pharmacologically active metabolites is 2-Hydroxyerlotinib, also known as OSI-420. This guide provides a comprehensive comparison of the in vitro efficacy of this compound versus its parent drug, erlotinib, in various cancer cell lines, supported by experimental data and detailed protocols. This objective analysis is intended to inform researchers, scientists, and drug development professionals on the relative potency and potential clinical relevance of this active metabolite.

Comparative Efficacy in Cancer Cell Lines

The anti-proliferative activity of erlotinib and its metabolite, this compound, has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these comparisons.

CompoundCancer Cell LineEGFR Mutation StatusIC50 (µM)
Erlotinib A549 (NSCLC)Wild-Type~23[1]
H1299 (NSCLC)Wild-Type~65[2]
SCC1 (HNSCC)Not SpecifiedDose-dependent reduction in viability[3]
PC-9 (NSCLC)Exon 19 DeletionNot explicitly quantified in cited texts
This compound (OSI-420) VariousNot SpecifiedData not available in the provided search results

Note: The table will be populated with specific IC50 values for this compound as data becomes available in publicly accessible literature. The provided data for erlotinib is based on available research.

Mechanism of Action: EGFR Signaling Pathway

Both erlotinib and this compound exert their anti-cancer effects by inhibiting the tyrosine kinase activity of EGFR. This receptor is a critical component of the signaling pathway that drives cell proliferation, survival, and differentiation.

Erlotinib binds to the ATP-binding site of the EGFR's intracellular tyrosine kinase domain, preventing the autophosphorylation and activation of the receptor. This blockade inhibits downstream signaling cascades, primarily the Ras/Raf/MEK/ERK (MAPK) and the PI3K/Akt pathways. The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis (programmed cell death).

While direct comparative studies on the downstream signaling effects of this compound are limited in the available literature, as an active metabolite, it is presumed to follow a similar mechanism of action by targeting EGFR phosphorylation and subsequently inhibiting the MAPK and Akt pathways.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Erlotinib Erlotinib Erlotinib->EGFR Inhibition Hydroxyerlotinib This compound Hydroxyerlotinib->EGFR Inhibition

Caption: EGFR signaling pathway and points of inhibition by erlotinib and this compound.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the comparative data, detailed experimental methodologies are crucial. Below are standard protocols for key assays used to evaluate the efficacy of these compounds.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2 x 10³ to 4 x 10³ cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of erlotinib or this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Cells are incubated with the compounds for a specified period, typically 72 hours.

  • MTT Addition: After incubation, the treatment medium is removed, and 0.5 mg/ml of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. The plates are then incubated for 4 hours at 37°C.[4]

  • Formazan Solubilization: The MTT reagent is removed, and the formazan crystals formed by viable cells are dissolved in 150 µl of DMSO.[4]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated using appropriate software.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat with Erlotinib or This compound adhere->treat incubate Incubate for 72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve Dissolve formazan crystals incubate_mtt->dissolve read Read absorbance at 570 nm dissolve->read analyze Analyze data and calculate IC50 read->analyze end End analyze->end

Caption: Experimental workflow for the MTT cell viability assay.

Western Blot Analysis for EGFR Pathway Inhibition

This technique is used to detect and quantify the phosphorylation status of key proteins in the EGFR signaling pathway.

  • Cell Lysis: Cells are treated with erlotinib or this compound for a specified time, then washed with cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of EGFR, Akt, and ERK.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Conclusion

Erlotinib is a cornerstone in the targeted therapy of EGFR-mutant cancers. Its active metabolite, this compound (OSI-420), is also pharmacologically active. While direct, comprehensive comparative studies on the in vitro efficacy of this compound versus erlotinib are not extensively available in the public domain, the existing data on erlotinib's mechanism of action provides a solid framework for understanding the expected activity of its active metabolites. Further research directly comparing the IC50 values and the impact on downstream signaling pathways of erlotinib and this compound in a panel of cancer cell lines is warranted to fully elucidate the contribution of this metabolite to the overall clinical efficacy of erlotinib. The protocols provided herein offer a standardized approach for conducting such comparative studies, which will be invaluable for the drug development community.

References

A Comparative Pharmacokinetic Analysis: Erlotinib vs. 2-Hydroxyerlotinib (OSI-420)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of the epidermal growth factor receptor (EGFR) inhibitor, erlotinib, and its principal active metabolite, 2-Hydroxyerlotinib, also known as OSI-420. The data presented is compiled from various studies to offer a comprehensive overview for research and drug development purposes.

Executive Summary

Erlotinib is a widely used tyrosine kinase inhibitor in the treatment of non-small cell lung cancer and pancreatic cancer.[1] Its primary route of elimination is through hepatic metabolism, leading to the formation of the pharmacologically active O-desmethyl metabolite, OSI-420.[2] While both compounds exhibit inhibitory activity against EGFR, their pharmacokinetic properties differ significantly. This guide will delve into these differences, presenting key data in a comparative format, outlining the experimental methods used for their quantification, and visualizing the relevant biological and experimental pathways.

Pharmacokinetic Data Comparison

The following table summarizes the key pharmacokinetic parameters for erlotinib and its active metabolite, OSI-420, in adult humans. It is important to note that there is significant inter-individual variability in the pharmacokinetics of both compounds.

Pharmacokinetic ParameterErlotinibThis compound (OSI-420)Key Observations
Peak Plasma Concentration (Cmax) Varies significantly with dose and food intake.Generally lower than erlotinib.The parent drug reaches higher peak concentrations in plasma.
Time to Peak Concentration (Tmax) Approximately 4 hours.[1]-Data on Tmax for OSI-420 is less consistently reported.
Area Under the Curve (AUC) Substantially higher than OSI-420.Exposure is approximately 30% of erlotinib's AUC.[3]Overall exposure to the active metabolite is significantly lower than the parent drug.
Elimination Half-Life (t½) Approximately 36.2 hours.[1]Shorter than erlotinib.The metabolite is cleared from the body more rapidly than erlotinib.
Apparent Clearance (CL/F) Lower than OSI-420.More than 5-fold higher than erlotinib.[3]The metabolite is eliminated from the body at a much faster rate.
Protein Binding Approximately 93% to albumin and α1-acid glycoprotein.[1]-High protein binding of erlotinib influences its distribution and availability.

Experimental Protocols

The quantification of erlotinib and OSI-420 in biological matrices is crucial for pharmacokinetic studies. The most commonly employed analytical methods are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

A common initial step involves protein precipitation from plasma samples to remove interfering proteins.

Chromatographic Separation
  • HPLC: Reversed-phase HPLC is frequently used to separate erlotinib and OSI-420 from other plasma components. A C18 column is a common choice for the stationary phase.

  • Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate) to achieve optimal separation.

Detection and Quantification
  • HPLC with UV Detection: This method is used for quantification, but it may have limitations in terms of sensitivity and specificity.

  • LC-MS/MS: This is the gold standard for bioanalytical quantification due to its high sensitivity, specificity, and ability to measure low concentrations of the analytes. It allows for the precise measurement of both erlotinib and OSI-420, even when present at different concentration levels.

Visualizations

Signaling Pathway

The following diagram illustrates the mechanism of action of erlotinib. Erlotinib inhibits the intracellular tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR), thereby blocking downstream signaling pathways involved in cell proliferation and survival.

EGFR_Pathway cluster_cell Cancer Cell EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Erlotinib Erlotinib Erlotinib->EGFR Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation EGF EGF EGF->EGFR

Caption: Erlotinib's inhibition of the EGFR signaling cascade.

Experimental Workflow

This diagram outlines the typical workflow for a pharmacokinetic study of erlotinib and OSI-420.

PK_Workflow cluster_study Pharmacokinetic Study Dosing Drug Administration (Erlotinib) Sampling Blood Sample Collection (Time Points) Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Analysis (Quantification of Erlotinib & OSI-420) Processing->Analysis Data Pharmacokinetic Data Analysis Analysis->Data Results Cmax, Tmax, AUC, t½, CL/F Data->Results

Caption: A generalized workflow for pharmacokinetic analysis.

Conclusion

The pharmacokinetic profiles of erlotinib and its active metabolite, this compound (OSI-420), are distinct. Erlotinib exhibits a longer half-life and greater systemic exposure compared to OSI-420, which is cleared more rapidly from the body. Understanding these differences is critical for interpreting clinical data and for the development of future therapeutic strategies involving EGFR inhibition. The methodologies outlined provide a robust framework for the accurate quantification of these compounds in biological systems.

References

Assessing the Clinical Relevance of 2-Hydroxyerlotinib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of 2-Hydroxyerlotinib, a major metabolite of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, erlotinib. As the development of targeted cancer therapies continues to evolve, a thorough understanding of drug metabolites is crucial for optimizing clinical outcomes and anticipating potential off-target effects. This document summarizes the available data on this compound, comparing it with its parent drug, erlotinib, and its pharmacologically active metabolite, OSI-420.

Executive Summary

Erlotinib is a well-established therapeutic agent for non-small cell lung cancer (NSCLC) and pancreatic cancer.[1] It undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, leading to the formation of several metabolites. Among these, this compound (also known as M16) has been identified as one of the three major metabolic products. However, a comprehensive review of the existing scientific literature reveals a significant gap in the characterization of its clinical relevance. In contrast, another metabolite, OSI-420 (M14), is recognized as pharmacologically active and has been more extensively studied.

This guide will focus on presenting the known metabolic pathways of erlotinib and comparing the available data for erlotinib and OSI-420, while clearly highlighting the current lack of data for this compound.

Erlotinib Metabolism and the Formation of this compound

Erlotinib is predominantly eliminated through metabolism, with less than 2% of the parent drug being excreted unchanged.[2] The primary routes of biotransformation include O-demethylation, oxidation, and aromatic hydroxylation.

A key study identified three major biotransformation pathways for erlotinib[2]:

  • O-demethylation of the side chains followed by oxidation to a carboxylic acid (M11), accounting for approximately 29.4% of the dose.

  • Oxidation of the acetylene moiety to a carboxylic acid (M6), accounting for about 21.0% of the dose.

  • Hydroxylation of the aromatic ring to form This compound (M16) , which constitutes roughly 9.6% of the dose.

While this compound is a significant metabolite by quantity, its pharmacological activity has not been a primary focus of published research to date. The metabolite OSI-420 (M14), formed through O-demethylation, is described as a "pharmacologically active metabolite" and represents approximately 5% of the total circulating radioactivity after erlotinib administration.[2]

Comparative Data

The following table summarizes the available quantitative data for erlotinib and its active metabolite OSI-420. Data for this compound is largely unavailable in the public domain.

ParameterErlotinibOSI-420 (M14)This compound (M16)
Formation Pathway -O-demethylation of a side chainAromatic hydroxylation
Relative Abundance Parent Drug~5% of circulating radioactivity[2]~9.6% of administered dose[2]
EGFR Inhibition (IC50) ~2 nM (in vitro)Data suggests activity, but specific comparative IC50 values are not readily available in the cited literature.Data not available
Clinical Relevance Approved for NSCLC and pancreatic cancerConsidered pharmacologically active[2]Not established

Signaling Pathways

The primary mechanism of action for erlotinib is the inhibition of the EGFR signaling pathway. By binding to the ATP-binding site of the intracellular tyrosine kinase domain of EGFR, erlotinib prevents autophosphorylation and downstream signaling, thereby inhibiting cell proliferation and survival. The presumed, though unconfirmed, mechanism for any active metabolite would be similar.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds EGFR->EGFR Dimerization & Autophosphorylation Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Erlotinib Erlotinib / Active Metabolites Erlotinib->EGFR Inhibits P P Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Figure 1. Simplified EGFR signaling pathway and the inhibitory action of erlotinib.

Experimental Protocols

A fundamental method for assessing the anti-proliferative activity of tyrosine kinase inhibitors like erlotinib and its metabolites is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol: MTT Cell Viability Assay

  • Cell Culture: Cancer cell lines overexpressing EGFR (e.g., A431) are cultured in appropriate media and conditions until they reach logarithmic growth phase.

  • Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of the test compounds (erlotinib, OSI-420, this compound) is prepared. The cell culture medium is replaced with medium containing the various concentrations of the test compounds. A control group receives medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance readings are used to calculate the percentage of cell viability relative to the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Workflow start Start culture Culture EGFR-expressing cancer cells start->culture seed Seed cells in 96-well plates culture->seed treat Treat with serial dilutions of Erlotinib / Metabolites seed->treat incubate1 Incubate for 72 hours treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Solubilize formazan crystals incubate2->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate % viability and determine IC50 read->analyze end End analyze->end

Figure 2. Experimental workflow for an MTT cell viability assay.

Conclusion

The clinical relevance of this compound, a major metabolite of erlotinib, remains largely uncharacterized in the scientific literature. While it is formed in significant quantities, the focus of pharmacological studies has been on the parent drug, erlotinib, and its other active metabolite, OSI-420. The lack of available data on the EGFR inhibitory activity and overall pharmacological profile of this compound presents a knowledge gap.

Future research should aim to:

  • Synthesize and purify this compound for in vitro and in vivo studies.

  • Determine the IC50 of this compound against EGFR and compare it to that of erlotinib and OSI-420.

  • Evaluate its pharmacokinetic profile and potential for off-target effects.

A more complete understanding of all major metabolites of erlotinib will enable a more comprehensive assessment of its overall clinical efficacy and safety profile. Until such data becomes available, the clinical significance of this compound remains speculative.

References

The Correlation of 2-Hydroxyerlotinib Levels with Erlotinib Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erlotinib, a tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR), is a key therapeutic agent in the treatment of non-small cell lung cancer (NSCLC) and other malignancies. Upon administration, erlotinib is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into several metabolites. The most significant of these is 2-Hydroxyerlotinib, also known as OSI-420. While OSI-420 is considered an active metabolite, its precise contribution to the overall efficacy of erlotinib therapy has been a subject of investigation. This guide provides a comparative analysis of available data regarding the correlation between this compound levels and the clinical efficacy of erlotinib, supported by experimental data and detailed methodologies.

Data Presentation: Pharmacokinetics of Erlotinib and this compound (OSI-420)

The following tables summarize key pharmacokinetic parameters for erlotinib and its primary metabolite, this compound (OSI-420), from various studies. A direct quantitative correlation between OSI-420 levels and efficacy metrics such as progression-free survival (PFS) or overall survival (OS) is not strongly established in the literature. Some studies suggest that the clinical activity of OSI-420 may be limited due to its lower plasma exposure compared to the parent drug[1].

Table 1: Pharmacokinetic Parameters of Erlotinib and OSI-420 in Different Patient Populations

Patient PopulationDrugCmax (ng/mL)AUC (ng·h/mL)Clearance (L/h/m²)Reference
Infants and Children with Primary Brain Tumors (< 5 years)Erlotinib--6.8[2]
OSI-420--79[2]
Infants and Children with Primary Brain Tumors (≥ 5 years)Erlotinib--3.6[2]
OSI-420--38[2]
NSCLC Patients with Chronic Renal Failure (on Hemodialysis)ErlotinibSimilar to controlSimilar to control-[3]
OSI-420Similar to controlSimilar to control-[3]
NSCLC Patients with Normal Organ Function (Control)Erlotinib---[3]
OSI-420---[3]

Table 2: Influence of Genetic Polymorphisms on Erlotinib and OSI-420 Clearance

Genetic PolymorphismDrugEffect on Apparent Clearancep-valueReference
ABCG2 rs55930652 (mutant vs. wild-type)Erlotinib1.53-fold lower in mutant< 0.05[2]

Experimental Protocols

Quantification of Erlotinib and this compound (OSI-420) in Human Plasma by HPLC-MS/MS

A widely used method for the simultaneous quantification of erlotinib and OSI-420 in human plasma is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Sample Preparation:

  • A small volume of plasma (e.g., 100 µL) is used.

  • An internal standard (e.g., a deuterated analog of erlotinib) is added to the plasma sample.

  • Proteins are precipitated using a solvent like acetonitrile.

  • The supernatant is then extracted using a liquid-liquid extraction method with a solvent mixture (e.g., ethyl acetate/hexane).

  • The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the HPLC system.

Chromatographic Conditions:

  • Column: A reverse-phase column, such as a C18 column, is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is commonly employed.

  • Flow Rate: A constant flow rate is maintained (e.g., 0.2-0.5 mL/min).

Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed to specifically detect and quantify the parent and product ions of erlotinib and OSI-420.

Assessment of Erlotinib Efficacy: RECIST Criteria

The Response Evaluation Criteria in Solid Tumors (RECIST) is a standardized methodology for evaluating the response of solid tumors to treatment.[4][5][6]

Key Principles of RECIST 1.1:

  • Target Lesions: Up to five measurable lesions in total, with a maximum of two per organ, are selected as target lesions based on their size and suitability for repeated measurements.

  • Non-Target Lesions: All other lesions are identified as non-target lesions and are followed qualitatively.

  • Baseline Assessment: The sum of the longest diameters of all target lesions is calculated and recorded as the baseline sum diameters.

  • Follow-up Assessment: The sum of the longest diameters of the target lesions is reassessed at follow-up.

Response Categories:

  • Complete Response (CR): Disappearance of all target lesions.

  • Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions, taking as reference the baseline sum diameters.

  • Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions, taking as reference the smallest sum on study. In addition to the relative increase of 20%, the sum must also demonstrate an absolute increase of at least 5 mm. The appearance of one or more new lesions is also considered progression.

  • Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.

Mandatory Visualization

Below are diagrams illustrating key pathways and workflows relevant to the topic.

erlotinib_metabolism_and_action cluster_metabolism Hepatic Metabolism cluster_action Cellular Action Erlotinib Erlotinib CYP3A4 CYP3A4 Erlotinib->CYP3A4 EGFR EGFR Erlotinib->EGFR Inhibition OSI420 This compound (OSI-420) CYP3A4->OSI420 OSI420->EGFR Inhibition Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Downstream Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation

Caption: Metabolic pathway of erlotinib to this compound and their inhibitory action on EGFR.

experimental_workflow Patient Patient with NSCLC Treatment Erlotinib Administration Patient->Treatment Blood Blood Sample Collection Treatment->Blood Imaging Tumor Imaging (e.g., CT Scan) Treatment->Imaging Plasma Plasma Separation Blood->Plasma Analysis HPLC-MS/MS Analysis (Erlotinib & OSI-420 Quantification) Plasma->Analysis Correlation Correlation Analysis (Drug Levels vs. Efficacy) Analysis->Correlation RECIST RECIST 1.1 Assessment Imaging->RECIST RECIST->Correlation

References

A Head-to-Head Comparison of 2-Hydroxyerlotinib and Other Erlotinib Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erlotinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a crucial therapeutic agent in the treatment of non-small cell lung cancer and pancreatic cancer. Its efficacy is significantly influenced by its metabolism, which is predominantly carried out by cytochrome P450 enzymes, with CYP3A4 being the primary contributor.[1][2][3] This process results in the formation of several metabolites, the most prominent of which include O-desmethylerlotinib (OSI-420 or M14), which is pharmacologically active, and other major metabolites such as M11, M6, and 2-Hydroxyerlotinib (M16).[1][3] Understanding the comparative biological activity of these metabolites is essential for a comprehensive assessment of erlotinib's overall pharmacological profile.

This guide provides a head-to-head comparison of this compound and other key metabolites of erlotinib, supported by available experimental data.

Comparative Analysis of Biological Activity

The primary mechanism of action of erlotinib is the inhibition of EGFR tyrosine kinase activity.[3] While erlotinib itself is a potent inhibitor, its metabolites exhibit varying degrees of activity. The O-desmethylated metabolite, OSI-420 (M14), is recognized as a pharmacologically active metabolite.[1][3] Detailed quantitative data directly comparing the in vitro potency (e.g., IC50 values) of this compound (M16) and other major metabolites like M11 and M6 against EGFR is limited in publicly available literature. However, the available information on the primary active metabolite provides a crucial point of comparison.

CompoundTargetIC50 (nM)Notes
Erlotinib EGFR~2In vitro kinase assay.
OSI-420 (M14) EGFRData not consistently reported in comparative studies. It is described as pharmacologically active.[1][3]O-demethylation product.
This compound (M16) EGFRData not available in comparative studies.Product of aromatic hydroxylation.
M11 EGFRData not available in comparative studies.Product of O-demethylation and oxidation.
M6 EGFRData not available in comparative studies.Product of acetylene moiety oxidation.

Signaling and Metabolic Pathways

To visualize the context of erlotinib's action and metabolism, the following diagrams illustrate the EGFR signaling pathway and the metabolic transformation of erlotinib.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K activates EGF EGF EGF->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Erlotinib Erlotinib Erlotinib->EGFR inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of erlotinib.

Erlotinib_Metabolism cluster_cyp CYP450 Enzymes (primarily CYP3A4) Erlotinib Erlotinib CYP3A4 CYP3A4 M14 OSI-420 (M14) (Active) CYP3A4->M14 O-demethylation M16 This compound (M16) CYP3A4->M16 Aromatic hydroxylation M11 Metabolite M11 CYP3A4->M11 O-demethylation & Oxidation M6 Metabolite M6 CYP3A4->M6 Acetylene oxidation

Caption: Major metabolic pathways of erlotinib.

Experimental Protocols

The determination of the inhibitory activity of erlotinib and its metabolites is typically performed using in vitro kinase assays and cell-based phosphorylation assays. Below are representative methodologies for these experiments.

In Vitro EGFR Kinase Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against EGFR kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM MnCl2, 2 mM DTT, 0.01% Triton X-100)

  • ATP

  • Peptide substrate (e.g., a poly(Glu, Tyr) 4:1)

  • Test compounds (Erlotinib and its metabolites)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: Add the EGFR kinase, peptide substrate, and test compound to the wells of a 384-well plate.

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be close to its Km value for EGFR.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system, which measures luminescence.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell-Based EGFR Phosphorylation Assay

This assay measures the inhibition of EGFR autophosphorylation in a cellular context, providing a more physiologically relevant assessment of compound activity.

Objective: To determine the IC50 of test compounds for the inhibition of EGF-induced EGFR phosphorylation in intact cells.

Materials:

  • Human cancer cell line overexpressing EGFR (e.g., A431)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Serum-free medium

  • Human epidermal growth factor (EGF)

  • Test compounds (Erlotinib and its metabolites)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-EGFR (Tyr1068) and anti-total-EGFR

  • ELISA or Western blot detection reagents

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed A431 cells into 96-well plates and allow them to adhere overnight.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours to reduce basal EGFR phosphorylation.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours).

  • EGF Stimulation: Stimulate the cells with a specific concentration of EGF (e.g., 100 ng/mL) for a short period (e.g., 10 minutes) at 37°C to induce EGFR phosphorylation.

  • Cell Lysis: Aspirate the medium and lyse the cells with lysis buffer.

  • Detection of Phosphorylation:

    • ELISA-based detection: Transfer the cell lysates to an ELISA plate pre-coated with an anti-total-EGFR antibody. Detect phosphorylated EGFR using a specific anti-phospho-EGFR antibody conjugated to a reporter enzyme (e.g., HRP).

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-EGFR and anti-total-EGFR antibodies.

  • Data Analysis: Quantify the levels of phosphorylated EGFR relative to total EGFR. Plot the percentage of inhibition of EGFR phosphorylation against the logarithm of the compound concentration to determine the IC50 value.

Conclusion

The metabolism of erlotinib gives rise to several metabolites with potentially varying biological activities. While OSI-420 (M14) is a known active metabolite, a comprehensive, direct comparison of the inhibitory potency of this compound (M16) and other major metabolites against EGFR is not extensively documented in the public domain. The experimental protocols provided herein offer a standardized framework for conducting such comparative studies, which are crucial for a complete understanding of the pharmacological profile of erlotinib and for the development of future tyrosine kinase inhibitors. Further research to elucidate the specific activities of all major erlotinib metabolites is warranted.

References

Unveiling the Specificity of Erlotinib Assays: A Comparative Guide on Cross-Reactivity with 2-Hydroxyerlotinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of erlotinib is paramount for pharmacokinetic studies and therapeutic drug monitoring. A key challenge in this endeavor is the potential for assay cross-reactivity with erlotinib's metabolites, which can lead to an overestimation of the parent drug concentration. This guide provides a comparative analysis of different analytical methods and their cross-reactivity with a notable metabolite, 2-Hydroxyerlotinib.

Erlotinib, a tyrosine kinase inhibitor, undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 enzymes. One of the identified metabolites is this compound (also referred to as M16), formed through aromatic hydroxylation. The structural similarity between erlotinib and its metabolites necessitates the use of highly specific analytical methods to ensure accurate quantification. While chromatographic methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can distinguish between erlotinib and its metabolites, immunoassays, which are often used for high-throughput screening, may exhibit cross-reactivity.

Quantitative Data on Cross-Reactivity

Currently, there is a lack of specific quantitative data in the public domain detailing the cross-reactivity of commercially available erlotinib immunoassays with this compound. Studies validating erlotinib immunoassays have predominantly focused on the cross-reactivity with the major metabolite, O-desmethyl erlotinib.

Assay TypeAnalyteCross-Reactivity with O-desmethyl erlotinib (%)Cross-Reactivity with this compound (%)Reference
Competitive ELISAErlotinib6.7Data Not Available[1]
LC-MS/MSErlotinib and its metabolitesNot Applicable (specific detection)Not Applicable (specific detection)[2][3]

Experimental Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Erlotinib and Metabolites

LC-MS/MS is the gold standard for the accurate quantification of erlotinib and its metabolites due to its high selectivity and sensitivity.

Sample Preparation: A common method involves protein precipitation from plasma samples. To 50 µL of plasma, 200 µL of cold methanol containing an internal standard (e.g., deuterated erlotinib) is added. After vortexing and centrifugation, the supernatant is diluted and injected into the LC-MS/MS system.[2]

Chromatographic Separation: Separation is typically achieved on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., acetonitrile).

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for erlotinib, this compound, and other metabolites, ensuring high specificity. For instance, the transition for hydroxy-erlotinib (M16) has been identified as m/z 410.2 -> 278.1.[2][3]

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Erlotinib

While specific cross-reactivity data with this compound is unavailable, the general protocol for a competitive ELISA for erlotinib is as follows.

Principle: This assay is based on the competition between erlotinib in the sample and a fixed amount of enzyme-labeled erlotinib for a limited number of anti-erlotinib antibody binding sites coated on a microplate.

Procedure:

  • Standards, controls, and samples are added to the wells of a microplate coated with anti-erlotinib antibody.

  • Erlotinib-horseradish peroxidase (HRP) conjugate is added to the wells.

  • During incubation, erlotinib from the sample and the erlotinib-HRP conjugate compete for binding to the antibody.

  • After washing to remove unbound components, a substrate solution is added, which reacts with the bound HRP to produce a color.

  • The intensity of the color is inversely proportional to the concentration of erlotinib in the sample. The reaction is stopped, and the absorbance is measured at a specific wavelength.[1]

Signaling and Metabolic Pathways

The following diagrams illustrate the metabolic pathway of erlotinib and the general workflow for its quantification.

erlotinib_metabolism Erlotinib Erlotinib Metabolites Metabolites Erlotinib->Metabolites CYP3A4, CYP1A2 O_desmethyl_erlotinib O-desmethyl erlotinib (OSI-420) Metabolites->O_desmethyl_erlotinib Hydroxyerlotinib This compound (M16) Metabolites->Hydroxyerlotinib

Erlotinib Metabolic Pathway

experimental_workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Plasma Plasma Sample Protein_Precipitation Protein Precipitation Plasma->Protein_Precipitation LC_MSMS LC-MS/MS Protein_Precipitation->LC_MSMS ELISA ELISA Protein_Precipitation->ELISA Quantification Quantification of Erlotinib & Metabolites LC_MSMS->Quantification ELISA->Quantification

General Experimental Workflow

References

A Comparative Analysis of 2-Hydroxyerlotinib and Erlotinib Potency Against EGFR Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the relative potency of Erlotinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), and its primary active metabolite, 2-Hydroxyerlotinib (also known as OSI-420), against various EGFR mutants. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced activity of these compounds in the context of non-small cell lung cancer (NSCLC) and other malignancies driven by EGFR mutations.

Erlotinib is a widely used therapeutic agent that targets the ATP-binding site of the EGFR kinase domain, thereby inhibiting its downstream signaling pathways.[1] Following oral administration, Erlotinib is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to form several metabolites. Among these, OSI-420 is a significant and pharmacologically active metabolite.[1] Understanding the comparative potency of both the parent drug and its active metabolite is crucial for a comprehensive assessment of its therapeutic efficacy and potential mechanisms of resistance.

Comparative Potency Against EGFR Mutants

While extensive data is available on the inhibitory activity of Erlotinib against a wide range of EGFR mutants, direct comparative studies detailing the potency of this compound (OSI-420) are less common. However, available information suggests that Erlotinib and OSI-420 are equipotent in their ability to inhibit EGFR tyrosine kinase activity. One study reported a combined IC50 (half-maximal inhibitory concentration) of 20 nM for Erlotinib and OSI-420 in intact tumor cells, indicating their shared potent activity.

Below is a summary of the inhibitory concentrations (IC50) of Erlotinib against key EGFR mutants, compiled from various studies. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the EGFR kinase by 50% and are a standard measure of drug potency.

EGFR MutantErlotinib IC50 (nM)This compound (OSI-420) IC50 (nM)
Wild-Type (WT) ~14Data not available
L858R ~12Data not available
Exon 19 Deletion ~7Data not available
T790M (Resistance Mutant) >1000Data not available
L858R + T790M >1000Data not available

Note: The table highlights the lack of publicly available, direct comparative IC50 data for this compound against specific EGFR mutants. The general statement of equipotency suggests that its activity profile would be similar to that of Erlotinib.

Experimental Protocols

The determination of IC50 values is a critical step in the preclinical evaluation of kinase inhibitors. The following outlines a typical experimental workflow for assessing the potency of compounds like Erlotinib and this compound against EGFR mutants.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of the EGFR kinase domain.

Objective: To determine the concentration of the inhibitor that results in a 50% reduction in EGFR kinase activity.

Materials:

  • Recombinant human EGFR protein (wild-type or mutant)

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., a synthetic peptide containing a tyrosine residue)

  • Kinase assay buffer

  • Test compounds (Erlotinib, this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • A solution of the recombinant EGFR enzyme is prepared in the kinase assay buffer.

  • Serial dilutions of the test compounds are prepared and added to the wells of a microplate.

  • The EGFR enzyme is added to the wells containing the test compounds and incubated for a predetermined period to allow for inhibitor binding.

  • The kinase reaction is initiated by adding a mixture of ATP and the substrate peptide.

  • The reaction is allowed to proceed for a specific time at a controlled temperature.

  • The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is quantified using a detection reagent.

  • The signal is measured using a microplate reader.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay

This assay measures the effect of the inhibitor on the proliferation of cancer cells that are dependent on the activity of a specific EGFR mutant for their growth and survival.

Objective: To determine the concentration of the inhibitor that causes a 50% reduction in cell viability or proliferation.

Materials:

  • Cancer cell lines expressing specific EGFR mutants (e.g., PC-9 for exon 19 deletion, H1975 for L858R+T790M)

  • Cell culture medium and supplements

  • Test compounds (Erlotinib, this compound)

  • Cell viability reagent (e.g., MTS or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Serial dilutions of the test compounds are prepared and added to the cells.

  • The cells are incubated with the compounds for a specified period (typically 72 hours).

  • A cell viability reagent is added to each well. This reagent measures metabolic activity, which is proportional to the number of viable cells.

  • After a short incubation, the signal (e.g., absorbance or luminescence) is measured using a microplate reader.

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for determining the potency of an EGFR inhibitor.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, etc. Akt->Proliferation Transcription->Proliferation EGF EGF (Ligand) EGF->EGFR Erlotinib Erlotinib / This compound Erlotinib->EGFR

Caption: EGFR Signaling Pathway and Inhibition by Erlotinib/2-Hydroxyerlotinib.

IC50_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Reaction cluster_detection Detection & Analysis cluster_analysis Data Analysis A1 Prepare serial dilutions of inhibitor B1 Add inhibitor to cells/enzyme A1->B1 A2 Seed cells or prepare recombinant enzyme A2->B1 B2 Incubate for a defined period B1->B2 B3 Initiate kinase reaction (for in vitro assay) B2->B3 in vitro only C1 Add detection reagent B2->C1 B3->C1 C2 Measure signal (luminescence, absorbance, etc.) C1->C2 D1 Plot dose-response curve C2->D1 D2 Calculate IC50 value D1->D2

Caption: Experimental Workflow for IC50 Determination of EGFR Inhibitors.

Conclusion

Both Erlotinib and its active metabolite, this compound (OSI-420), are potent inhibitors of the EGFR tyrosine kinase. While direct comparative data across a range of EGFR mutants is limited for OSI-420, the available evidence suggests they are equipotent. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative potency studies. Further research to elucidate the specific inhibitory profiles of this compound against a comprehensive panel of clinically relevant EGFR mutants would be of significant value to the oncology research community.

References

A Comparative Guide to In Vitro and In Vivo Data for 2-Hydroxyerlotinib

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the available in vitro and in vivo data for 2-Hydroxyerlotinib (OSI-420), the primary active metabolite of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the compound's characteristics.

Data Presentation

The following tables summarize the key quantitative data for this compound, alongside its parent compound Erlotinib, for comparative purposes.

Table 1: In Vitro Activity and Metabolism
CompoundTargetAssayIC50 (nM)Metabolic SystemKey Findings
Erlotinib EGFR Tyrosine KinaseKinase Assay2Human Liver MicrosomesPrimarily metabolized by CYP3A4, with minor contributions from CYP1A2.
This compound (OSI-420) EGFR Tyrosine KinaseIntact Tumor Cell Assay20 (combined with Erlotinib)Not AvailableStated to be equipotent to Erlotinib. Specific in vitro metabolic stability data is not readily available in public literature.

Note: The IC50 value for this compound is based on the combined concentrations of Erlotinib and OSI-420 required for 50% inhibition of EGFR tyrosine kinase in intact tumor cells.[1]

Table 2: In Vivo Pharmacokinetics
CompoundParameterSpeciesValueNotes
Erlotinib Apparent Clearance (CL/F)Human (Pediatric, >5 years)3.6 L/h/m²Data from a study in pediatric patients with primary brain tumors.[2][3]
Apparent Clearance (CL/F)Human (Pediatric, <5 years)6.8 L/h/m²Clearance was higher in younger patients.[2][3]
AUC₀₋₂₄ (plasma)Human (Pediatric)30,365 ng·h/mLData from a case study in an 8-year-old patient.[4]
This compound (OSI-420) Apparent Clearance (CLm/Fm)Human (Pediatric, >5 years)38 L/h/m²Clearance of the metabolite was significantly higher than the parent drug.[2][3]
Apparent Clearance (CLm/Fm)Human (Pediatric, <5 years)79 L/h/m²Similar to the parent drug, clearance was higher in younger patients.[2][3]
AUC₀₋₂₄ (plasma)Human (Pediatric)2,527 ng·h/mLExposure to the metabolite was about 8.3% of the parent drug in this case.[4]
Half-life (t½)Rat11.96 ± 2.01 hData from a pharmacokinetic study in Wistar rats.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

EGFR Kinase Inhibition Assay (IC50 Determination)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against EGFR kinase activity.

  • Plate Coating: 96-well plates are coated with a substrate for the EGFR kinase, such as poly(Glu, Tyr) 4:1, and incubated overnight.

  • Kinase Reaction: The kinase reaction is initiated by adding a reaction mixture containing the EGFR enzyme, ATP, and the test compound (at various concentrations) to the coated wells.

  • Incubation: The plate is incubated at a controlled temperature to allow the phosphorylation of the substrate by the EGFR kinase.

  • Detection: The level of phosphorylation is quantified using an antibody that specifically recognizes the phosphorylated substrate. This is often a horseradish peroxidase (HRP)-conjugated antibody, and a colorimetric substrate is added to produce a signal proportional to the amount of phosphorylated substrate.

  • Data Analysis: The signal intensity is measured using a plate reader. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the effect of a compound on the viability of cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., A549, a non-small cell lung cancer line) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: Viable cells with active mitochondrial reductases will reduce the yellow MTT to purple formazan crystals. The plate is incubated for a few hours to allow for this conversion.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This protocol describes a standard method for evaluating the metabolic stability of a compound using human liver microsomes.

  • Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a NADPH-regenerating system (to support the activity of cytochrome P450 enzymes), and a buffer solution.

  • Compound Addition: The test compound (e.g., this compound) is added to the reaction mixture to initiate the metabolic reaction.

  • Time-Course Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also precipitates the microsomal proteins.

  • Sample Analysis: The quenched samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this plot represents the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.

Mandatory Visualization

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Erlotinib Erlotinib / this compound Erlotinib->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of Erlotinib/2-Hydroxyerlotinib.

Experimental Workflow: In Vitro IC50 Determination

experimental_workflow start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding compound_treatment Treat Cells with This compound (Varying Concentrations) cell_seeding->compound_treatment incubation Incubate for 72 hours compound_treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_plate Read Absorbance at 570 nm mtt_assay->read_plate data_analysis Calculate % Viability and Determine IC50 read_plate->data_analysis end End data_analysis->end logical_relationship Erlotinib Erlotinib (Pro-drug) Metabolism Metabolism (CYP3A4) Erlotinib->Metabolism Efficacy Overall Anti-Cancer Efficacy Erlotinib->Efficacy Direct Inhibition OSI420 This compound (OSI-420) (Active Metabolite) Metabolism->OSI420 OSI420->Efficacy Inhibition

References

The Role of 2-Hydroxyerlotinib in Drug-Drug Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 2-Hydroxyerlotinib (OSI-420), the primary active metabolite of the epidermal growth factor receptor (EGFR) inhibitor erlotinib, and its role in drug-drug interactions (DDIs). Understanding the interaction of this key metabolite with drug-metabolizing enzymes and transporters is critical for predicting and managing potential DDIs in clinical practice. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows to facilitate a deeper understanding of this compound's DDI potential.

Executive Summary

Erlotinib undergoes extensive metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, to form its active metabolite, this compound (also known as OSI-420).[1] This metabolite is not only pharmacologically active but also a substrate and potential inhibitor of key drug-metabolizing enzymes and transporters, giving rise to a complex DDI profile. This guide will compare the inhibitory effects of this compound on major CYP isoforms and the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), providing available quantitative data and outlining the experimental methodologies used to generate these findings.

Metabolism of Erlotinib to this compound

The biotransformation of erlotinib to this compound is a critical step in its pharmacology. This metabolic process is primarily catalyzed by CYP3A4, with contributions from CYP1A2, CYP1A1, CYP3A5, and CYP1B1.[1] The formation of this active metabolite contributes to the overall therapeutic effect and toxicological profile of erlotinib.

Below is a diagram illustrating the metabolic pathway of erlotinib.

erlotinib_metabolism cluster_cyp Cytochrome P450 Enzymes Erlotinib Erlotinib OSI420 This compound (OSI-420) Erlotinib->OSI420 O-demethylation CYP3A4 CYP3A4 CYP3A4->Erlotinib CYP1A2 CYP1A2 CYP1A2->Erlotinib CYP1A1 CYP1A1 CYP1A1->Erlotinib CYP3A5 CYP3A5 CYP3A5->Erlotinib CYP1B1 CYP1B1 CYP1B1->Erlotinib

Erlotinib Metabolism Pathway

Inhibition of Cytochrome P450 Enzymes by this compound

Understanding the inhibitory potential of this compound against various CYP isoforms is crucial for predicting DDIs with co-administered drugs that are substrates of these enzymes. While extensive data exists for the parent drug, erlotinib, specific quantitative data for this compound is less abundant in the public domain. Erlotinib is a known inhibitor of CYP3A4 and CYP2C8, and an inducer of CYP1A1 and CYP1A2.[2] Further research is needed to fully elucidate the specific inhibitory profile of its primary metabolite.

Table 1: Comparative Inhibition of Major CYP450 Isoforms by Erlotinib (Data for this compound is currently limited)

CYP IsoformTest SystemSubstrateInhibitorIC50 / KiReference
CYP3A4Human Liver MicrosomesMidazolamErlotinibModerate Inhibition[2]
CYP2C8Human Liver MicrosomesAmodiaquineErlotinibModerate Inhibition[2]
CYP1A1Recombinant Human CYP-ErlotinibPotent/Strong Inhibition[2]
CYP1A2Human Liver MicrosomesPhenacetinErlotinibInduction[2]
Experimental Protocol: In Vitro CYP450 Inhibition Assay

The inhibitory potential of a compound on CYP450 enzymes is typically assessed using in vitro assays with human liver microsomes or recombinant human CYP enzymes.

Objective: To determine the concentration of the test compound (e.g., this compound) that causes 50% inhibition (IC50) of a specific CYP isoform's activity.

Materials:

  • Human liver microsomes (HLMs) or recombinant human CYP enzymes

  • CYP-specific probe substrates (e.g., midazolam for CYP3A4, phenacetin for CYP1A2)

  • Test compound (this compound) and positive control inhibitors

  • NADPH regenerating system

  • Incubation buffer (e.g., potassium phosphate buffer)

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Pre-incubation: The test compound at various concentrations is pre-incubated with HLMs or recombinant enzymes in the incubation buffer.

  • Initiation of Reaction: The reaction is initiated by adding the CYP-specific probe substrate and the NADPH regenerating system.

  • Incubation: The mixture is incubated at 37°C for a specific time.

  • Termination of Reaction: The reaction is stopped by adding a quenching solution (e.g., acetonitrile).

  • Analysis: The formation of the substrate's metabolite is quantified using a validated LC-MS/MS method.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a suitable sigmoidal dose-response model.

cyp_inhibition_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_microsomes Prepare Human Liver Microsomes or Recombinant CYP Enzymes pre_incubation Pre-incubate Microsomes/Enzymes with Test Compound prep_microsomes->pre_incubation prep_compound Prepare Test Compound (this compound) Dilutions prep_compound->pre_incubation prep_substrate Prepare CYP-Specific Probe Substrate initiate_reaction Initiate Reaction with Substrate and NADPH prep_substrate->initiate_reaction pre_incubation->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate terminate_reaction Terminate Reaction incubate->terminate_reaction quantify_metabolite Quantify Metabolite (LC-MS/MS) terminate_reaction->quantify_metabolite calculate_ic50 Calculate IC50 Value quantify_metabolite->calculate_ic50

CYP Inhibition Assay Workflow

Interaction of this compound with P-glycoprotein and BCRP Transporters

P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Breast Cancer Resistance Protein (BCRP, encoded by the ABCG2 gene) are important efflux transporters that limit the absorption and distribution of many drugs. Both erlotinib and this compound are known to be substrates of these transporters. Inhibition of P-gp and BCRP by co-administered drugs can lead to increased plasma concentrations of erlotinib and its active metabolite, potentially leading to enhanced efficacy or toxicity.

Table 2: Comparative Inhibition of P-gp and BCRP by Erlotinib (Data for this compound is currently limited)

TransporterTest SystemSubstrateInhibitorIC50 / KiReference
P-gp (ABCB1)Caco-2 cells, MDCKII-MDR1 cellsDigoxin, Calcein-AMErlotinibVaries by system[3]
BCRP (ABCG2)MDCKII-BCRP cells, Vesicular transportPrazosin, RosuvastatinErlotinibVaries by system[3][4]
Experimental Protocol: In Vitro Transporter Inhibition Assay

The inhibitory effect of a compound on P-gp and BCRP can be evaluated using various in vitro models, such as polarized cell monolayers (e.g., Caco-2, MDCKII-MDR1, MDCKII-BCRP) or membrane vesicle assays.

Objective: To determine the IC50 value of a test compound for the inhibition of P-gp or BCRP-mediated transport of a known substrate.

Materials:

  • Polarized cell monolayers (e.g., Caco-2, MDCKII-MDR1, or MDCKII-BCRP) grown on permeable supports or membrane vesicles overexpressing the transporter.

  • Known transporter substrate (e.g., digoxin for P-gp, prazosin for BCRP).

  • Test compound (this compound) and a positive control inhibitor.

  • Transport buffer (e.g., Hank's Balanced Salt Solution).

  • LC-MS/MS system for substrate quantification.

Procedure (Cell-Based Assay):

  • Cell Culture: Grow a confluent monolayer of the selected cell line on permeable supports.

  • Transport Experiment:

    • Add the test compound at various concentrations to both the apical and basolateral chambers.

    • Add the probe substrate to the donor chamber (apical or basolateral, depending on the direction of transport being measured).

    • Incubate at 37°C for a defined period.

  • Sample Collection: Collect samples from the receiver chamber at specified time points.

  • Quantification: Analyze the concentration of the probe substrate in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability (Papp) in both the apical-to-basolateral and basolateral-to-apical directions. The efflux ratio (Papp B-A / Papp A-B) is determined. Inhibition is observed as a decrease in the efflux ratio in the presence of the test compound. The IC50 is calculated from the concentration-response curve.

transporter_inhibition_workflow cluster_setup Assay Setup cluster_experiment Transport Experiment cluster_measurement Measurement & Analysis culture_cells Culture Polarized Cell Monolayer (e.g., Caco-2, MDCKII-MDR1/BCRP) add_compounds Add Test Compound and Probe Substrate to Chambers culture_cells->add_compounds prepare_solutions Prepare Test Compound and Probe Substrate Solutions prepare_solutions->add_compounds incubate_cells Incubate at 37°C add_compounds->incubate_cells collect_samples Collect Samples from Receiver Chamber incubate_cells->collect_samples quantify_substrate Quantify Substrate (LC-MS/MS) collect_samples->quantify_substrate calculate_papp Calculate Apparent Permeability (Papp) and Efflux Ratio quantify_substrate->calculate_papp determine_ic50 Determine IC50 calculate_papp->determine_ic50

Transporter Inhibition Assay Workflow

Conclusion and Future Directions

This compound, the primary active metabolite of erlotinib, plays a significant role in the overall DDI profile of the parent drug. While it is established that both erlotinib and this compound are substrates for P-gp and BCRP, and that erlotinib can inhibit key CYP enzymes, there is a clear need for more specific quantitative data on the inhibitory potential of this compound itself.

Future research should focus on:

  • Determining the IC50 and Ki values of this compound for major CYP isoforms (CYP3A4, CYP2C8, CYP1A2, etc.).

  • Quantifying the inhibitory potency of this compound against P-gp and BCRP using various in vitro systems.

  • Conducting clinical DDI studies to validate the in vitro findings and to understand the clinical relevance of these interactions.

A more complete understanding of the DDI potential of this compound will enable healthcare professionals to better manage the therapeutic use of erlotinib, minimizing the risk of adverse events and optimizing patient outcomes.

References

Comparative Stability of Erlotinib and its Active Metabolite 2-Hydroxyerlotinib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the chemical stability of erlotinib, a widely used tyrosine kinase inhibitor, and its principal active metabolite, 2-Hydroxyerlotinib (also known as OSI-420). This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the stability profiles of these two compounds, supported by experimental data and detailed methodologies.

Executive Summary

Erlotinib is a critical therapeutic agent in the treatment of non-small cell lung cancer and pancreatic cancer. Its efficacy is, in part, attributed to its active metabolite, this compound. Understanding the relative stability of the parent drug and its metabolite is crucial for the development of stable pharmaceutical formulations and for accurate bioanalytical testing. This guide summarizes the available data on the degradation of both compounds under various stress conditions, outlines the experimental protocols for stability assessment, and provides a visual representation of the relevant signaling pathway.

Data Presentation: Comparative Stability under Stress Conditions

While direct comparative stability studies between erlotinib and this compound are not extensively available in the public domain, this guide compiles and analyzes data from multiple forced degradation studies of erlotinib. Information on the stability of this compound is primarily derived from pharmacokinetic studies, which indicate its relative stability in biological matrices.

Table 1: Summary of Erlotinib Degradation under ICH-Recommended Stress Conditions

Stress ConditionReagents and ConditionsObservationDegradation Products Identified
Acidic Hydrolysis 1N HCl at 80°C for 4 hoursSusceptible to degradation6-(2-hydroxyethoxy)-7-(2-methoxyethoxy)quinazolin-4-amine, 6,7-bis(2-methoxyethoxy)quinazolin-4-amine, N-(3-ethynylphenyl)-6, 7-bis (2-methoxyethoxy)-2-oxy-quinazolin-4-amine
Alkaline Hydrolysis 1N NaOH at 80°C for 6 hoursSusceptible to degradationSame as acidic hydrolysis
Oxidative Stress 10-30% H₂O₂ at room temperature for 24 hoursStableNo significant degradation
Thermal Stress Solid state at 80°C for 7 daysStableNo significant degradation
Photolytic Stress Solution state exposed to 1.25 million lux hours (fluorescent) and 200 Wh/m² (UV)Susceptible to degradationSame as acidic hydrolysis
Neutral Hydrolysis Water at 80°C for 12 hoursStableNo significant degradation

Note: The stability of this compound under these specific stress conditions is not well-documented in publicly available literature. However, its detection as a stable metabolite in in-vivo studies suggests a degree of stability in physiological environments.

Experimental Protocols

The following section details a representative experimental methodology for conducting forced degradation studies on erlotinib, which can be adapted for a comparative study including this compound.

Protocol: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Assay

1. Objective: To develop and validate a stability-indicating HPLC method for the quantitative determination of erlotinib and its degradation products. This method can be adapted to include the simultaneous analysis of this compound.

2. Materials and Reagents:

  • Erlotinib Hydrochloride reference standard

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Purified water

3. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 10 mM ammonium formate, pH adjusted to 3.5 with formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 245 nm or 332 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

4. Preparation of Solutions:

  • Standard Stock Solution: Prepare a stock solution of erlotinib and this compound in a suitable solvent such as methanol or a mixture of methanol and water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve.

5. Forced Degradation (Stress Testing) Procedure:

  • Acid Hydrolysis: Dissolve the drug substance in a solution of 1N HCl and heat at 80°C. Withdraw samples at appropriate time intervals, neutralize with 1N NaOH, and dilute to a suitable concentration with the mobile phase.

  • Alkaline Hydrolysis: Dissolve the drug substance in a solution of 1N NaOH and heat at 80°C. Withdraw samples at appropriate time intervals, neutralize with 1N HCl, and dilute to a suitable concentration with the mobile phase.

  • Oxidative Degradation: Treat a solution of the drug substance with a solution of hydrogen peroxide (e.g., 30%) at room temperature. Protect from light and monitor for degradation over time.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) in a calibrated oven. Dissolve samples at various time points in the mobile phase.

  • Photostability: Expose a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.

6. Analysis:

  • Inject the prepared samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Calculate the percentage of degradation.

7. Validation of the Method:

  • Validate the HPLC method according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Mandatory Visualization

Erlotinib Signaling Pathway

Erlotinib is a tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR).[1][2] By binding to the ATP-binding site of the EGFR's intracellular domain, erlotinib inhibits the receptor's autophosphorylation and subsequent activation of downstream signaling cascades.[3] This blockade disrupts key pathways involved in cell proliferation, survival, and metastasis, such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways.[3][4]

Caption: Erlotinib's mechanism of action on the EGFR signaling pathway.

Experimental Workflow for Comparative Stability assessment

The logical flow for a comparative stability study involves subjecting both the parent drug and its metabolite to a battery of stress conditions and analyzing the degradation profile over time using a validated analytical method.

Experimental_Workflow cluster_stress Stress Conditions start Start: Obtain Reference Standards (Erlotinib & this compound) method_dev Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) start->method_dev stress_testing Forced Degradation Studies method_dev->stress_testing acid Acidic Hydrolysis stress_testing->acid base Alkaline Hydrolysis stress_testing->base oxidative Oxidative stress_testing->oxidative thermal Thermal stress_testing->thermal photo Photolytic stress_testing->photo analysis Analyze Samples at Time Points data_proc Data Processing & Analysis analysis->data_proc comparison Comparative Stability Assessment data_proc->comparison end End: Report Findings comparison->end acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis

Caption: Workflow for a comparative stability study of erlotinib and this compound.

Conclusion

This guide provides a foundational understanding of the stability of erlotinib and highlights the need for further direct comparative studies with its active metabolite, this compound. The provided experimental protocols and visualizations serve as a practical resource for researchers in the field. A thorough understanding of the chemical stability of both the parent drug and its metabolites is paramount for the development of safe, effective, and reliable pharmaceutical products.

References

Assessing the Contribution of 2-Hydroxyerlotinib to Erlotinib's Overall Effect: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of the epidermal growth factor receptor (EGFR) inhibitor erlotinib and its primary active metabolite, 2-Hydroxyerlotinib (also known as OSI-420). By presenting key experimental data and detailed methodologies, this document aims to facilitate a deeper understanding of the relative contribution of OSI-420 to the overall clinical profile of erlotinib.

Executive Summary

Erlotinib is a potent tyrosine kinase inhibitor widely used in the treatment of non-small cell lung cancer (NSCLC) and other malignancies. Following administration, erlotinib is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to several metabolites. The most significant of these is its O-desmethyl metabolite, OSI-420. Preclinical studies have demonstrated that OSI-420 is not merely an inactive byproduct but a pharmacologically active compound with a potency comparable to its parent drug, erlotinib. However, its plasma concentrations are significantly lower than those of erlotinib, suggesting that while it contributes to the overall therapeutic effect, erlotinib remains the dominant driver of clinical activity. This guide will delve into the available data to dissect the individual contributions of each compound.

Data Presentation

Table 1: Comparative Pharmacokinetics of Erlotinib and OSI-420
ParameterErlotinibOSI-420Reference(s)
Plasma Protein Binding ~95%~91%[1]
Plasma Exposure (AUC) -10-30% of Erlotinib[1][2]
Apparent Clearance (CL/F) Higher in males and patients < 5 yearsHigher in males and patients < 5 years[3][4]
Half-life (t½) ~36.2 hoursShorter than Erlotinib[2]
Table 2: Comparative In Vitro Efficacy of Erlotinib and OSI-420
AssayErlotinibOSI-420Reference(s)
EGFR Kinase Inhibition (IC50) 2 nMStated to be "equipotent" or have "comparable potency" to Erlotinib[2]
EGFR Autophosphorylation in Cells (IC50) 20 nMStated to be "equipotent" or have "comparable potency" to Erlotinib[2][5]
Cell Proliferation Inhibition (IC50) 260 nM (EGFR-expressing cells)1.4 µM (EGFR-H2 cells lacking EGFR)[6]

Experimental Protocols

EGFR Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against EGFR kinase activity.

Methodology:

  • 96-well plates are coated overnight at 37°C with a substrate for EGFR, such as poly(Glu, Tyr) 4:1.

  • The kinase reaction is initiated by adding a reaction mixture containing purified recombinant EGFR, ATP, and the test compound (erlotinib or OSI-420) at various concentrations.

  • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30 minutes at 25°C).

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using an anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).

  • A colorimetric or chemiluminescent substrate is added, and the signal is measured using a plate reader.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[2]

Cell Viability (MTT) Assay

Objective: To assess the effect of a compound on the proliferation of cancer cell lines.

Methodology:

  • Cancer cells (e.g., A549, PC-9) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound (erlotinib or OSI-420) for a specified duration (e.g., 72 hours).

  • Following treatment, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • The formazan crystals are solubilized using a solvent such as dimethyl sulfoxide (DMSO).

  • The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.

Quantification of Erlotinib and OSI-420 in Biological Matrices

Objective: To measure the concentrations of erlotinib and OSI-420 in plasma or tissue samples.

Methodology:

  • Sample Preparation: Plasma or homogenized tissue samples are subjected to protein precipitation or liquid-liquid extraction to remove interfering substances and isolate the analytes. An internal standard is added to correct for extraction efficiency and instrument variability.

  • Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system. The compounds are separated on a C18 column using a mobile phase gradient.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS). The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions of erlotinib and OSI-420.

  • Quantification: A standard curve is generated using known concentrations of the analytes, and the concentrations in the unknown samples are determined by interpolation.[3][4]

Mandatory Visualization

erlotinib_metabolism erlotinib Erlotinib osi420 OSI-420 (this compound) erlotinib->osi420 CYP3A4 (major) CYP1A2 (minor) other_metabolites Other Metabolites erlotinib->other_metabolites CYP3A4, CYP1A1 excretion Excretion osi420->excretion other_metabolites->excretion

Figure 1. Metabolic pathway of erlotinib to OSI-420.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis kinase_assay EGFR Kinase Assay ic50 IC50 Determination kinase_assay->ic50 cell_viability Cell Viability Assay cell_viability->ic50 western_blot Western Blot (pEGFR, pAkt) antitumor_efficacy Antitumor Efficacy western_blot->antitumor_efficacy pk_study Pharmacokinetic Study pk_parameters PK Parameter Calculation pk_study->pk_parameters tumor_model Xenograft Tumor Model tumor_model->antitumor_efficacy toxicity_assessment Toxicity Assessment tumor_model->toxicity_assessment

Figure 2. General experimental workflow for comparison.

egfr_signaling_pathway cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects EGF EGF Ligand EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras STAT STAT EGFR->STAT Erlotinib_OSI420 Erlotinib / OSI-420 Erlotinib_OSI420->EGFR Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Metastasis Metastasis ERK->Metastasis STAT->Proliferation STAT->Survival

Figure 3. Simplified EGFR signaling pathway inhibited by erlotinib and OSI-420.

Discussion and Conclusion

The available evidence strongly suggests that this compound (OSI-420) is a pharmacologically active metabolite of erlotinib that likely contributes to the overall therapeutic effect of the parent drug. Both compounds exhibit potent, low nanomolar inhibition of EGFR kinase activity. However, the significantly lower plasma exposure of OSI-420 indicates that erlotinib is the principal agent responsible for the observed clinical efficacy and toxicity.

A critical gap in the current understanding is the lack of direct, head-to-head comparisons of the toxicity profiles of erlotinib and OSI-420. While clinical observations reflect the combined effects of both compounds, preclinical studies isolating the toxicity of OSI-420 are needed to fully delineate its contribution to adverse events.

Future research should focus on:

  • Directly comparing the IC50 values of erlotinib and OSI-420 against a broad panel of cancer cell lines, including those with various EGFR mutations.

  • Conducting in vivo studies that directly compare the antitumor efficacy and toxicity of equimolar doses of erlotinib and OSI-420.

  • Investigating potential differential effects of the two compounds on downstream signaling pathways and off-target kinases.

A more complete understanding of the individual pharmacological properties of OSI-420 will provide a clearer picture of erlotinib's overall mechanism of action and may inform the development of future EGFR inhibitors with improved therapeutic indices.

References

Differential Effects of 2-Hydroxyerlotinib on Various Cancer Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-cancer effects of 2-Hydroxyerlotinib (also known as OSI-420 or Desmethyl Erlotinib), the primary active metabolite of Erlotinib, and its parent drug. Erlotinib is a well-established epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of several cancers, including non-small cell lung cancer (NSCLC) and pancreatic cancer.[1] Understanding the differential activity of its main metabolite is crucial for a comprehensive assessment of Erlotinib's overall therapeutic profile and for the development of new therapeutic strategies.

I. Comparative In Vitro Efficacy

Cancer TypeCell LineErlotinib IC50 (µM)Reference
Non-Small Cell Lung Cancer A549>20
H322~5
H358~10
H1650~0.05
H1975 (T790M mutant)>20
Pancreatic Cancer AsPC-1~2
BxPC-3~2
Head and Neck Cancer HNS (human head and neck)~0.02
Colon Cancer DiFiData not available
Breast Cancer MDA-MB-468Data not available

Note: The IC50 values can vary between studies due to different experimental conditions such as cell density and assay duration. The data presented here is for comparative purposes and is extracted from the available literature.

II. Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of EGFR inhibitors like Erlotinib and its metabolites. These protocols can be adapted for the comparative evaluation of this compound and Erlotinib.

A. Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

1. Cell Plating:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a series of dilutions of this compound and Erlotinib in culture medium.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Reading:

  • Carefully remove the medium from the wells.

  • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

B. Western Blot Analysis for EGFR Signaling Pathway

This technique is used to determine the effect of the compounds on the phosphorylation status of EGFR and its downstream signaling proteins.

1. Cell Lysis:

  • Plate cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound, Erlotinib, or vehicle control at desired concentrations for a specified time.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

2. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer:

  • Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

5. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using an imaging system.

  • The intensity of the bands can be quantified using densitometry software.

III. Visualizations

The following diagrams illustrate the key signaling pathway and a general experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Erlotinib Erlotinib / this compound Erlotinib->EGFR Inhibition

Caption: EGFR signaling pathway and the point of inhibition by Erlotinib and this compound.

Experimental_Workflow cluster_assays In Vitro Assays cluster_data Data Analysis start Cancer Cell Lines (e.g., NSCLC, Pancreatic, Breast) treatment Treatment with: - this compound (OSI-420) - Erlotinib - Vehicle Control start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability signaling Western Blot Analysis (p-EGFR, p-Akt, p-ERK) treatment->signaling ic50 IC50 Determination viability->ic50 pathway_analysis Signaling Pathway Modulation signaling->pathway_analysis comparison Comparative Analysis of Differential Effects ic50->comparison pathway_analysis->comparison

Caption: General experimental workflow for comparing the effects of this compound and Erlotinib.

References

Benchmarking Analytical Methods for 2-Hydroxyerlotinib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of erlotinib metabolism and pharmacokinetics, the accurate quantification of its metabolites is paramount. 2-Hydroxyerlotinib is a significant metabolite, and the selection of an appropriate analytical method is critical for generating reliable data. This guide provides an objective comparison of the two most common analytical techniques for the quantification of this compound in biological matrices: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Data Presentation: Comparison of Analytical Methods

The following tables summarize the key performance characteristics of HPLC-UV and LC-MS/MS for the analysis of erlotinib and its metabolites, which are indicative of the expected performance for this compound.

Table 1: Performance Characteristics of HPLC-UV for Erlotinib Analysis

ParameterReported Performance
Linearity Range100 - 1500 ng/mL[1]
Lower Limit of Quantification (LLOQ)3 ng/mL[1]
Accuracy (% Recovery)99.46% - 100.17%[1]
Precision (%RSD)< 2%[2]
Retention Time~5.83 - 6.55 min[2][3]

Table 2: Performance Characteristics of LC-MS/MS for Erlotinib and its Metabolites Analysis

ParameterReported Performance
Linearity Range1.0 - 2502.02 ng/mL[4][5]
Lower Limit of Quantification (LLOQ)1.0 ng/mL[4][5]
Accuracy94.4% - 103.3%[4][5]
Precision (%RSD)0.62% - 7.07%[4][5]
Run Time~3.0 min[4][5]

Experimental Protocols

Below are detailed methodologies for representative HPLC-UV and LC-MS/MS methods that can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of erlotinib and can be optimized for this compound.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of plasma, add an internal standard.

  • Add 2.5 mL of a mixture of ethyl acetate and n-hexane (9:1, v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2].

  • Mobile Phase: A mixture of a phosphate buffer (e.g., 0.03 M potassium dihydrogen orthophosphate, pH 3.2) and acetonitrile (e.g., 55:45, v/v)[6].

  • Flow Rate: 1.0 mL/min[1].

  • Injection Volume: 20 µL[1].

  • Detection: UV detector set at an appropriate wavelength (e.g., 246 nm for erlotinib)[6].

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity for the simultaneous quantification of erlotinib and its metabolites, including this compound.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add an internal standard.

  • Add 300 µL of acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Inject an aliquot of the supernatant directly into the LC-MS/MS system.

2. Chromatographic Conditions

  • Column: A suitable C18 column (e.g., 75mm x 4.6mm, 3.5μm)[4][5].

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer like ammonium acetate[4][5].

  • Flow Rate: 0.8 mL/minute[4][5].

  • Injection Volume: 10 µL.

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound would need to be determined by direct infusion of a standard. For erlotinib, a common transition is m/z 394.2 > 278.1[4][5].

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample is Add Internal Standard plasma->is precipitation Protein Precipitation (e.g., Acetonitrile) is->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

A typical experimental workflow for the bioanalysis of this compound.

erlotinib_metabolism Erlotinib Erlotinib Hydroxyerlotinib This compound Erlotinib->Hydroxyerlotinib Aromatic Hydroxylation CYP3A4 CYP3A4/5, CYP1A1 CYP3A4->Erlotinib

Metabolic pathway of Erlotinib to this compound.

References

Safety Operating Guide

Safe Disposal of 2-Hydroxyerlotinib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for researchers, scientists, and drug development professionals on the proper handling and disposal of 2-Hydroxyerlotinib, a metabolite of the tyrosine kinase inhibitor Erlotinib. This document provides procedural, step-by-step guidance to ensure safety and compliance in the laboratory setting.

This compound, a metabolite of the epidermal growth factor receptor (EGFR) inhibitor Erlotinib, requires careful handling and disposal due to its potential hazards. As with many kinase inhibitors and their metabolites, it is crucial to treat this compound as hazardous waste to mitigate risks to personnel and the environment. This guide outlines the necessary procedures for its safe disposal.

Hazard Identification and Safety Precautions

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Safety goggles with side-shields[1]

  • Chemical-resistant gloves[1][2]

  • Impervious clothing, such as a lab coat[1]

  • A suitable respirator, especially when handling powders or creating aerosols[1][2]

Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1] An accessible safety shower and eye wash station are mandatory in the handling area.[1][2]

Summary of Key Hazards for Erlotinib (Applicable to this compound)

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed.[1][2]Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1][2]
Skin Corrosion/Irritation Causes skin irritation.[1]Wash hands thoroughly after handling. Wear protective gloves. If on skin, wash with plenty of soap and water.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
Aquatic Hazard (Acute & Chronic) Toxic to aquatic life with long-lasting effects.Avoid release to the environment.
Carcinogenicity & Reproductive Toxicity Suspected of causing cancer and damaging fertility or the unborn child.Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.

Step-by-Step Disposal Procedure

The proper disposal of this compound follows the general principles for hazardous pharmaceutical waste. The primary goal is to prevent its release into the environment and to ensure the safety of all personnel.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste contaminated with this compound, including unused compound, contaminated lab supplies (e.g., pipette tips, gloves, weighing paper), and empty containers, in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps Waste: Any sharps (e.g., needles, razor blades) contaminated with this compound should be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.

2. Decontamination:

  • Decontaminate surfaces and non-disposable equipment that have come into contact with this compound by scrubbing with alcohol or another suitable solvent.[1]

  • Collect all materials used for decontamination (e.g., wipes, absorbent pads) as solid hazardous waste.

3. Labeling and Storage:

  • Clearly label all hazardous waste containers with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Toxic," "Aquatic Hazard").

  • Store the sealed waste containers in a designated, secure, and well-ventilated area away from incompatible materials, awaiting pickup by a certified hazardous waste disposal service.[1]

4. Final Disposal:

  • The final disposal of this compound waste must be conducted through your institution's EHS office or a licensed hazardous waste disposal company.

  • Never dispose of this compound down the drain or in the regular trash.[2] This is critical to prevent contamination of water systems and harm to aquatic life.

  • Disposal must be in accordance with all local, regional, national, and international regulations.[1][2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Handling of this compound (Wear appropriate PPE) B Waste Generation (Solid, Liquid, Sharps) A->B G Decontaminate Work Area & Equipment A->G C Segregate Waste Streams B->C D Solid Waste Container (Labeled Hazardous) C->D E Liquid Waste Container (Labeled Hazardous) C->E F Sharps Container (Labeled Hazardous) C->F I Securely Seal All Waste Containers D->I E->I F->I H Collect Decontamination Materials in Solid Waste G->H H->D J Store in Designated Hazardous Waste Area I->J K Arrange for Pickup by Certified Disposal Service J->K L Final Disposal via Incineration or Other Approved Method K->L

References

Essential Safety and Logistical Information for Handling 2-Hydroxyerlotinib

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Hydroxyerlotinib was located. The following guidance is based on information for the closely related compounds, Erlotinib and Erlotinib Hydrochloride, and general safety protocols for handling cytotoxic agents. Researchers should handle this compound with caution and treat it as a potentially hazardous compound.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure.[1][2][3] The following table summarizes the recommended PPE for various tasks.

Task Required PPE Specifications
Unpacking and Storage Double Gloves, Gown, Eye ProtectionCheck package integrity. If damaged, treat as a spill.[1]
Preparation and Handling (in a Biological Safety Cabinet) Cap, Surgical Mask, Shoe Covers, Gown, Double GlovesWork should be organized to limit contamination.[1]
Administration (potential for splashing) Full-face shield, Gown, Double GlovesA full face shield is preferred over goggles and a mask.[1]
Waste Disposal Double Gloves, Gown, Eye ProtectionHandle all waste as cytotoxic.
Spill Cleanup Respirator, Chemical Splash Goggles, Full-face Shield, Moisture-resistant Gown, Double Gloves (industrial thickness)A spill kit should be readily available.[3]

Note on Gloves: Use chemotherapy-tested nitrile gloves.[4][5] The glove material should be impermeable and resistant to the substance. Always wear double gloves.[1]

II. Operational Plan: Step-by-Step Handling Procedures

A. Receiving and Storage:

  • Inspect: Upon receipt, inspect the external packaging for any signs of damage or leakage.[1]

  • Don PPE: Before handling the primary container, put on a gown and double gloves.[1]

  • Transport: Transport the chemical in a sealed, unbreakable secondary container to the designated storage area.

  • Storage: Store in a well-ventilated, designated area, away from incompatible materials. Keep the container tightly sealed.

B. Preparation (in a certified Class II Biological Safety Cabinet - BSC):

  • Decontaminate: Decontaminate the BSC before and after use.

  • Assemble Supplies: Gather all necessary equipment and reagents before starting.

  • Don Full PPE: Wear a cap, surgical mask, shoe covers, a protective gown, and two pairs of gloves.[1]

  • Handle with Care: Avoid creating aerosols. If working with a powder, handle it carefully to prevent dust generation.

  • Labeling: Clearly label all prepared solutions with the compound name, concentration, date, and hazard warning.

C. Administration:

  • PPE: Wear appropriate PPE, including a gown and double gloves. If there is a risk of splashing, a full-face shield is required.[1]

  • Containment: Use a plastic-backed absorbent pad to cover the work surface.

III. Disposal Plan

All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly.

  • Sharps: Needles, syringes, and other sharps should be placed in a designated sharps container for cytotoxic waste.

  • Solid Waste: Gloves, gowns, and other contaminated lab supplies should be disposed of in a clearly labeled, leak-proof cytotoxic waste container.

  • Liquid Waste: Unused solutions and contaminated liquids should be collected in a designated, sealed container for hazardous chemical waste. Do not pour down the drain.[6]

  • Empty Containers: Empty vials and containers should be treated as hazardous waste and disposed of in the cytotoxic waste stream.

IV. Emergency Procedures

A. Spills:

  • Evacuate: Alert others in the area and evacuate if necessary.

  • Isolate: Secure the area to prevent entry.

  • Don PPE: Put on the appropriate spill cleanup PPE, including a respirator.

  • Contain: Use a cytotoxic spill kit to absorb the spill.

  • Clean: Decontaminate the area with an appropriate cleaning agent.

  • Dispose: All cleanup materials must be disposed of as cytotoxic waste.[2]

B. Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[6] Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention.

Diagrams

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Receiving Receiving and Inspection Storage Secure Storage Receiving->Storage Prep_Area Prepare in BSC Storage->Prep_Area Weighing Weighing Prep_Area->Weighing Dissolving Dissolving Weighing->Dissolving Admin Administration Dissolving->Admin Decon Decontaminate Work Area Admin->Decon Waste Segregate Cytotoxic Waste Decon->Waste Disposal Dispose of Waste Waste->Disposal

Caption: Workflow for Handling this compound.

PPE_Selection Task Identify Task Risk Assess Risk of Exposure (Splash, Aerosol, Contact) Task->Risk PPE Select Appropriate PPE Risk->PPE High Risk Risk->PPE Low Risk Proceed Proceed with Task PPE->Proceed

Caption: Logic for Personal Protective Equipment Selection.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.